Fluphenazine decanoate dihydrochloride
Descripción
Propiedades
IUPAC Name |
2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl decanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44F3N3O2S.2ClH/c1-2-3-4-5-6-7-8-14-31(39)40-24-23-37-21-19-36(20-22-37)17-11-18-38-27-12-9-10-13-29(27)41-30-16-15-26(25-28(30)38)32(33,34)35;;/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIYWOFSPALWMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46Cl2F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2376-65-0 | |
| Record name | Fluphenazine decanoate dihydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9G3XK83YS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Fluphenazine Decanoate Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluphenazine decanoate dihydrochloride is a long-acting injectable antipsychotic of the phenothiazine class, primarily utilized in the management of schizophrenia. Its therapeutic efficacy is intrinsically linked to its potent antagonism of dopamine D2 receptors within the central nervous system. This technical guide provides a comprehensive examination of the mechanism of action of fluphenazine, the active moiety of fluphenazine decanoate. The document details the pharmacodynamic profile, including receptor binding affinities and downstream signaling sequelae, and outlines the pharmacokinetic properties of its long-acting formulation. Furthermore, this guide presents detailed experimental protocols for key assays used in the characterization of fluphenazine, intended to serve as a resource for researchers in the field of antipsychotic drug development.
Introduction
Fluphenazine decanoate is a prodrug that, through esterification with decanoic acid, allows for a sustained release of the active antipsychotic agent, fluphenazine, following intramuscular administration.[1] This long-acting formulation is crucial for improving treatment adherence in patients with chronic psychotic disorders.[2] The antipsychotic effects of fluphenazine are primarily attributed to its interaction with central dopaminergic systems, a mechanism it shares with other first-generation antipsychotics.[3] Understanding the nuanced molecular interactions and subsequent cellular responses is paramount for the rational design of novel antipsychotic agents with improved efficacy and tolerability profiles.
Pharmacodynamics
The pharmacodynamic actions of fluphenazine are multifaceted, extending beyond its primary target to a range of neurotransmitter systems.
Receptor Binding Profile
Fluphenazine exhibits a high affinity for dopamine D2 receptors, which is central to its antipsychotic effect.[3] It also binds to a variety of other receptors, which contributes to both its therapeutic actions and its side-effect profile.[1][2] The receptor binding affinities (Ki values) of fluphenazine for various human cloned receptors are summarized in Table 1. A lower Ki value indicates a stronger binding affinity.
Table 1: Receptor Binding Affinities (Ki, nM) of Fluphenazine
| Receptor Family | Receptor Subtype | Ki (nM) |
| Dopamine | D1 | 1.1 |
| D2 | 0.38 | |
| D3 | 0.83 | |
| D4 | 1.1 | |
| Serotonin | 5-HT1A | 140 |
| 5-HT2A | 2.5 | |
| 5-HT2C | 14 | |
| 5-HT3 | 2400 (rat) | |
| 5-HT6 | 180 | |
| 5-HT7 | 45 | |
| Adrenergic | α1A | 1.4 |
| α1B | 0.7 | |
| α2A | 250 | |
| α2B | 130 | |
| α2C | 130 | |
| Histamine | H1 | 1.9 |
| Muscarinic | M1 | 20 |
| M2 | 160 | |
| M3 | 100 | |
| M4 | 86 | |
| M5 | 160 |
Data compiled from various sources, including Wikipedia.[1]
Dopamine D2 Receptor Antagonism and Downstream Signaling
The primary mechanism of action of fluphenazine is the blockade of postsynaptic D2 receptors in the mesolimbic pathway of the brain.[2] This antagonism attenuates the excessive dopaminergic neurotransmission thought to underlie the positive symptoms of schizophrenia, such as hallucinations and delusions.[3]
D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Their activation normally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP). By blocking D2 receptors, fluphenazine disinhibits adenylyl cyclase, leading to an increase in cAMP levels. This, in turn, modulates the activity of protein kinase A (PKA) and the phosphorylation state of downstream effector proteins, including the Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa (DARPP-32).
Furthermore, D2 receptor signaling intersects with the Akt/GSK-3 pathway. D2 receptor activation can lead to the dephosphorylation and inactivation of Akt, which in turn increases the activity of glycogen synthase kinase 3β (GSK-3β). By blocking D2 receptors, antipsychotics like fluphenazine can increase the phosphorylation and inactivation of GSK-3β, a downstream effect that may contribute to their therapeutic actions.
Pharmacokinetics
Fluphenazine decanoate is formulated as a sterile solution in sesame oil for intramuscular or subcutaneous injection.[3] This depot formulation provides a slow and sustained release of fluphenazine.
Absorption, Distribution, Metabolism, and Excretion
Following intramuscular injection, fluphenazine decanoate is slowly absorbed and hydrolyzed by plasma and tissue esterases to release the active fluphenazine.[1] This enzymatic conversion is the rate-limiting step in its bioavailability. Fluphenazine is highly lipophilic and widely distributed throughout the body, readily crossing the blood-brain barrier. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to form metabolites such as fluphenazine sulfoxide and 7-hydroxyfluphenazine.[2] These metabolites and the parent drug are excreted in the urine and feces.[1]
Pharmacokinetic Parameters
The long-acting nature of fluphenazine decanoate results in a prolonged pharmacokinetic profile.
Table 2: Pharmacokinetic Parameters of Fluphenazine Decanoate
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | 4-6 hours[1] |
| Half-life (t½) | 6.8-9.6 days (single dose)[1] |
| Apparent Half-life (t½,app) | Up to several weeks with chronic dosing |
| Protein Binding | >90% |
Experimental Protocols
The characterization of fluphenazine's mechanism of action relies on a suite of in vitro and in vivo experimental techniques.
Radioligand Binding Assay for Receptor Affinity Determination
This protocol outlines a general method for determining the binding affinity (Ki) of fluphenazine for the dopamine D2 receptor.
Objective: To determine the inhibitory constant (Ki) of fluphenazine for the dopamine D2 receptor using a competitive radioligand binding assay.
Materials:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (a selective D2 antagonist).
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Test Compound: Fluphenazine dihydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Instrumentation: Scintillation counter, cell harvester.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[4]
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of radioligand (typically at its Kd value).
-
Increasing concentrations of fluphenazine (for competition curve) or buffer (for total binding) or excess haloperidol (for non-specific binding).
-
Receptor membrane preparation to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[4]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.[4]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[4]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the fluphenazine concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Pharmacokinetic Analysis using UPLC-MS/MS
This protocol provides a method for the quantitative analysis of fluphenazine in plasma samples.[5]
Objective: To quantify the concentration of fluphenazine in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Materials:
-
Instrumentation: UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[5]
-
Column: Waters Acquity UPLC HSS T3 1.8 µm, 2.1 x 50 mm column.[5]
-
Mobile Phase A: 0.1% formic acid in water.[5]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[5]
-
Internal Standard: Imipramine-D3.[5]
-
Precipitating Reagent: Acetonitrile-methanol (50:50, v/v) containing the internal standard.[5]
Procedure:
-
Sample Preparation: To 100 µL of plasma or serum, add 300 µL of the precipitating reagent. Vortex and centrifuge to pellet the precipitated proteins.[5]
-
Extraction: Transfer the supernatant to an autosampler vial.[5]
-
UPLC Separation: Inject 8 µL of the supernatant onto the UPLC system. Elute the analytes using a linear gradient of the mobile phases.[5]
-
MS/MS Detection: Operate the mass spectrometer in positive ion ESI mode using multiple reaction monitoring (MRM). Monitor the following transitions:
-
Quantification: Generate a calibration curve using standards of known fluphenazine concentrations. Quantify fluphenazine in the plasma samples by comparing the peak area ratio of fluphenazine to the internal standard against the calibration curve.[5]
Conclusion
Fluphenazine decanoate's mechanism of action is centered on its potent antagonism of dopamine D2 receptors, leading to the modulation of downstream signaling pathways critical to the pathophysiology of psychosis. Its long-acting formulation provides a stable pharmacokinetic profile, which is advantageous for the long-term management of schizophrenia. The comprehensive characterization of its pharmacodynamic and pharmacokinetic properties through rigorous experimental methodologies, as detailed in this guide, is essential for the ongoing development of novel and improved antipsychotic therapies. This technical guide serves as a foundational resource for researchers dedicated to advancing the field of psychopharmacology.
References
- 1. Fluphenazine - Wikipedia [en.wikipedia.org]
- 2. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. jmedchem.com [jmedchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics of Fluphenazine Decanoate: A Technical Overview for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluphenazine decanoate is a long-acting injectable (LAI) antipsychotic medication, belonging to the phenothiazine class. It is the decanoate ester of fluphenazine, a potent dopamine D2 receptor antagonist.[1] The esterification of fluphenazine with decanoic acid significantly increases its lipophilicity, allowing for its formulation in a sesame oil vehicle for intramuscular or subcutaneous administration. This depot formulation provides a slow and sustained release of the active moiety, fluphenazine, over several weeks, thereby improving treatment adherence in patients with chronic schizophrenia.[1][2] Understanding the pharmacokinetic profile of fluphenazine decanoate in preclinical models, such as rats, is crucial for the development and evaluation of new long-acting antipsychotic formulations.
General Pharmacokinetic Profile
Following intramuscular injection, fluphenazine decanoate forms a depot in the muscle tissue from which it is slowly released into the systemic circulation. The rate-limiting step in its therapeutic action is the gradual release of the ester from the oil vehicle.[3] Once in circulation, fluphenazine decanoate is hydrolyzed by plasma and tissue esterases to release the active drug, fluphenazine.
Fluphenazine is then extensively metabolized in the liver, primarily through oxidation and conjugation reactions.[1] The primary route of excretion for fluphenazine and its metabolites is via the urine and feces.[1][2]
Absorption and Distribution
After intramuscular administration, fluphenazine decanoate is slowly absorbed from the injection site. The active drug, fluphenazine, binds extensively to plasma proteins and is widely distributed throughout the body.[1]
Metabolism and Excretion
The metabolism of fluphenazine is complex, involving multiple enzymatic pathways. The resulting metabolites are then eliminated from the body through renal and fecal excretion. The long-acting nature of the decanoate formulation leads to a prolonged elimination half-life of the active drug.
Pharmacokinetic Parameters in Preclinical Models
While specific data in rats is unavailable, studies in other preclinical species, such as dogs, provide valuable insights into the pharmacokinetic profile of fluphenazine decanoate.
| Parameter | Dog (Intramuscular) | Reference |
| Dose | Not Specified | [4] |
| Apparent Half-life (t½) | 9.7 +/- 2.0 days | [4] |
Table 1: Pharmacokinetic Parameters of Fluphenazine following Intramuscular Administration of Fluphenazine Decanoate in Dogs.
Experimental Protocols for Pharmacokinetic Studies
While a specific protocol for fluphenazine decanoate in rats could not be sourced, a general experimental workflow for a preclinical pharmacokinetic study is outlined below.
Animal Model
-
Species: Rat (e.g., Sprague-Dawley, Wistar)
-
Sex: Male and/or Female
-
Weight: 200-250 g
-
Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Access to food and water ad libitum.
Drug Administration
-
Formulation: Fluphenazine decanoate in a sterile sesame oil vehicle.
-
Dose: To be determined based on the study objectives.
-
Route of Administration: Intramuscular (e.g., into the gluteal muscle).
Sample Collection
-
Matrix: Blood (plasma or serum).
-
Timepoints: A sufficient number of time points should be selected to adequately characterize the plasma concentration-time profile. This should include frequent sampling during the initial absorption phase and less frequent sampling during the elimination phase.
-
Method: Blood samples can be collected via various methods, such as tail vein, saphenous vein, or jugular vein cannulation.
Bioanalytical Method
The concentration of fluphenazine and/or fluphenazine decanoate in the plasma samples is determined using a validated bioanalytical method.
Bioanalytical Methodology
Several analytical techniques have been developed for the quantification of fluphenazine in biological matrices. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a commonly used method due to its high sensitivity and specificity.
Sample Preparation
Plasma samples typically require a sample preparation step to remove proteins and other interfering substances before analysis. This can be achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction.
Chromatographic and Mass Spectrometric Conditions
A specific HPLC-MS/MS method would need to be developed and validated for the simultaneous determination of fluphenazine and fluphenazine decanoate in rat plasma. This would involve optimizing the chromatographic separation and the mass spectrometric detection parameters.
Visualizations
Caption: General Experimental Workflow for a Pharmacokinetic Study.
Caption: Simplified Metabolic Pathway of Fluphenazine Decanoate.
Conclusion and Future Directions
While the clinical pharmacokinetics of fluphenazine decanoate are well-characterized, there is a notable gap in the scientific literature regarding its pharmacokinetic profile in rat models. The information presented in this guide, drawn from studies in other species and general pharmacological principles, provides a foundational understanding for researchers in this area. Future preclinical studies in rats are warranted to establish a definitive pharmacokinetic profile, including key parameters such as Cmax, Tmax, AUC, and half-life. Such data would be invaluable for the non-clinical development of novel long-acting injectable antipsychotics and for refining our understanding of the pharmacology of this important class of drugs.
References
- 1. What is the mechanism of Fluphenazine Decanoate? [synapse.patsnap.com]
- 2. Pharmacokinetic Characteristics of Long-Acting Injectable Antipsychotics for Schizophrenia: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Acting Injectable Antipsychotics | Basicmedical Key [basicmedicalkey.com]
- 4. Studies on the mechanism of absorption of depot neuroleptics: fluphenazine decanoate in sesame oil - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Chemical Synthesis and Characterization of Fluphenazine Decanoate Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthesis and analytical characterization of Fluphenazine Decanoate Dihydrochloride. It includes detailed experimental protocols, tabulated data for key analytical parameters, and workflow visualizations to support research and development activities.
Chemical Synthesis
Fluphenazine decanoate, the decanoate ester of the antipsychotic agent fluphenazine, is synthesized to create a long-acting injectable (depot) formulation.[1][2] The synthesis typically involves the esterification of the primary alcohol group on the fluphenazine side chain with decanoic acid or a derivative thereof. The resulting base is then converted to the dihydrochloride salt to improve its stability and handling properties.
Synthesis Pathway Overview
Two primary routes for the synthesis of the fluphenazine decanoate base are commonly cited: a traditional method using decanoyl chloride and a greener, enzyme-catalyzed approach. The subsequent conversion to the dihydrochloride salt is a standard acid-base reaction.
References
In Vitro Dopamine D2 Receptor Binding Affinity of Fluphenazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding affinity of fluphenazine for the dopamine D2 receptor. Fluphenazine, a typical antipsychotic of the phenothiazine class, exerts its therapeutic effects primarily through the antagonism of dopamine D2 receptors.[1][2] Understanding its binding characteristics is crucial for research and development in the field of neuropsychopharmacology.
Quantitative Binding Affinity Data
The binding affinity of fluphenazine for the dopamine D2 receptor has been determined in various in vitro studies, typically through radioligand binding assays. The affinity is commonly expressed as the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
| Parameter | Value (nM) | Receptor Source | Radioligand | Reference |
| Ki | 0.4 | Human Dopamine D2 Receptor | - | |
| Ki | 0.7 | Mouse Striatal Membranes | [3H]Fluphenazine | [3] |
| pKi | 7.96 | Human Dopamine D1 Receptor | [3H] SCH-23390 | [4] |
| pIC50 | 7.64 | Human Dopamine D1 Receptor | [3H] SCH-23390 | [4] |
Fluphenazine also exhibits binding affinity for other dopamine receptor subtypes, as detailed in the table below.
| Receptor Subtype | Ki Value (nM) |
| D1 | 2.3 |
| D3 | 1.4 |
| D4 | 7.1 |
| D5 | 25 |
Experimental Protocols: Radioligand Binding Assay
Radioligand binding assays are a fundamental technique used to characterize the interaction of a ligand, such as fluphenazine, with its receptor. The following provides a generalized protocol based on common methodologies cited in the literature.
Membrane Preparation
-
Source: Tissues expressing the dopamine D2 receptor, such as rat striatum, or cell lines genetically engineered to express the human D2 receptor (e.g., CHO cells), are commonly used.
-
Procedure: The tissue or cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[5] The homogenate is then centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose for storage at -80°C.[5] On the day of the assay, the membrane preparation is thawed and resuspended in the final assay binding buffer.[5]
Binding Assay
-
Competition Binding: This is the most common format to determine the affinity of an unlabeled ligand (fluphenazine).
-
Reagents:
-
Membrane preparation containing D2 receptors.
-
A radiolabeled ligand that binds to the D2 receptor with high affinity and specificity (e.g., [3H]spiperone).
-
A range of concentrations of the unlabeled test compound (fluphenazine).
-
A high concentration of a known D2 antagonist (e.g., spiperone) to determine non-specific binding.[6]
-
-
Incubation: The membrane preparation, radioligand, and either the test compound or the agent for non-specific binding are incubated together in a multi-well plate.[5] Incubation is typically carried out at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[5]
-
-
Saturation Binding: This method is used to determine the density of receptors (Bmax) and the dissociation constant (Kd) of the radioligand. It involves incubating the membranes with increasing concentrations of the radioligand.
Separation and Detection
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand.[5] The filter is then washed with ice-cold buffer to remove any unbound radioligand.[5]
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
Data Analysis
-
IC50 Determination: The concentration of fluphenazine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
Ki Calculation: The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Visualizations
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o pathway.[7][[“]] Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the Gαi/o subunit, leading to the dissociation of the G protein into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[[“]][9] The Gβγ subunits can also modulate the activity of various downstream effectors, including ion channels.[7]
References
- 1. Exploring Fluphenazine Decanoate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bibliography.maps.org [bibliography.maps.org]
- 4. fluphenazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. tandfonline.com [tandfonline.com]
Early discovery and development of long-acting injectable antipsychotics
An In-depth Technical Guide to the Early Discovery and Development of Long-Acting Injectable Antipsychotics
Introduction
The advent of antipsychotic medications in the 1950s, beginning with chlorpromazine, marked a significant turning point in the treatment of schizophrenia.[1][2] However, the efficacy of these oral agents was frequently undermined by poor patient adherence, a critical factor leading to relapse and rehospitalization.[3][4] This challenge spurred the development of long-acting injectable (LAI) antipsychotics, designed to ensure continuous medication delivery, improve adherence, and thereby enhance long-term outcomes for patients with chronic psychotic disorders.[5][6] This guide details the early history, formulation science, and clinical evaluation of the first-generation long-acting injectable antipsychotics.
The Dawn of Long-Acting Formulations: First-Generation Agents
The initial breakthrough in LAI technology occurred in the 1960s. The core innovation was the chemical modification of existing antipsychotic agents to create prodrugs with low water solubility, which could be suspended in an oil-based vehicle for intramuscular injection. This approach created a "depot" at the injection site from which the drug would be slowly released over an extended period.[2][7]
Pioneering Compounds
The first LAI antipsychotics to be developed were derivatives of the phenothiazine class of drugs, followed by a butyrophenone derivative.
-
Fluphenazine Enanthate and Decanoate : The development of the first LAI antipsychotic is credited to G.R. Daniel at E. R. Squibb & Sons Ltd.[1][2] Fluphenazine enanthate was introduced in 1966, followed about 18 months later by fluphenazine decanoate.[2][3] The decanoate ester proved to have a more favorable pharmacokinetic profile and reduced side effects compared to the enanthate version.[3][4]
-
Haloperidol Decanoate : Following the success of fluphenazine esters, haloperidol decanoate was developed and became available in Europe in 1981 and the USA in 1986.[3][8] It offered a longer duration of action, allowing for a dosing interval of up to four weeks.[8][9]
Formulation Technology: The Oil Depot
The technology behind these first-generation LAIs was based on esterification. The parent antipsychotic drug, which contains a hydroxyl group, was chemically linked to a long-chain fatty acid (like decanoic acid) to form an ester.[10][11] This process dramatically increased the lipophilicity (oil solubility) and reduced the water solubility of the drug.[12]
The highly lipophilic ester prodrug was then dissolved in a sterile vegetable oil vehicle, most commonly sesame oil.[10][12] When injected deep into a muscle (typically the gluteal muscle), this oily solution forms a localized depot from which the drug slowly leaches into the surrounding aqueous environment of the tissue fluids.[7][10]
Pharmacokinetics and Mechanism of Action
Drug Release and Activation
The mechanism of action for early LAIs involves a multi-step process:
-
Slow Release from Depot : The oil-based formulation is immiscible with the aqueous interstitial fluid, leading to a very slow partitioning of the esterified drug from the oil droplet into the surrounding tissue.[10]
-
Enzymatic Hydrolysis : Once in the bloodstream, endogenous esterase enzymes rapidly hydrolyze the ester bond, cleaving the fatty acid chain from the parent drug.[7][10] This releases the active antipsychotic molecule (e.g., fluphenazine or haloperidol).
-
Systemic Action : The active drug is then distributed throughout the body and crosses the blood-brain barrier to exert its therapeutic effect.[13]
This slow absorption from the injection site, rather than the rate of elimination, becomes the rate-limiting step in the drug's pharmacokinetics, a phenomenon known as "flip-flop" kinetics.[14] This process ensures sustained plasma concentrations of the active drug over several weeks.[14]
Receptor Signaling Pathway
First-generation antipsychotics like fluphenazine and haloperidol primarily exert their therapeutic effects by acting as antagonists at dopamine D2 receptors in the brain's mesolimbic pathway.[13][15][16] By blocking these receptors, they reduce the excessive dopaminergic activity that is believed to underlie the positive symptoms of schizophrenia, such as hallucinations and delusions.[16][17]
References
- 1. [A history of antipsychotic long-acting injections in the treatment of schizophrenia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Historical perspective on antipsychotic long-acting injections | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 3. The role of long-acting injectable antipsychotics in schizophrenia: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A brief history of depot neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Depot injection - Wikipedia [en.wikipedia.org]
- 7. psychiatriki-journal.gr [psychiatriki-journal.gr]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacology, pharmacokinetics and clinical development of haloperidol decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-Acting Injectable Antipsychotics—A Review on Formulation and In Vitro Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Typical antipsychotic - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of Fluphenazine Decanoate? [synapse.patsnap.com]
- 14. Pharmacokinetic Characteristics of Long-Acting Injectable Antipsychotics for Schizophrenia: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mentalhealth.com [mentalhealth.com]
- 16. Flufenazine Decanoate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 17. Fluphenazine Decanoate | C32H44F3N3O2S | CID 3388 - PubChem [pubchem.ncbi.nlm.nih.gov]
Fluphenazine Decanoate: A Deep Dive into its Interaction with Dopamine and Serotonin Receptors
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Fluphenazine decanoate, a long-acting injectable antipsychotic, has been a cornerstone in the management of schizophrenia and other psychotic disorders for decades. Its therapeutic efficacy is intrinsically linked to its complex pharmacological profile, particularly its potent interactions with dopamine and serotonin receptor systems. This technical guide provides an in-depth analysis of the effects of fluphenazine, the active moiety of fluphenazine decanoate, on these critical neurotransmitter receptors. We will explore its binding affinities, functional activities, and the intricate signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of antipsychotic pharmacology and the development of novel therapeutics for psychiatric disorders.
Pharmacodynamics at Dopamine and Serotonin Receptors
Fluphenazine decanoate is a prodrug that is slowly hydrolyzed in vivo to release the active compound, fluphenazine.[1] Fluphenazine exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[2][3][4] This action is thought to ameliorate the positive symptoms of schizophrenia, such as hallucinations and delusions.[5] In addition to its high affinity for D2 receptors, fluphenazine also interacts with a range of other dopamine and serotonin receptor subtypes, contributing to its overall therapeutic and side-effect profile.[4][6]
Quantitative Analysis of Receptor Binding Affinity
The binding affinity of fluphenazine for various dopamine and serotonin receptors has been quantified through numerous in vitro radioligand binding studies. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction. The following tables summarize the reported Ki values for fluphenazine at key human dopamine and serotonin receptor subtypes.
| Receptor Subtype | Ki (nM) |
| Dopamine D1 | 2.3[7] |
| Dopamine D2 | 0.4[7] |
| Dopamine D3 | 1.4[7] |
| Dopamine D4 | 7.1[7] |
| Dopamine D5 | 25[7] |
Table 1: Fluphenazine Binding Affinities at Dopamine Receptors
| Receptor Subtype | Ki (nM) |
| Serotonin 5-HT1A | - |
| Serotonin 5-HT2A | 2.0[7] |
| Serotonin 5-HT2C | - |
| Serotonin 5-HT6 | 15.8 |
| Serotonin 5-HT7 | 7.9 |
Table 2: Fluphenazine Binding Affinities at Serotonin Receptors (Note: Ki values for some receptor subtypes were not readily available in the reviewed literature.)
Functional Activity at Dopamine and Serotonin Receptors
Beyond simple binding, the functional consequence of fluphenazine's interaction with these receptors is critical to its pharmacological effect. Fluphenazine is a potent antagonist at dopamine D2 receptors, meaning it blocks the receptor's activation by the endogenous ligand, dopamine.[2][3] This antagonism is central to its antipsychotic action.
At the serotonin 5-HT2A receptor, evidence suggests that many antipsychotic drugs, including phenothiazines like fluphenazine, act as inverse agonists.[8][9][10] An inverse agonist not only blocks the action of an agonist but also reduces the basal, constitutive activity of the receptor. This inverse agonism at 5-HT2A receptors is thought to contribute to the atypical antipsychotic profile of some drugs, potentially mitigating some of the extrapyramidal side effects associated with potent D2 receptor blockade.[8]
Quantitative data on the functional potency of fluphenazine (e.g., IC50 or EC50 values) from cell-based assays are crucial for a complete understanding of its pharmacological profile.
| Receptor | Functional Assay | Parameter | Value (nM) |
| Dopamine D2 | cAMP Inhibition | Ki | 9[7] |
| Dopamine D1 | Reporter Assay | IC50 | (Data not available) |
| Serotonin 5-HT2A | Phosphoinositide Hydrolysis | IC50 | (Data not available) |
Table 3: Functional Potency of Fluphenazine (Note: Comprehensive functional potency data for all receptor subtypes is not consistently available in the public domain.)
Signaling Pathways Modulated by Fluphenazine
The interaction of fluphenazine with dopamine and serotonin receptors initiates a cascade of intracellular signaling events. Understanding these pathways is fundamental to elucidating the molecular basis of its therapeutic and adverse effects.
Dopamine D2 Receptor Signaling
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[11] Activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[12] Fluphenazine, as a D2 receptor antagonist, blocks this signaling cascade, thereby preventing the dopamine-induced reduction in cAMP.
In addition to the canonical G-protein pathway, D2 receptors can also signal through β-arrestin-dependent pathways.[7][13][14] β-arrestin recruitment to the D2 receptor can lead to receptor desensitization and internalization, as well as the activation of distinct downstream signaling molecules, such as those involved in the MAP kinase pathway.[13] The interplay between G-protein and β-arrestin signaling pathways is a key area of current research in psychopharmacology.
Caption: Dopamine D2 Receptor Signaling Pathway.
Serotonin 5-HT2A Receptor Signaling
The serotonin 5-HT2A receptor is a GPCR that primarily couples to the Gq/11 family of G proteins.[15] Upon activation by serotonin, the 5-HT2A receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[15] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[15] Fluphenazine's potential inverse agonist activity at this receptor would lead to a reduction in this signaling cascade, even in the absence of serotonin.
Similar to the D2 receptor, the 5-HT2A receptor can also engage β-arrestin-dependent signaling pathways, which can lead to receptor internalization and activation of distinct downstream effectors, including components of the ERK/MAP kinase pathway.[11][16] The balance between Gq and β-arrestin signaling at the 5-HT2A receptor is an area of intense investigation, particularly in the context of the differing effects of various psychedelic and antipsychotic drugs that target this receptor.[1][17]
Caption: Serotonin 5-HT2A Receptor Signaling Pathway.
Experimental Protocols
The characterization of fluphenazine's interactions with dopamine and serotonin receptors relies on a suite of well-established in vitro assays. The following sections provide detailed methodologies for key experiments.
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound, such as fluphenazine, for the dopamine D2 receptor.[5][18]
Workflow for Radioligand Binding Assay
Caption: Workflow for a Radioligand Binding Assay.
Materials and Reagents:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity D2 receptor radioligand, such as [3H]-Spiperone or [3H]-Raclopride.
-
Test Compound: Fluphenazine or other competitor compounds.
-
Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., 10 µM haloperidol) to determine non-specific binding.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing various salts (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D2 receptor in a lysis buffer and pellet the membranes by centrifugation. Wash and resuspend the membranes in the assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand + assay buffer), non-specific binding (membranes + radioligand + non-specific binding control), and competitor binding (membranes + radioligand + serial dilutions of the test compound).
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay for Gi-Coupled Receptors (e.g., Dopamine D2)
This protocol describes a method to measure the functional antagonism of a Gi-coupled receptor by assessing its effect on cAMP levels.[6][12][19][20]
Workflow for cAMP Functional Assay
Caption: Workflow for a cAMP Functional Assay.
Materials and Reagents:
-
Cells: A cell line expressing the dopamine D2 receptor.
-
D2 Receptor Agonist: Dopamine or a selective D2 agonist.
-
Test Compound: Fluphenazine or other potential antagonists.
-
Forskolin: An activator of adenylyl cyclase, used to stimulate a measurable baseline of cAMP production.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luciferase-based assays).
-
Cell Culture Medium and Buffers.
Procedure:
-
Cell Seeding: Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with serial dilutions of the test compound (antagonist) for a specified time.
-
Stimulation: Add a fixed concentration of the D2 receptor agonist in the presence of forskolin. The agonist will inhibit the forskolin-stimulated cAMP production.
-
Cell Lysis and cAMP Measurement: After the stimulation period, lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen detection kit.
-
Data Analysis: The antagonist will reverse the agonist-induced inhibition of cAMP production. Plot the measured cAMP levels against the log concentration of the antagonist. Fit the data to a dose-response curve to determine the IC50 value.
Functional Phosphoinositide Hydrolysis Assay for Gq-Coupled Receptors (e.g., Serotonin 5-HT2A)
This protocol outlines a method to assess the functional activity of compounds at Gq-coupled receptors by measuring the accumulation of inositol phosphates (IPs), a downstream product of PLC activation.[15][21][22]
Workflow for Phosphoinositide Hydrolysis Assay
References
- 1. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jmedchem.com [jmedchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are 5-HT2A receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 10. 5-HT2A Receptor Research -- Neurotransmitter.net [neurotransmitter.net]
- 11. Agonist-directed signaling of the serotonin 2A receptor depends on beta-arrestin-2 interactions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 14. Elucidation of G-protein and β-arrestin functional selectivity at the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE - PMC [pmc.ncbi.nlm.nih.gov]
- 19. resources.revvity.com [resources.revvity.com]
- 20. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Measurement of phosphoinositide hydrolysis in isolated cell membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Fluphenazine Decanoate in Animal Models of Schizophrenia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluphenazine decanoate is a long-acting injectable antipsychotic of the phenothiazine class, primarily utilized for the management of chronic schizophrenia.[1] Its therapeutic efficacy is attributed to its potent antagonism of dopamine D2 receptors in the brain.[2] By blocking these receptors, fluphenazine helps to ameliorate the positive symptoms of schizophrenia, such as hallucinations and delusions, which are thought to arise from excessive dopaminergic activity.[2] The decanoate ester formulation allows for a slow, sustained release of the active drug, fluphenazine, ensuring consistent therapeutic levels and improving patient compliance. This guide provides an in-depth overview of the preclinical evaluation of fluphenazine decanoate in established animal models of schizophrenia, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Amphetamine-Induced Hyperlocomotion Model
The amphetamine-induced hyperlocomotion model is a widely used preclinical tool to screen for antipsychotic activity. Amphetamine increases synaptic dopamine levels, leading to a hyperdopaminergic state that manifests as increased locomotor activity in rodents. This is considered to be a model of the positive symptoms of schizophrenia. The ability of a compound to attenuate this hyperactivity is predictive of its antipsychotic efficacy.
Experimental Protocol: Amphetamine-Induced Hyperlocomotion
This protocol outlines the key steps for assessing the effect of fluphenazine decanoate on amphetamine-induced hyperlocomotion in rats.
-
Animals: Male Sprague-Dawley rats are typically used. They should be housed in a controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water. Animals should be allowed to acclimate for at least one week before the experiment.
-
Drug Preparation and Administration:
-
Fluphenazine decanoate is prepared in a suitable vehicle, such as sesame oil, for intramuscular (IM) injection.
-
d-amphetamine sulfate is dissolved in sterile saline for intraperitoneal (i.p.) injection.
-
-
Experimental Procedure:
-
Habituation: On the day of testing, animals are transported to the testing room and allowed to acclimate for at least 60 minutes. Each rat is then placed individually into an open-field arena (e.g., a clear Plexiglas box with infrared beams to detect movement) for a 30-60 minute habituation period to minimize novelty-induced hyperactivity.
-
Fluphenazine Decanoate Administration: A single IM injection of fluphenazine decanoate is administered at the desired dose (e.g., 2.5 mg/kg or 5.0 mg/kg).
-
Amphetamine Challenge: At various time points after fluphenazine decanoate administration (e.g., 4, 8, 12, 16, 20, 24, and 28 days), the rats are challenged with an i.p. injection of d-amphetamine (e.g., 2.5 mg/kg).
-
Locomotor Activity Recording: Immediately following the amphetamine injection, the rats are placed back into the open-field arenas, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified period, typically 60-90 minutes.
-
-
Data Analysis: Locomotor activity is quantified in time bins (e.g., 5-minute intervals). The total activity over the recording period is calculated. Statistical analysis, such as ANOVA followed by post-hoc tests, is used to compare the locomotor activity between the fluphenazine decanoate-treated group and a vehicle-control group.
Data Presentation: Effect of Fluphenazine Decanoate on Amphetamine-Induced Hyperlocomotion
The following table summarizes the quantitative data on the duration of the antagonistic effect of a single intramuscular injection of fluphenazine decanoate on d-amphetamine-induced hyperlocomotion in rats.
| Fluphenazine Decanoate Dose (mg/kg) | Behavioral Parameter | Duration of Antagonism (Days) | Reference |
| 2.5 | Locomotion | 12 | [3] |
| 5.0 | Locomotion | 28 | [3] |
| 2.5 | Rearing | >12 | [3] |
| 5.0 | Rearing | >28 | [3] |
| 2.5 | Sniffing | 4 | [3] |
| 5.0 | Sniffing | 4 | [3] |
Note: The study by Singh et al. (1982) also observed a supersensitive locomotor response to amphetamine at 20 and 24 days post-treatment with 2.5 mg/kg of fluphenazine decanoate, suggesting a potential for dopamine receptor upregulation following chronic blockade.[3]
Experimental Workflow: Amphetamine-Induced Hyperlocomotion Assay
Prepulse Inhibition (PPI) Model
Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse). In individuals with schizophrenia, PPI is often deficient, reflecting an inability to filter out irrelevant sensory information. The PPI model in rodents is therefore considered to have high construct validity for studying sensorimotor gating deficits relevant to schizophrenia.
Experimental Protocol: Prepulse Inhibition
The following is a generalized protocol for assessing PPI in rodents.
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used. They should be housed and acclimated as described in the previous section.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.
-
Drug Administration: Fluphenazine decanoate would be administered via IM injection at desired doses and at specified time points before testing.
-
Test Session:
-
Acclimation: The rat is placed in the startle chamber and allowed a 5-10 minute acclimation period with a constant background white noise (e.g., 65-70 dB).
-
Stimulus Presentation: The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms) is presented.
-
Prepulse-pulse trials: A weak, non-startling prepulse stimulus (e.g., 75-85 dB) is presented 30-120 ms before the startling pulse.
-
No-stimulus trials: Only background noise is present to measure baseline movement.
-
-
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as a percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: % PPI = 100 - [(startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial) x 100] Statistical analysis is then used to compare the % PPI between drug-treated and vehicle-treated groups.
Data Presentation: Effect of Fluphenazine Decanoate on Prepulse Inhibition
A comprehensive search of the publicly available scientific literature did not yield specific quantitative data on the effects of fluphenazine decanoate in the prepulse inhibition (PPI) model in rodents. While the PPI model is widely used to evaluate antipsychotics, studies detailing the effects of the long-acting decanoate formulation of fluphenazine with specific data on % PPI at different prepulse intensities or time points post-administration could not be located. This represents a gap in the preclinical characterization of this compound and an opportunity for future research to further elucidate its pharmacological profile on sensorimotor gating.
Neurochemical Effects
The therapeutic and adverse effects of fluphenazine decanoate are directly related to its impact on neurotransmitter systems in the brain, primarily the dopamine system. Preclinical studies have investigated the neurochemical changes that occur following chronic administration of fluphenazine decanoate.
Data Presentation: Neurochemical Changes Following Chronic Fluphenazine Decanoate Administration in Rat Brain
The following table summarizes the effects of chronic fluphenazine decanoate administration on monoamine levels and their metabolites in various brain regions of the rat.
| Brain Region | Neurotransmitter/Metabolite | Effect of Chronic Fluphenazine Decanoate | Reference |
| Nucleus Accumbens | Dopamine (DA) | Increase | [4] |
| Brainstem | Dopamine (DA) | Increase | [4] |
| Frontal Cortex | Dihydroxyphenylacetic acid (DOPAC) | Decrease | [4] |
| Nucleus Accumbens | Dihydroxyphenylacetic acid (DOPAC) | Decrease | [4] |
| Hippocampus | Dihydroxyphenylacetic acid (DOPAC) | Decrease | [4] |
| Nucleus Accumbens | Homovanillic acid (HVA) | Decrease | [4] |
| Caudate-Putamen | Homovanillic acid (HVA) | Decrease | [4] |
| Brainstem | Homovanillic acid (HVA) | Decrease | [4] |
| All regions studied | Norepinephrine (NE) | Increase | [4] |
| Nucleus Accumbens | Serotonin (5-HT) | Increase | [4] |
| Hippocampus | Serotonin (5-HT) | Increase | [4] |
| All regions studied | 5-Hydroxyindoleacetic acid (5-HIAA) | Decrease | [4] |
These findings suggest that chronic blockade of dopamine receptors with fluphenazine decanoate leads to complex adaptive changes in multiple monoamine systems.[4]
Signaling Pathways
Fluphenazine's primary mechanism of action is the blockade of the dopamine D2 receptor, a G protein-coupled receptor (GPCR). This action interrupts the downstream signaling cascade that is typically initiated by dopamine.
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the dopamine D2 receptor and the inhibitory effect of fluphenazine. D2 receptors are coupled to inhibitory G proteins (Gαi/o).
When dopamine binds to the D2 receptor, the associated Gαi/o protein is activated, which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular second messenger cyclic AMP (cAMP), reduced protein kinase A (PKA) activity, and subsequent alterations in gene expression. Fluphenazine, by acting as an antagonist, prevents dopamine from binding to the D2 receptor, thereby blocking this entire signaling cascade. This blockade of D2 receptor-mediated signaling in key brain circuits is believed to be the primary mechanism underlying its antipsychotic effects.
Conclusion
Preclinical studies in animal models of schizophrenia have been instrumental in characterizing the pharmacological profile of fluphenazine decanoate. The amphetamine-induced hyperlocomotion model has provided quantitative data demonstrating the potent and long-lasting dopamine D2 receptor antagonism of this compound. Neurochemical studies have further elucidated the complex adaptations that occur in monoamine systems following chronic treatment. While a gap in the literature exists regarding specific quantitative data for fluphenazine decanoate in the prepulse inhibition model, the available preclinical evidence strongly supports its mechanism of action and therapeutic efficacy in schizophrenia. This technical guide provides a comprehensive overview of the key preclinical findings and methodologies for the continued investigation of fluphenazine decanoate and the development of novel antipsychotic agents.
References
- 1. Potentiation of prepulse inhibition of the startle reflex in rats: pharmacological evaluation of the procedure as a model for detecting antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of fluphenazine decanoate (a long-acting phenothiazine) on serum prolactin and amphetamine-induced behavioural changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Pharmacological studies of long-acting phenothiazines with particular reference to fluphenazine decanoate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure and Properties of Fluphenazine Decanoate Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluphenazine decanoate dihydrochloride is the dihydrochloride salt of the decanoate ester of fluphenazine, a potent typical antipsychotic agent belonging to the phenothiazine class. Its long-acting injectable formulation is a cornerstone in the management of chronic schizophrenia, offering improved medication adherence. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical methodologies for this compound. It further delves into its mechanism of action through the dopamine D2 receptor signaling pathway and outlines a typical experimental workflow for its therapeutic drug monitoring.
Molecular Structure and Physicochemical Properties
This compound is a synthetically derived compound. The esterification of the terminal hydroxyl group of fluphenazine with decanoic acid, followed by the formation of the dihydrochloride salt, results in a highly lipophilic prodrug with a prolonged duration of action.
Chemical and Physical Properties
A summary of the key physicochemical properties of fluphenazine decanoate and its related forms is presented in Table 1. It is important to distinguish between the properties of the decanoate ester, its dihydrochloride salt, and the parent compound, fluphenazine.
| Property | Value | Compound Form |
| Chemical Name | 2-[4-[3-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl decanoate dihydrochloride | This compound |
| CAS Number | 2376-65-0 | This compound |
| Molecular Formula | C₃₂H₄₄F₃N₃O₂S · 2HCl | This compound |
| Molecular Weight | 664.69 g/mol | This compound |
| Melting Point | 224.5-226 °C / 235-237 °C | Fluphenazine Dihydrochloride[1] |
| 30-32 °C | Fluphenazine Decanoate | |
| Boiling Point | 250-252 °C at 0.3 mmHg | Fluphenazine |
| pKa | 7.90 | Fluphenazine[1] |
| Solubility | Practically insoluble in water. Freely soluble in methanol and methylene chloride; very soluble in ethanol. | Fluphenazine Decanoate |
| Very soluble in chloroform, ether, cyclohexane, methanol, ethanol. Insoluble in water. | Fluphenazine Decanoate |
Mechanism of Action: Dopamine D2 Receptor Antagonism
The primary pharmacological action of fluphenazine is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain.[2][3] This antagonism alleviates the positive symptoms of schizophrenia, such as hallucinations and delusions. The decanoate ester form allows for a slow release of fluphenazine from the injection site, leading to sustained therapeutic effects.
Dopamine D2 Receptor Signaling Pathway
Fluphenazine, by blocking the D2 receptor, inhibits the downstream signaling cascade that is normally initiated by dopamine. This leads to a reduction in the inhibition of adenylyl cyclase, thereby affecting the levels of cyclic AMP (cAMP) and the activity of Protein Kinase A (PKA).
Experimental Protocols
Synthesis of this compound
The synthesis of fluphenazine decanoate typically involves the esterification of fluphenazine with decanoyl chloride, followed by conversion to the dihydrochloride salt.
Materials:
-
Fluphenazine
-
Dichloromethane
-
Triethylamine
-
Decanoyl chloride
-
Aqueous sodium bicarbonate solution (10%)
-
Ethanol
-
Isopropanolic hydrochloride solution (10%)
Procedure:
-
Dissolve pure fluphenazine in dichloromethane.
-
Add triethylamine to the solution at room temperature (25-30°C).
-
Cool the reaction mixture to 10-15°C.
-
Add decanoyl chloride to the cooled reaction mixture and stir for 4 hours at 25-30°C.
-
Cool the reaction mixture again to 10-15°C and quench with a 10% aqueous sodium bicarbonate solution.
-
Extract the organic layer with dichloromethane.
-
Wash the organic layer with water and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain fluphenazine decanoate as a viscous oil.
-
Dissolve the resulting fluphenazine decanoate in ethanol.
-
Add a 10% isopropanolic hydrochloride solution at 25-30°C.
-
Stir the resulting mixture for 1 hour at 0-5°C to precipitate the solid.
-
Filter the solid, wash with ethanol, and dry under reduced pressure to yield this compound.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantification of fluphenazine decanoate in an injection formulation.
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18, 4.6 mm x 25 cm, 10-µm packing
-
Mobile Phase: Acetonitrile, methanol, and 0.05 M ammonium acetate (2:2:1)
-
Flow Rate: 2 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation:
-
Accurately weigh about 25 mg of USP this compound Reference Standard (RS) into a 50-mL volumetric flask.
-
Add 10 mL of a 0.1 mg/mL solution of USP Fluphenazine Hydrochloride RS in isopropyl alcohol.
-
Add 20 mL of isopropyl alcohol and sonicate to dissolve.
-
Dilute to volume with isopropyl alcohol and mix.
-
Quantitatively dilute the resulting solution 1:5 with acetonitrile to obtain a final concentration of about 0.1 mg/mL of fluphenazine decanoate.
-
-
Sample Preparation:
-
Transfer an accurately measured volume of the injection, equivalent to about 25 mg of fluphenazine decanoate, to a 50-mL volumetric flask.
-
Add 20 mL of isopropyl alcohol and shake vigorously for at least 1 minute.
-
Add another 20 mL of isopropyl alcohol and repeat the shaking.
-
Dilute to volume with isopropyl alcohol and mix.
-
Quantitatively dilute the resulting solution 1:5 with acetonitrile.
-
-
Analysis:
-
Inject equal volumes of the Standard preparation and the Sample preparation into the chromatograph.
-
Record the chromatograms and measure the peak areas for fluphenazine decanoate.
-
Calculate the concentration of fluphenazine decanoate in the sample by comparing the peak area of the sample to the peak area of the standard.
-
Experimental Workflow: Therapeutic Drug Monitoring
Therapeutic drug monitoring (TDM) is crucial for optimizing the dosage of long-acting injectable antipsychotics like fluphenazine decanoate to ensure efficacy and minimize adverse effects.[4]
Conclusion
This technical guide has provided a detailed examination of the molecular structure, physicochemical properties, and analytical considerations for this compound. A thorough understanding of these aspects, coupled with insights into its mechanism of action and the application of therapeutic drug monitoring, is essential for researchers and clinicians working with this important long-acting antipsychotic. The provided experimental protocols and workflow diagrams serve as practical resources for laboratory professionals. Further research into the nuanced interactions of fluphenazine with various signaling pathways will continue to refine its therapeutic application.
References
- 1. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN105153062A - Preparation method of permitil - Google Patents [patents.google.com]
- 4. Therapeutic Drug Monitoring of Long-Acting Injectable Antipsychotic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Review of the Neuroleptic Activity of Phenothiazines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenothiazines represent a foundational class of first-generation antipsychotic (FGA) or "typical" neuroleptic agents that have been instrumental in the pharmacotherapy of schizophrenia and other psychotic disorders for decades.[1][2][3] Their clinical efficacy, particularly against the positive symptoms of psychosis, is primarily attributed to their potent antagonism of dopamine D2 receptors within the central nervous system.[4][5][6] However, their complex pharmacology, characterized by interactions with a wide array of other neurotransmitter receptors, contributes to a broad spectrum of therapeutic applications and a significant side-effect profile.[1][7] This technical guide provides an in-depth review of the neuroleptic activity of phenothiazines, detailing their mechanism of action, structure-activity relationships (SAR), and the experimental protocols used to evaluate their efficacy and preclinical characteristics. Quantitative data on receptor binding affinities are presented for comparative analysis, and key signaling and experimental workflows are visualized to offer a clear, data-driven perspective for research and development.
Mechanism of Neuroleptic Action
The antipsychotic effects of phenothiazines are intrinsically linked to their ability to modulate synaptic transmission in the brain. While their exact mechanism is not fully elucidated, the primary and most well-established mode of action is the blockade of postsynaptic dopamine D2 receptors.[8][9][10]
1.1. Dopamine D2 Receptor Antagonism
The core of phenothiazines' neuroleptic activity lies in their antagonism of D2 receptors in the mesolimbic and mesocortical pathways of the brain.[4] In conditions like schizophrenia, an excess of dopaminergic activity in these regions is thought to underlie positive symptoms such as hallucinations and delusions.[4] By blocking these D2 receptors, phenothiazines reduce the effects of dopamine, thereby alleviating these psychotic symptoms.[5][11]
1.2. Multi-Receptor Binding Profile
Phenothiazines are not selective for D2 receptors; they interact with a variety of other neurotransmitter receptors, which accounts for their other therapeutic effects and numerous side effects.[4][12][13][14]
-
Alpha-Adrenergic Receptors (α1, α2): Blockade of α1-adrenergic receptors can lead to orthostatic hypotension (a drop in blood pressure upon standing) and dizziness.[15]
-
Muscarinic Acetylcholine Receptors (M1): Antagonism at M1 receptors is responsible for anticholinergic side effects, including dry mouth, blurred vision, constipation, and urinary retention.[4][5][7]
-
Histamine Receptors (H1): Blockade of H1 receptors is the primary cause of the sedative effects associated with many phenothiazines.[5]
-
Serotonin Receptors (5-HT): Interaction with various serotonin receptors, such as 5-HT2A and 5-HT2C, may contribute to the overall antipsychotic profile and influence side effects like weight gain.[4]
The antagonism of D2 receptors in other dopamine pathways, such as the nigrostriatal pathway, is responsible for the high incidence of extrapyramidal symptoms (EPS), including parkinsonism, dystonia, and akathisia.[7] Chronic blockade can also lead to the potentially irreversible movement disorder, tardive dyskinesia.[7]
1.3. Intracellular Signaling Pathways
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit the enzyme adenylyl cyclase through a Gαi/o protein. This leads to a decrease in the intracellular second messenger cyclic AMP (cAMP) and reduced activity of Protein Kinase A (PKA).
By blocking the D2 receptor, phenothiazines prevent this inhibitory action. This disinhibition results in a relative increase in cAMP production and PKA activity, thereby modulating the phosphorylation of downstream proteins like DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa), a key regulator of neuronal signaling. Furthermore, D2 receptor signaling involves β-arrestin pathways, which are implicated in receptor desensitization and G-protein-independent signaling. Antagonism of the D2R/β-arrestin2 pathway is considered essential for antipsychotic efficacy.
Figure 1: Simplified Dopamine D2 Receptor Signaling Pathway.
Structure-Activity Relationships (SAR)
The neuroleptic potency and side-effect profile of phenothiazine derivatives are heavily influenced by their chemical structure. The core structure consists of a tricyclic ring system with a side chain attached to the nitrogen atom at position 10.
Key SAR findings include:
-
Substitution at Position 2: An electron-withdrawing group (e.g., -Cl, -CF3) at the 2-position of the phenothiazine nucleus is crucial for neuroleptic activity. Compounds with a -CF3 group are generally more potent than those with a -Cl group.
-
The N-10 Side Chain: A three-carbon (propyl) chain separating the ring nitrogen (N-10) and the side-chain amino nitrogen is optimal for maximum antipsychotic potency.
-
Side Chain Amino Group: The terminal amino group must be tertiary. The nature of this group classifies phenothiazines into three main subcategories:
-
Aliphatic side chains (e.g., Chlorpromazine): Generally lower potency.
-
Piperidine side chains (e.g., Thioridazine): Associated with higher anticholinergic activity and lower EPS.[15]
-
Piperazine side chains (e.g., Fluphenazine, Perphenazine): Confer the greatest potency and pharmacological selectivity.[4]
-
-
Substitution at other positions (1, 3, 4): Generally reduces antipsychotic activity.
These structural features promote a conformation that mimics the neurotransmitter dopamine, allowing the molecule to effectively bind to and block dopamine receptors.
Quantitative Data: Receptor Binding Affinities
The therapeutic efficacy and side-effect profile of a phenothiazine are directly related to its binding affinity for various neurotransmitter receptors. This affinity is quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following table summarizes the in vitro binding affinities for several common phenothiazines.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected Phenothiazines
| Receptor | Chlorpromazine | Fluphenazine | Perphenazine | Thioridazine | Trifluoperazine |
|---|---|---|---|---|---|
| Dopamine | |||||
| D1 | 9.6 | 1.1 | 1.1 | 24 | 0.8 |
| D2 | 1.1 | 0.1 | 0.14 | 3.2 | 0.2 |
| D3 | 2.5 | 0.1 | 0.7 | 7.4 | 0.7 |
| D4 | 1.9 | 0.7 | 0.3 | 8.8 | 1.4 |
| Serotonin | |||||
| 5-HT1A | 26 | 140 | 210 | 120 | 200 |
| 5-HT2A | 1.5 | 1.2 | 1.1 | 4.6 | 2.5 |
| 5-HT2C | 13 | 10 | 5.3 | 25 | 20 |
| Histamine | |||||
| H1 | 0.5 | 1.5 | 1.2 | 2.1 | 3.4 |
| Muscarinic | |||||
| M1 | 1.9 | 100 | 25 | 1.3 | 50 |
| Adrenergic | |||||
| α1 | 1.8 | 1.5 | 1.0 | 2.7 | 1.5 |
| α2 | 25 | 100 | 110 | 120 | 150 |
Note: Data is compiled from various sources.[4][5][12] Ki values can vary between studies due to different experimental conditions. This data is for comparative purposes.
Experimental Protocols for Assessing Neuroleptic Activity
The evaluation of neuroleptic activity involves a combination of in vitro and in vivo experimental models designed to assess receptor interactions, predict therapeutic efficacy, and identify potential side effects.
4.1. In Vitro Assays: Radioligand Binding
Radioligand binding assays are the gold standard for determining the affinity of a drug for a specific receptor. This technique measures how effectively a test compound (e.g., a phenothiazine) competes with a radioactively labeled ligand known to bind to the target receptor.
Detailed Methodology: Radioligand Binding Assay
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared. These can be sourced from tissue homogenates (e.g., rat striatum for D2 receptors) or from cultured cell lines recombinantly expressing the human receptor (e.g., CHO or HEK293 cells).
-
Incubation: The prepared membranes are incubated in a buffer solution with a fixed concentration of a specific radioligand (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of the unlabeled test compound.
-
Separation: After incubation reaches equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically through rapid vacuum filtration over glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test drug that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 is then converted to the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Figure 2: Experimental Workflow for a Radioligand Binding Assay.
4.2. In Vivo Animal Models
Animal models are essential for predicting the clinical efficacy and side-effect liability of potential antipsychotic drugs.[15] Rodents (mice and rats) are most commonly used.
Models for Predicting Antipsychotic Efficacy:
-
Amphetamine- or Apomorphine-Induced Hyperlocomotion: Dopamine agonists like amphetamine induce stereotyped behaviors and hyperactivity in rodents. An effective antipsychotic will reduce or reverse these behaviors.[15]
-
Conditioned Avoidance Response (CAR): In this model, an animal learns to avoid an aversive stimulus (e.g., a footshock) by responding to a preceding neutral signal (e.g., a light or tone). Antipsychotic drugs selectively suppress this learned avoidance response without impairing the escape response.[15]
-
Prepulse Inhibition (PPI) of the Startle Reflex: A weaker sensory stimulus (prepulse) presented shortly before a strong, startle-inducing stimulus will inhibit the startle response. This process is deficient in schizophrenic patients. Antipsychotics can restore PPI that has been disrupted by dopamine agonists.[15]
Models for Predicting Extrapyramidal Side Effects (EPS):
-
Catalepsy Test: Catalepsy, a state of motor immobility and waxy flexibility, is a rodent correlate of the parkinsonian side effects of antipsychotics.[15] Drugs are assessed for their ability to induce this state, often measured by how long a rodent maintains an imposed awkward posture.
-
Vacuous Chewing Movements (VCMs): Chronic treatment with neuroleptics can induce VCMs in rats, which is considered a model for tardive dyskinesia.[15]
Figure 3: Workflow for Amphetamine-Induced Hyperlocomotion Model.
Conclusion
Phenothiazines remain a critical area of study in neuropharmacology, providing a valuable framework for understanding the mechanisms of antipsychotic action. Their primary therapeutic benefit is derived from the potent antagonism of dopamine D2 receptors, a mechanism that has been the cornerstone of antipsychotic drug development. The diverse clinical profiles and side effects within this class are explained by their varied affinities for a wide range of other neuroreceptors, as detailed by quantitative binding data. A thorough understanding of their structure-activity relationships, combined with robust in vitro and in vivo experimental evaluation, continues to guide the development of novel therapeutic agents with improved efficacy and safety profiles for the treatment of severe mental disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluphenazine - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Perphenazine in Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenothiazine drugs and metabolites: molecular conformation and dopaminergic, alpha adrenergic and muscarinic cholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. webhome.auburn.edu [webhome.auburn.edu]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Visualizing classification of drugs used in psychotic disorders: A ‘subway map’ representing mechanisms, established classes and informal categories - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antipsychotic phenothiazine drugs bind to KRAS in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative receptor pharmacology of antipsychotic drugs based on normalized binding affinity data and breadth of interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluphenazine versus low‐potency first‐generation antipsychotic drugs for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Fluphenazine in Human Plasma using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
This application note details a sensitive and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of fluphenazine in human plasma. The described protocol is crucial for therapeutic drug monitoring, pharmacokinetic studies, and clinical research involving fluphenazine. The method employs a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column with UV detection. The procedure has been validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for routine analysis in a laboratory setting.
Introduction
Fluphenazine is a potent antipsychotic medication primarily used in the treatment of schizophrenia and other psychotic disorders.[1] Therapeutic drug monitoring of fluphenazine is essential to optimize dosage, ensure efficacy, and minimize adverse effects.[2] High-performance liquid chromatography (HPLC) is a widely used analytical technique for the quantification of drugs in biological matrices due to its high sensitivity and specificity.[1] This document provides a detailed protocol for the quantification of fluphenazine in human plasma using an RP-HPLC method with UV detection, adapted from established methodologies.
Experimental
Materials and Reagents
-
Fluphenazine hydrochloride (Reference Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium acetate (AR Grade)
-
Acetic acid (AR Grade)
-
Water (HPLC Grade, prepared using a Milli-Q system)
-
Human plasma (drug-free)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The specific conditions for the analysis are summarized in the table below.
| Parameter | Condition |
| HPLC System | Shimadzu LC Prominence-i 2030 or equivalent |
| Column | Cosmosil C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Methanol : Acetonitrile : 10 mM Ammonium Acetate (pH 6.0, adjusted with acetic acid) (70:15:15, v/v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 20 µL[3] |
| Column Temperature | Ambient[3] |
| Detection Wavelength | 259 nm[3] |
| Run Time | Approximately 10 minutes |
Protocols
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of fluphenazine hydrochloride reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.[3][4]
-
Working Standard Solution (100 µg/mL): Transfer 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with methanol.[3][4]
-
Calibration Standards: Prepare a series of calibration standards by further diluting the working standard solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 0.1, 0.5, 1, 2.5, 5, and 10 µg/mL).
Sample Preparation (Protein Precipitation)
-
Pipette 1.0 mL of human plasma into a microcentrifuge tube.
-
Add 2.0 mL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tube at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue with 200 µL of the mobile phase.
-
Vortex for 30 seconds and inject 20 µL into the HPLC system.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, precision, accuracy, and sensitivity.
Linearity
The linearity of the method was established by analyzing the calibration standards at six different concentration levels. The peak area was plotted against the corresponding concentration, and a linear regression analysis was performed.
| Parameter | Result |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
Precision
The precision of the method was determined by replicate injections of quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day precision) and on three different days (inter-day precision).
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low | < 5% | < 10% |
| Medium | < 5% | < 10% |
| High | < 5% | < 10% |
Accuracy
The accuracy of the method was assessed by determining the recovery of fluphenazine from spiked plasma samples at three different concentration levels.
| QC Level | Mean Recovery (%) |
| Low | 95 - 105% |
| Medium | 95 - 105% |
| High | 95 - 105% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Result |
| LOD | 0.05 ng/mL[5] |
| LOQ | 0.1 ng/mL |
Experimental Workflow
Caption: Workflow for the quantification of fluphenazine in plasma.
Conclusion
The described RP-HPLC method provides a reliable and sensitive approach for the quantification of fluphenazine in human plasma. The simple sample preparation procedure and the validated performance characteristics make this method suitable for routine therapeutic drug monitoring and pharmacokinetic research.
References
Application Notes and Protocols for Preparing Fluphenazine Decanoate Long-Acting Injections for Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluphenazine decanoate is a long-acting injectable (LAI) antipsychotic medication used in the management of chronic schizophrenia and other psychotic disorders.[1] It is the decanoate ester of fluphenazine, a potent typical antipsychotic of the phenothiazine class.[2] The esterification of fluphenazine with decanoic acid significantly prolongs its duration of action.[2] When administered via intramuscular or subcutaneous injection in a sterile oil vehicle, it forms a depot from which the active drug is slowly released and hydrolyzed by esterases to fluphenazine.[1][3] This slow-release characteristic makes it a valuable tool in preclinical animal studies requiring sustained drug exposure, improving compliance and reducing the stress associated with frequent dosing.[1] The primary mechanism of action of fluphenazine is the antagonism of dopamine D2 receptors in the central nervous system.[1][4][5]
These application notes provide a detailed protocol for the preparation of fluphenazine decanoate long-acting injections for use in animal research, ensuring sterility, stability, and appropriate concentration for accurate and reproducible results.
I. Materials and Equipment
Table 1: Materials and Reagents
| Material/Reagent | Supplier/Grade | Notes |
| Fluphenazine Decanoate, USP Grade | e.g., Bedford Labs | Pharmaceutical grade is recommended.[6] |
| Sesame Oil, USP Grade | e.g., PCCA | Must be sterile. Other fixed oils like cottonseed or peanut oil can be used but may have different properties.[7][8] |
| Benzyl Alcohol, USP Grade | - | Used as a preservative, typically at 1.2% (12 mg/mL).[2] |
| Sterile Syringes (various sizes) | - | For accurate measurement and transfer. |
| Sterile Needles (various gauges) | - | At least 21 gauge is recommended for injection. |
| Sterile Vials (amber glass) | - | To protect the formulation from light. |
| 0.22 µm Sterile Syringe Filter | - | Hydrophobic filter material (e.g., PTFE) is required for oil-based solutions. |
| 70% Ethanol or Isopropanol | - | For surface disinfection. |
Table 2: Equipment
| Equipment | Purpose |
| Laminar Flow Hood or Biosafety Cabinet | Provides an aseptic environment for preparation. |
| Analytical Balance | For accurate weighing of fluphenazine decanoate powder. |
| Magnetic Stirrer and Stir Bars | For dissolving the drug in the oil vehicle. |
| Autoclave or Dry Heat Oven | For sterilization of glassware and equipment. |
| Vial Crimper | For sealing sterile vials. |
II. Experimental Protocols
A. Protocol for Preparation of Fluphenazine Decanoate Injection (25 mg/mL)
This protocol describes the preparation of a 10 mL batch of fluphenazine decanoate injection at a concentration of 25 mg/mL. Adjust volumes as needed for different batch sizes or concentrations.
1. Sterilization of Vehicle and Glassware:
-
If not using pre-sterilized sesame oil, sterilize the oil using dry heat. Place the oil in a sealed, heat-resistant container and heat at a minimum of 150°C for at least one hour.[7] Other validated combinations of time and temperature can also be used (e.g., 160°C for 2 hours, 170°C for 1 hour).[7] Allow the oil to cool to room temperature in a sterile environment before use.
-
Sterilize all glassware (vials, beakers) and magnetic stir bars by autoclaving or using a dry heat oven according to standard laboratory procedures.
2. Aseptic Preparation:
-
Perform all subsequent steps in a certified laminar flow hood or biosafety cabinet to maintain sterility.
-
Disinfect all surfaces and materials entering the hood with 70% ethanol.
3. Compounding the Formulation:
-
Accurately weigh 250 mg of fluphenazine decanoate powder using an analytical balance.
-
In a sterile beaker containing a sterile magnetic stir bar, add approximately 8 mL of sterile sesame oil.
-
Slowly add the weighed fluphenazine decanoate powder to the sesame oil while stirring continuously.
-
Add 0.12 g (120 mg) of benzyl alcohol to the mixture.
-
Continue stirring until the fluphenazine decanoate is completely dissolved. The solution should be clear and pale yellow.[2]
-
Add sterile sesame oil to bring the final volume to 10 mL. Stir to ensure homogeneity.
4. Sterile Filtration and Filling:
-
Draw the fluphenazine decanoate solution into a sterile syringe.
-
Attach a 0.22 µm sterile, hydrophobic syringe filter to the syringe.
-
Filter the solution directly into sterile, amber glass vials. This step removes any potential microbial contamination.[8][9]
-
Aseptically seal the vials with sterile stoppers and crimp caps.
5. Labeling and Storage:
-
Label each vial clearly with the drug name, concentration, batch number, and date of preparation.
-
Store the prepared injections at controlled room temperature, protected from light.
B. Quality Control Considerations
-
Visual Inspection: Inspect the final product for any particulate matter or discoloration. The solution should be a clear, pale yellow.[2] Cloudiness may indicate the use of a wet needle or syringe during preparation.
-
Sterility Testing: For large batches or long-term studies, it is advisable to perform sterility testing on a representative sample to ensure the absence of microbial contamination.
-
Concentration Verification: High-performance liquid chromatography (HPLC) can be used to verify the final concentration of fluphenazine decanoate in the formulation.
III. Data Presentation
Table 3: Example Dosing and Pharmacokinetic Parameters in Animal Models
| Animal Model | Dose (mg/kg) | Route of Administration | Tmax (approx.) | Half-life (approx.) | Reference |
| Rat | Varies | Subcutaneous | - | Prolonged effect for several days | [10] |
| Dog | - | Intramuscular | - | 9.7 +/- 2.0 days | [11] |
| Persian Onager | 0.1 | Intramuscular | - | - | [12] |
| Horse | Varies | Intramuscular | - | 7-14 days (human data) | [13] |
Note: Pharmacokinetic parameters can vary significantly based on the specific study design, animal strain, and analytical methods used. The data presented are for illustrative purposes.
IV. Visualization of Workflow and Signaling Pathway
A. Experimental Workflow
Caption: Workflow for preparing fluphenazine decanoate injections.
B. Fluphenazine Mechanism of Action: D2 Receptor Signaling
Caption: Fluphenazine blocks dopamine D2 receptor signaling.
References
- 1. What is the mechanism of Fluphenazine Decanoate? [synapse.patsnap.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Fluphenazine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Fluphenazine Hydrochloride? [synapse.patsnap.com]
- 5. Exploring Fluphenazine Decanoate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 6. WO2006138048A2 - Formulations comprising fluphenazine or derivatives thereof - Google Patents [patents.google.com]
- 7. arlok.com [arlok.com]
- 8. ipsf.org [ipsf.org]
- 9. CN105983105A - Preparation method of iodinated oil injection - Google Patents [patents.google.com]
- 10. [Pharmacological studies of long-acting phenothiazines with particular reference to fluphenazine decanoate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies on the mechanism of absorption of depot neuroleptics: fluphenazine decanoate in sesame oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of fluphenazine decanoate on glucocorticoid production, reproductive cyclicity, and the behavioral stress response in the Persian onager (Equus hemionus onager) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluphenazine Toxicosis | Veterian Key [veteriankey.com]
Application Notes and Protocols for In Vivo Microdialysis Measuring Dopamine Release After Fluphenazine Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluphenazine is a potent typical antipsychotic medication belonging to the phenothiazine class. Its primary therapeutic action is attributed to its strong antagonism of dopamine D2 receptors in the central nervous system.[1] By blocking these receptors, particularly the presynaptic autoreceptors that provide negative feedback on dopamine synthesis and release, fluphenazine is expected to increase the extracellular concentration of dopamine in key brain regions such as the striatum.
In vivo microdialysis is a powerful technique that permits the continuous sampling of the extracellular fluid in specific brain regions of freely moving animals.[2] This methodology, when coupled with a sensitive analytical technique like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), allows for the real-time measurement of neurotransmitter dynamics in response to pharmacological agents.[3]
These application notes provide a detailed protocol for conducting an in vivo microdialysis experiment to measure dopamine release in the rat striatum following the administration of fluphenazine. This procedure is critical for understanding the pharmacodynamic profile of fluphenazine and other dopamine receptor antagonists.
Signaling Pathway of Fluphenazine's Action on Dopamine Release
Fluphenazine, as a dopamine D2 receptor antagonist, disrupts the normal negative feedback mechanism that controls dopamine release. Presynaptic D2 autoreceptors, when activated by dopamine in the synaptic cleft, inhibit further dopamine release. By blocking these autoreceptors, fluphenazine effectively "cuts the brakes" on dopamine neurons, leading to an increased firing rate and subsequent elevation of extracellular dopamine levels.
Experimental Protocol
This protocol outlines the key steps for an in vivo microdialysis experiment to measure fluphenazine-induced dopamine release in the striatum of adult male rats.
I. Materials and Reagents
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Microdialysis Probes: Concentric probes with a 2-4 mm active membrane length (e.g., from CMA Microdialysis or BASi).
-
Guide Cannula: Sized for the corresponding microdialysis probes.
-
Surgical Equipment: Stereotaxic apparatus, anesthetic machine (for isoflurane), surgical drill, and instruments.
-
Perfusion Pump: A microinfusion pump capable of precise, low flow rates.
-
Fraction Collector: To collect dialysate samples at timed intervals.
-
Analytical System: HPLC system with an electrochemical detector (HPLC-ECD).
-
Fluphenazine Decanoate: For intramuscular injection, to be dissolved in a suitable vehicle (e.g., sesame oil).
-
Artificial Cerebrospinal Fluid (aCSF): (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.2 MgCl₂, buffered to a physiological pH of 7.4. The aCSF should be filtered (0.22 µm) before use.
-
Anesthetics: Isoflurane for surgery.
-
Analgesics: For post-operative care.
-
Dental Cement: For securing the guide cannula.
II. Experimental Workflow
III. Detailed Methodologies
-
Surgical Procedure:
-
Anesthetize the rat with isoflurane and place it in a stereotaxic apparatus.
-
Surgically expose the skull and drill a small burr hole over the target brain region, the striatum. Typical coordinates for the rat striatum are: AP +1.0 mm, ML ±2.5 mm from bregma, and DV -3.5 mm from the dura.
-
Slowly lower the guide cannula to the desired depth and secure it to the skull using dental cement.
-
Insert a dummy cannula to keep the guide patent.
-
Provide post-operative analgesia and allow the animal to recover for at least 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently restrain the animal and replace the dummy cannula with a microdialysis probe.
-
Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.
-
Begin perfusing the probe with aCSF at a constant flow rate, typically 1-2 µL/min.
-
Allow the system to stabilize for 1-2 hours to achieve a stable dopamine baseline.
-
Collect at least three baseline dialysate samples (e.g., every 20 minutes) to determine the basal dopamine concentration.
-
Administer fluphenazine decanoate via intramuscular injection. A control group should receive the vehicle.
-
Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for several hours to monitor the time course of dopamine release.
-
-
Sample Analysis:
-
Analyze the dialysate samples for dopamine content using an HPLC-ECD system.
-
Dopamine in the samples is separated on a reverse-phase column and then oxidized at an electrode, generating a current that is proportional to its concentration.
-
-
Data Analysis:
-
Calculate the average dopamine concentration from the baseline samples for each animal.
-
Express the dopamine concentrations in the post-injection samples as a percentage of the baseline average to normalize the data.
-
Use appropriate statistical methods (e.g., two-way ANOVA with repeated measures) to compare the dopamine levels between the fluphenazine and vehicle groups over time.
-
Data Presentation
Table 1: Representative Effect of a Typical D2 Antagonist (Haloperidol) on Striatal Dopamine Release
| Time Point (minutes) | Treatment Group | Mean Dopamine Level (% of Baseline ± SEM) |
| -40 | Vehicle | 100 ± 5 |
| -20 | Vehicle | 100 ± 6 |
| 0 | Vehicle | 100 ± 4 |
| 20 | Vehicle | 105 ± 7 |
| 40 | Vehicle | 98 ± 5 |
| 60 | Vehicle | 102 ± 6 |
| 80 | Vehicle | 99 ± 4 |
| 100 | Vehicle | 101 ± 5 |
| 120 | Vehicle | 97 ± 6 |
| -40 | Haloperidol (0.1 mg/kg, i.p.) | 100 ± 5 |
| -20 | Haloperidol (0.1 mg/kg, i.p.) | 100 ± 6 |
| 0 | Haloperidol (0.1 mg/kg, i.p.) | 100 ± 4 |
| 20 | Haloperidol (0.1 mg/kg, i.p.) | 125 ± 8 |
| 40 | Haloperidol (0.1 mg/kg, i.p.) | 145 ± 10 |
| 60 | Haloperidol (0.1 mg/kg, i.p.) | 158 ± 12[4] |
| 80 | Haloperidol (0.1 mg/kg, i.p.) | 155 ± 11 |
| 100 | Haloperidol (0.1 mg/kg, i.p.) | 148 ± 9 |
| 120 | Haloperidol (0.1 mg/kg, i.p.) | 140 ± 8 |
*Note: Data is illustrative and based on published effects of haloperidol.[4] A significant increase in dopamine release is expected following fluphenazine administration.
Table 2: Key Experimental Parameters for In Vivo Microdialysis
| Parameter | Recommended Value/Type |
| Animal Model | Male Sprague-Dawley or Wistar Rats (250-300g) |
| Target Brain Region | Striatum |
| Stereotaxic Coordinates | AP: +1.0, ML: ±2.5, DV: -3.5 (from dura) |
| Microdialysis Probe | Concentric, 2-4 mm membrane |
| Perfusion Fluid | Artificial Cerebrospinal Fluid (aCSF), pH 7.4 |
| Flow Rate | 1-2 µL/min |
| Sample Collection Interval | 20 minutes |
| Baseline Collection | Minimum of 3 consecutive samples |
| Drug Administration | Fluphenazine Decanoate (Intramuscular) |
| Analytical Method | HPLC-ECD |
Conclusion
The combination of in vivo microdialysis and HPLC-ECD provides a robust and sensitive method for quantifying the effects of fluphenazine on extracellular dopamine levels in the striatum. The protocol outlined in these application notes offers a comprehensive guide for researchers to investigate the neurochemical actions of this and other antipsychotic medications. A thorough understanding of these pharmacodynamic effects is essential for the development of more effective and safer treatments for psychotic disorders.
References
- 1. Acute effects of typical and atypical antipsychotic drugs on the release of dopamine from prefrontal cortex, nucleus accumbens, and striatum of the rat: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Haloperidol given chronically decreases basal dopamine in the prefrontal cortex more than the striatum or nucleus accumbens as simultaneously measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of haloperidol-induced dopamine release in the rat striatum using intracerebral dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Cytotoxicity of Fluphenazine Decanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluphenazine decanoate is a long-acting injectable antipsychotic medication used in the management of schizophrenia.[1] Understanding its potential cytotoxicity is crucial for both elucidating its mechanism of action and for the development of safer therapeutic strategies. These application notes provide detailed protocols for assessing the cytotoxicity of fluphenazine decanoate in cell culture, with a focus on the human neuroblastoma cell line SH-SY5Y, a widely used model for neuronal studies.[2][3] The provided assays include methods for evaluating cell viability, membrane integrity, and apoptosis. Additionally, potential signaling pathways involved in fluphenazine-induced cytotoxicity, namely the Akt and Wnt pathways, are discussed and visualized.
Data Presentation
The following tables summarize the cytotoxic effects of fluphenazine (the active moiety of fluphenazine decanoate) on various cell lines as reported in the literature. It is important to note that the long-acting decanoate ester may exhibit different pharmacokinetic and pharmacodynamic profiles in vitro, potentially requiring longer incubation times to observe maximal effects.
Table 1: IC50 Values of Fluphenazine in Various Cell Lines
| Cell Line | Cell Type | Assay | Incubation Time | IC50 (µM) | Reference |
| SK-N-SH | Human Neuroblastoma | MTT | Not Specified | 9.6 | [4] |
| HT-29 | Human Colon Adenocarcinoma | MTT | Not Specified | 1.86 | [4] |
| LoVo | Human Colon Adenocarcinoma | Not Specified | Not Specified | 80 | [4] |
| LoVo/Dx (Doxorubicin-resistant) | Human Colon Adenocarcinoma | Not Specified | Not Specified | 80 | [4] |
| 4T1 | Murine Breast Cancer | Not Specified | Not Specified | < 15 | [4] |
| MDA-MB-231 | Human Breast Cancer | Not Specified | Not Specified | < 15 | [4] |
| B16 | Murine Melanoma | Not Specified | 72 hours | 5.1 | [4] |
Table 2: Apoptotic Effects of Fluphenazine
| Cell Line | Treatment Conditions | Apoptosis Detection Method | Key Findings | Reference |
| 4T1 and MDA-MB-231 | Not Specified | Hoechst 33342, Annexin V/PI | Increased cleaved caspase, decreased Bcl-2, minor increase in Bax. | [4] |
| C6 (Rat Glioma) | 6-50 µM Fluphenazine | Propidium Iodide Staining | Concentration-dependent increase in fragmented DNA (up to 94%). | [5] |
| SH-SY5Y (Human Neuroblastoma) | 25 and 50 µM Thioridazine (related phenothiazine) | Caspase-3 Activity Assay | 25- to 30-fold increase in caspase-3 activity after 4 hours. | [5] |
Experimental Protocols
Cell Culture and Treatment
Cell Line: SH-SY5Y (Human Neuroblastoma)
Culture Medium: 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[6]
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[6]
Subculturing: Passage cells at approximately 80% confluency using 0.25% Trypsin-EDTA for detachment.[6]
Treatment with Fluphenazine Decanoate:
-
Prepare a stock solution of fluphenazine decanoate in an appropriate solvent (e.g., DMSO).
-
Plate SH-SY5Y cells at the desired density for each assay and allow them to adhere overnight.[6]
-
On the following day, replace the medium with fresh medium containing various concentrations of fluphenazine decanoate. Due to the long-acting nature of the decanoate ester, consider a range of incubation times (e.g., 24, 48, 72 hours, and potentially longer) to adequately assess its cytotoxic effects. A suggested starting concentration range, based on the IC50 values of fluphenazine, would be from 1 µM to 100 µM.
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[6]
-
Treat cells with a range of fluphenazine decanoate concentrations for the desired incubation periods.
-
Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
Principle: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes. The amount of LDH in the culture supernatant is proportional to the number of lysed cells.
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate as for the MTT assay.
-
Treat cells with various concentrations of fluphenazine decanoate for the desired incubation times.
-
After incubation, carefully collect the cell culture supernatant.
-
Determine LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions. This typically involves adding a reaction mixture that leads to the formation of a colored product.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Calculate cytotoxicity as a percentage of the maximum LDH release.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Seed SH-SY5Y cells in 6-well plates and treat with fluphenazine decanoate.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Visualizations
Fluphenazine has been reported to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis, such as the Akt and Wnt pathways.[4] As a dopamine D2 receptor antagonist, fluphenazine can influence these pathways.[4][7]
Experimental Workflow
The general workflow for assessing the cytotoxicity of fluphenazine decanoate is outlined below.
Caption: Experimental workflow for cytotoxicity assessment.
Akt Signaling Pathway
The Akt pathway is a crucial regulator of cell survival and proliferation. Studies suggest that some antipsychotics can increase the phosphorylation of Akt, which in turn phosphorylates and inactivates pro-apoptotic proteins like GSK-3β.[7][8]
Caption: Putative modulation of the Akt signaling pathway by fluphenazine.
Wnt Signaling Pathway
The Wnt/β-catenin pathway is also implicated in cell fate decisions and proliferation. Antipsychotics have been shown to modulate this pathway, potentially through their effects on GSK-3β, a key negative regulator of β-catenin.[7] Inhibition of GSK-3β leads to the stabilization and nuclear translocation of β-catenin, where it can activate target genes involved in cell proliferation.[8]
Caption: Potential influence of fluphenazine on the Wnt/β-catenin pathway.
References
- 1. Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. moodle2.units.it [moodle2.units.it]
- 4. Antipsychotic Drug Fluphenazine against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Roles of the Akt/GSK-3 and Wnt signaling pathways in schizophrenia and antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AKT/GSK3 signaling pathway and schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Animal Models of Tardive Dyskinesia Induced by Fluphenazine Decanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for establishing and utilizing animal models of tardive dyskinesia (TD) induced by the long-acting antipsychotic, fluphenazine decanoate. This document is intended to guide researchers in the consistent and reproducible application of these models for the study of TD pathophysiology and the preclinical evaluation of novel therapeutic agents.
Introduction
Tardive dyskinesia is a persistent and often irreversible movement disorder that can arise from long-term treatment with dopamine receptor-blocking agents, such as fluphenazine. Animal models are crucial for investigating the underlying neurobiological mechanisms and for the development of effective treatments. The most common animal model for TD involves the chronic administration of antipsychotics to rodents, leading to the development of vacuous chewing movements (VCMs), which are considered analogous to the orofacial dyskinesia observed in humans.[1]
The pathophysiology of TD is complex, but a leading hypothesis involves the development of dopamine D2 receptor supersensitivity following chronic blockade by antipsychotic medications.[2][3] This supersensitivity is thought to result in a hyperdopaminergic state in the nigrostriatal pathway, leading to the characteristic involuntary movements. Oxidative stress in the basal ganglia is also implicated as a significant contributing factor.[2]
Data Presentation
The following tables summarize key quantitative data for the induction and assessment of tardive dyskinesia in rodent models using fluphenazine decanoate.
| Parameter | Rat (Sprague-Dawley) | Mouse | Reference |
| Fluphenazine Decanoate Dosage | 25 mg/mL in sesame oil | 25 mg/mL in sesame oil | [4][5] |
| Induction Phase Dosage | 12.5 - 25 mg/kg | 25 mg/kg | [6][7] |
| Maintenance Phase Dosage | 12.5 mg/kg | 12.5 mg/kg | [6] |
| Route of Administration | Intramuscular (IM) or Subcutaneous (SC) | Intramuscular (IM) or Subcutaneous (SC) | [4][5] |
| Injection Frequency | Every 2-3 weeks | Every 2-3 weeks | [6] |
| Treatment Duration | 12 - 24 weeks | 12 - 24 weeks | [7][8] |
Table 1: Fluphenazine Decanoate Dosing Regimen for Tardive Dyskinesia Induction
| Assessment Parameter | Method | Scoring/Units | Frequency | Reference |
| Vacuous Chewing Movements (VCMs) | Direct observation in a clear observation box | Frequency (counts per 2 minutes) or Severity (e.g., 0-4 scale) | Weekly or Bi-weekly | [8][9] |
| Oxidative Stress (Malondialdehyde - MDA) | Thiobarbituric acid reactive substances (TBARS) assay on brain tissue homogenate | nmol/mg protein | At the end of the study | [10][11] |
| Dopamine D2 Receptor Density | Radioligand binding assay on striatal tissue | fmol/mg protein | At the end of the study | [2] |
Table 2: Key Assessment Parameters and Methodologies
Experimental Protocols
I. Induction of Tardive Dyskinesia in Rats with Fluphenazine Decanoate
This protocol describes the long-term administration of fluphenazine decanoate to induce VCMs in rats, a model of tardive dyskinesia.
Materials:
-
Fluphenazine decanoate injection (25 mg/mL in sesame oil)[4][5]
-
Sterile sesame oil (for vehicle control)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Standard animal housing with a 12-hour light/dark cycle, food, and water ad libitum
-
Appropriate animal handling and injection equipment (e.g., 1 mL syringes, 23-25 gauge needles)
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the start of the experiment.
-
Baseline VCM Assessment: Prior to the first injection, assess baseline VCMs for each rat as described in the VCM scoring protocol below.
-
Drug Administration:
-
Treatment Group: Administer fluphenazine decanoate at a dose of 25 mg/kg via intramuscular (IM) injection into the gluteal muscle. Repeat the injection every 3 weeks for a total of 12 to 24 weeks.[6][8]
-
Control Group: Administer an equivalent volume of sterile sesame oil vehicle using the same injection schedule and route as the treatment group.
-
-
VCM Monitoring: Perform VCM assessments weekly or bi-weekly throughout the treatment period.
II. Assessment of Vacuous Chewing Movements (VCMs)
This protocol details the procedure for quantifying VCMs in rats.
Materials:
-
A clear observation cage (e.g., 30 x 20 x 25 cm) with a mirrored bottom to allow for unobstructed observation of the oral region.
-
A stopwatch or timer.
-
Video recording equipment (optional but recommended for blinded scoring).
Procedure:
-
Habituation: Place each rat individually into the observation cage and allow a 10-minute habituation period before starting the observation.[8]
-
Observation Period: Observe each animal for a total of 2 minutes.[9]
-
Quantification: Count the number of individual VCMs. A VCM is defined as a single, purposeless chewing motion in the vertical plane, not directed at any physical object and distinct from normal grooming or feeding behaviors.[9] Tongue protrusions may also be noted but are typically scored separately.
-
Scoring: The total number of VCMs within the 2-minute observation period is recorded for each animal. For a severity scale, a rating of 0-4 can be used (0 = no VCMs, 1 = occasional, 2 = frequent, 3 = continuous, 4 = severe and continuous with tongue protrusion).
-
Blinding: To minimize bias, the observer should be blinded to the treatment group of each animal.
III. Measurement of Malondialdehyde (MDA) in Brain Tissue
This protocol outlines the measurement of MDA, a marker of lipid peroxidation and oxidative stress, in rat brain tissue using the thiobarbituric acid reactive substances (TBARS) assay.
Materials:
-
Homogenized brain tissue (striatum is a key region of interest)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
1,1,3,3-Tetramethoxypropane (for standard curve)
-
Phosphate buffered saline (PBS)
-
Spectrophotometer or plate reader
Procedure:
-
Tissue Homogenization: Homogenize the brain tissue in ice-cold PBS.
-
Protein Precipitation: Add TCA to the homogenate to precipitate proteins. Centrifuge and collect the supernatant.
-
TBA Reaction: Add TBA solution to the supernatant and incubate at 95°C for 60 minutes to allow for the formation of the MDA-TBA adduct.[10]
-
Measurement: After cooling, measure the absorbance of the resulting pink-colored solution at 532 nm.[11]
-
Quantification: Calculate the concentration of MDA in the samples by comparing the absorbance values to a standard curve generated using 1,1,3,3-Tetramethoxypropane. Express the results as nmol of MDA per mg of protein.
Visualizations
Caption: Experimental workflow for the fluphenazine decanoate-induced tardive dyskinesia model.
Caption: Hypothesized signaling pathway in fluphenazine decanoate-induced tardive dyskinesia.
References
- 1. litfl.com [litfl.com]
- 2. msjonline.org [msjonline.org]
- 3. Dopamine supersensitivity psychosis - Wikipedia [en.wikipedia.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 6. Fluphenazine decanoate and tardive dyskinesia: a possible association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroleptic-induced vacuous chewing movements as an animal model of tardive dyskinesia: a study in three rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The rat model of tardive dyskinesia: relationship between vacuous chewing movements and gross motor activity during acute and long-term haloperidol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. metris.nl [metris.nl]
- 10. Biochemical assay [bio-protocol.org]
- 11. Very rapid quantification of malondialdehyde (MDA) in rat brain exposed to lead, aluminium and phenolic antioxidants by high-performance liquid chromatography-fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Antipsychotic Efficacy in Rodents
Introduction
Preclinical assessment of potential antipsychotic drugs relies heavily on rodent behavioral models that aim to replicate specific symptom domains of schizophrenia. These models are crucial for screening novel compounds and elucidating the neurobiological mechanisms underlying antipsychotic action. This document provides detailed application notes and protocols for key behavioral tests used to evaluate the efficacy of antipsychotics in rodents, targeting positive, negative, and cognitive symptoms.
Amphetamine-Induced Hyperlocomotion (AIH)
Application Note:
The amphetamine-induced hyperlocomotion test is a widely used primary screening tool for antipsychotic agents, modeling the positive symptoms of schizophrenia, such as psychosis. Amphetamine, a psychostimulant, increases dopamine levels in the brain, leading to a state of hyperlocomotion. The ability of a test compound to attenuate this hyperactivity is predictive of its antipsychotic efficacy, particularly its ability to block dopamine D2 receptors.[1][2]
Experimental Protocol:
-
Apparatus: An open-field arena equipped with infrared beams to automatically record locomotor activity.[2]
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals should be housed individually and habituated to the testing room for at least 60 minutes prior to the experiment.
-
Procedure:
-
Place the animal in the open-field arena and allow for a 30-minute habituation period to establish baseline locomotor activity.[2]
-
Administer the test compound or vehicle via the appropriate route (e.g., intraperitoneally, subcutaneously).
-
After the appropriate pretreatment time for the test compound, administer d-amphetamine (e.g., 0.5-1.5 mg/kg, s.c.).[3][4]
-
Immediately place the animal back into the open-field arena and record locomotor activity for 60-90 minutes.[2]
-
-
Data Analysis: The primary endpoint is the total distance traveled or the number of beam breaks during the post-amphetamine period. Data are typically analyzed using a one-way ANOVA followed by post-hoc tests to compare the effects of different doses of the test compound to the vehicle-treated group.
Data Presentation:
| Compound | Dose (mg/kg) | Route | Pretreatment Time (min) | Amphetamine Dose (mg/kg) | % Reduction in Hyperlocomotion | Reference |
| Haloperidol | 0.05 | s.c. | 30 | 1.5 | Significant reduction | [5] |
| Haloperidol | 0.10 | s.c. | 30 | 1.5 | 77% (Day 1), 54% (Day 5) | [5] |
| Clozapine | 10.0 | s.c. | 30 | 1.5 | Significant reduction | [5] |
| Clozapine | 20.0 | s.c. | 30 | 1.5 | 64% (Day 1), 31% (Day 5) | [5] |
| Risperidone | 20-60 | (long-acting) | - | - | Significant reduction after 2-5 weeks | [6] |
Experimental Workflow:
Amphetamine-Induced Hyperlocomotion Workflow
Prepulse Inhibition (PPI) of the Startle Reflex
Application Note:
Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse).[7] Deficits in PPI are observed in schizophrenic patients and are thought to reflect an inability to filter sensory information. This test is used to model sensorimotor gating deficits and has good predictive validity for antipsychotic efficacy.[7][8]
Experimental Protocol:
-
Apparatus: A startle chamber consisting of a sound-attenuating enclosure, a loudspeaker for delivering acoustic stimuli, and a sensor platform to measure the startle response.[9]
-
Animals: Male Wistar rats or various mouse strains can be used.
-
Procedure:
-
Place the animal in the holder within the startle chamber and allow for a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).[9][10]
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker acoustic stimulus (e.g., 74-90 dB) precedes the strong pulse by a short interval (e.g., 100 ms).[8]
-
No-stimulus trials: Only background noise is present.
-
-
The entire session typically consists of multiple presentations of each trial type.[8]
-
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as the percent reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = 100 - [(startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100]. Data are analyzed using repeated measures ANOVA.
Data Presentation:
| Compound | Dose (mg/kg) | Route | Animal Model | Effect on PPI | Reference |
| Quetiapine | 12.5 (p.o.) / 7.5 (s.c.) | p.o. / s.c. | Low gating humans / Brown Norway rats | Significantly enhanced PPI | [11] |
| Clozapine | 7.5 | i.p. | Sprague Dawley rats | Increased PPI at 20ms prepulse interval | [11] |
| Haloperidol | 0.1 | s.c. | Sprague Dawley rats | No significant effect on PPI | [11] |
| Olanzapine | 5 | - | Rats with PCP-induced PPI disruption | Attenuated PPI disruption | [12] |
Logical Relationship:
Logic of Prepulse Inhibition
Conditioned Avoidance Response (CAR)
Application Note:
The conditioned avoidance response (CAR) is a behavioral paradigm used to screen for antipsychotic drugs for many years.[13] In this test, an animal learns to avoid an aversive stimulus (e.g., footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone).[1] Antipsychotic drugs selectively suppress this learned avoidance response without impairing the escape response to the aversive stimulus itself, which is thought to reflect their ability to reduce the motivational salience of conditioned stimuli.[1][14]
Experimental Protocol:
-
Apparatus: A shuttle box with two compartments separated by a door or opening. The floor of the box is a grid capable of delivering a mild footshock.
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Acquisition: Place the rat in one compartment of the shuttle box. A conditioned stimulus (CS), such as a light or tone, is presented for a short duration (e.g., 10 seconds), followed by an unconditioned stimulus (US), a mild footshock.
-
If the rat moves to the other compartment during the CS presentation, it avoids the footshock (avoidance response). If it moves after the onset of the footshock, it escapes the shock (escape response).
-
Training consists of multiple trials until a stable level of avoidance is achieved.
-
Testing: Once the avoidance response is acquired, the test compound is administered prior to a test session. The number of avoidance and escape responses is recorded.
-
-
Data Analysis: The primary measures are the number of avoidance responses, escape responses, and escape failures. A selective decrease in avoidance responses without a significant effect on escape responses is indicative of antipsychotic activity. Data are typically analyzed using ANOVA.
Data Presentation:
| Compound | Dose (mg/kg) | Route | Effect on Avoidance | Effect on Escape | Reference |
| Haloperidol | 0.1 | i.p. | Markedly impaired | - | [15] |
| Clozapine | 2.5-5.0 | i.p. | Less effective than haloperidol | - | [15] |
| Risperidone | 0.33 | s.c. | Progressive decline | - | [14] |
| Olanzapine | - | - | Progressive decline | - | [14] |
Experimental Workflow:
References
- 1. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 2. b-neuro.com [b-neuro.com]
- 3. imrpress.com [imrpress.com]
- 4. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. Evaluation of amphetamine-induced hyperlocomotion and catalepsy following long-acting risperidone administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pre-pulse Inhibition [augusta.edu]
- 8. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]
- 9. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 10. Habituation and Prepulse Inhibition of Acoustic Startle in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antipsychotic effects on prepulse inhibition in normal 'low gating' humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of the efficacy of antipsychotic attenuation of phencyclidine-disrupted prepulse inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Low-dose clozapine pretreatment partially prevents haloperidol-induced deficits in conditioned active avoidance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Formulation and Development of Fluphenazine Decanoate Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction Fluphenazine decanoate is a long-acting injectable antipsychotic medication primarily used in the management of schizophrenia.[1][2] It is the decanoate ester of fluphenazine, a potent phenothiazine antipsychotic. The long-acting formulation is designed to improve medication adherence in patients who may have difficulty with oral medication regimens.[1][3] The development of nanoparticle-based drug delivery systems offers a promising strategy to further enhance the therapeutic efficacy of fluphenazine decanoate.[4] Encapsulating the drug into polymeric nanoparticles can provide benefits such as improved stability, controlled and sustained release profiles, and potentially reduced side effects.
This document provides detailed protocols for the formulation of fluphenazine decanoate nanoparticles using two common methods: emulsion-solvent evaporation and nanoprecipitation. It also outlines the procedures for their physicochemical characterization and in vitro drug release studies.
Data Summary
The following tables present example data for fluphenazine decanoate nanoparticles formulated using different methods. The data is compiled to demonstrate expected outcomes based on studies of similar drugs encapsulated in Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.[5]
Table 1: Physicochemical Properties of Fluphenazine Decanoate Nanoparticles
| Formulation Code | Preparation Method | Polymer | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| FDN-E01 | Emulsion-Solvent Evaporation | PLGA (50:50) | 255.4 ± 12.1 | 0.18 ± 0.03 | -18.5 ± 2.1 | 81.2 ± 4.5 | 7.5 ± 0.8 |
| FDN-E02 | Emulsion-Solvent Evaporation | PLGA (75:25) | 280.1 ± 15.8 | 0.21 ± 0.02 | -15.7 ± 1.9 | 85.6 ± 3.9 | 8.1 ± 0.6 |
| FDN-N01 | Nanoprecipitation | PLGA (50:50) | 198.5 ± 9.5 | 0.15 ± 0.04 | -22.4 ± 2.5 | 74.3 ± 5.1 | 6.8 ± 0.9 |
| FDN-N02 | Nanoprecipitation | PLGA (75:25) | 215.7 ± 11.2 | 0.17 ± 0.03 | -20.1 ± 2.2 | 77.8 ± 4.2 | 7.2 ± 0.7 |
Table 2: In Vitro Cumulative Drug Release Profile (Formulation FDN-E02)
| Time (hours) | Cumulative Release (%) |
| 1 | 8.5 ± 1.1 |
| 4 | 15.2 ± 1.5 |
| 8 | 24.7 ± 2.0 |
| 12 | 32.1 ± 2.3 |
| 24 | 45.9 ± 2.8 |
| 48 | 63.4 ± 3.1 |
| 72 | 75.8 ± 3.5 |
| 96 | 84.2 ± 3.8 |
| 120 | 91.5 ± 4.0 |
Experimental Workflows and Signaling Pathways
Experimental Protocols
Protocol 1: Nanoparticle Preparation by Emulsion-Solvent Evaporation
This method is suitable for encapsulating hydrophobic drugs like fluphenazine decanoate into a polymer matrix.[5]
Materials:
-
Fluphenazine Decanoate
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Methylene Chloride (Dichloromethane)
-
Polyvinyl Alcohol (PVA) aqueous solution (e.g., 1% w/v)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of Fluphenazine Decanoate (e.g., 10 mg) and PLGA (e.g., 100 mg) in 3 mL of methylene chloride.
-
Aqueous Phase Preparation: Prepare 10 mL of a 1% (w/v) PVA solution in deionized water.
-
Emulsification: Add the organic phase dropwise to the aqueous phase while sonicating on an ice bath using a probe sonicator. Sonicate for 2 minutes at 40% amplitude to form a primary oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a larger beaker and stir magnetically at room temperature for 3-4 hours to allow the methylene chloride to evaporate completely, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water, with centrifugation after each wash, to remove excess PVA and un-encapsulated drug.
-
Lyophilization: Resuspend the final pellet in a small amount of deionized water containing a cryoprotectant (e.g., 2% trehalose) and freeze-dry (lyophilize) for 48 hours to obtain a dry nanoparticle powder. Store at 4°C.
Protocol 2: Nanoparticle Preparation by Nanoprecipitation
Nanoprecipitation, or solvent displacement, is a simple and reproducible method for preparing nanoparticles.[6][7]
Materials:
-
Fluphenazine Decanoate
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (or other water-miscible organic solvent)
-
Tween 80
-
Deionized water
Procedure:
-
Organic Phase: Dissolve Fluphenazine Decanoate (e.g., 10 mg) and PLGA (e.g., 100 mg) in 5 mL of acetone.
-
Aqueous Phase: Prepare 10 mL of deionized water containing a stabilizer (e.g., 0.5% w/v Tween 80).
-
Nanoprecipitation: Add the organic phase drop-by-drop into the aqueous phase under moderate magnetic stirring. Nanoparticles will form instantaneously as the solvent diffuses into the water.
-
Solvent Removal: Continue stirring for 3-4 hours at room temperature to evaporate the acetone.
-
Collection and Storage: The resulting nanoparticle suspension can be used directly or purified and lyophilized as described in Protocol 1 (Steps 5-7).
Protocol 3: Nanoparticle Characterization
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Re-disperse a small amount of lyophilized nanoparticles in deionized water by gentle sonication.
-
Dilute the sample appropriately to achieve a suitable scattering intensity.
-
For particle size and PDI, measure the sample in a disposable cuvette.
-
For zeta potential, inject the sample into a specialized folded capillary cell.
-
Perform measurements in triplicate at 25°C.
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Principle: This involves separating the encapsulated drug from the free drug and quantifying both.
-
Procedure:
-
Centrifuge a known amount of the nanoparticle suspension (before washing) at 15,000 rpm for 20 minutes.
-
Carefully collect the supernatant, which contains the un-encapsulated (free) drug.
-
Quantify the amount of free drug in the supernatant using a validated HPLC method or UV-Vis spectrophotometry at the drug's λmax.
-
Dissolve a known weight of lyophilized nanoparticles in a suitable solvent (e.g., methylene chloride) to determine the total amount of drug encapsulated.
-
Calculate EE and DL using the following formulas:[5]
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [Weight of Drug in Nanoparticles / Total Weight of Nanoparticles] x 100
-
-
Protocol 4: In Vitro Drug Release Study
This protocol assesses the rate at which the drug is released from the nanoparticles in a simulated physiological environment.
Materials:
-
Lyophilized Fluphenazine Decanoate nanoparticles
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (e.g., MWCO 12-14 kDa)
-
Shaking water bath or incubator
Procedure:
-
Weigh a precise amount of nanoparticles (e.g., equivalent to 5 mg of the drug) and suspend them in 1 mL of PBS (pH 7.4).
-
Transfer the suspension into a dialysis bag and securely seal both ends.
-
Immerse the dialysis bag in a beaker containing 50 mL of PBS (pH 7.4), which serves as the release medium.
-
Place the beaker in a shaking water bath set at 37°C and 100 rpm to maintain sink conditions.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium.
-
Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed PBS to maintain a constant volume.
-
Analyze the drug concentration in the collected samples using HPLC or UV-Vis spectrophotometry.
-
Calculate the cumulative percentage of drug released at each time point.
Conclusion The protocols outlined provide a comprehensive framework for the successful formulation and characterization of fluphenazine decanoate nanoparticles. Methods like emulsion-solvent evaporation and nanoprecipitation are robust techniques for encapsulating this antipsychotic agent into biodegradable polymers.[5][6] The resulting nanoparticles can be characterized for critical quality attributes such as size, surface charge, and drug loading, which influence their in vivo performance. In vitro release studies are essential for predicting the drug release profile and ensuring a sustained therapeutic effect. This nanoparticle-based approach holds significant potential for improving the long-term management of schizophrenia by offering a more controlled and reliable drug delivery platform.
References
- 1. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Depot fluphenazine decanoate and enanthate for schizophrenia | Cochrane [cochrane.org]
- 3. Treatment of Schizophrenia With Long-Acting Fluphenazine, Haloperidol, or Risperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
Application Note: Analytical Strategies for Impurity Profiling of Fluphenazine Decanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluphenazine decanoate is a long-acting injectable antipsychotic medication used in the management of schizophrenia and other psychotic disorders. As with any pharmaceutical product, ensuring its quality, safety, and efficacy is paramount. A critical aspect of quality control is the identification, quantification, and control of impurities that may arise during synthesis, formulation, or storage. This application note provides a comprehensive overview of analytical techniques and detailed protocols for the impurity profiling of fluphenazine decanoate, in line with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).
Impurity profiling is essential for several reasons:
-
Safety: Impurities can have their own pharmacological and toxicological effects, some of which may be harmful.
-
Efficacy: The presence of impurities can potentially reduce the concentration of the active pharmaceutical ingredient (API), thereby affecting the therapeutic efficacy of the drug.
-
Stability: Impurities can impact the stability of the drug product, leading to degradation over time.
-
Regulatory Compliance: Regulatory bodies worldwide, including the FDA and EMA, have stringent requirements for the control of impurities in pharmaceutical products.[1]
This document outlines methods for the separation and identification of potential impurities and provides protocols for forced degradation studies, which are crucial for understanding the degradation pathways of fluphenazine decanoate.
Regulatory Framework for Impurity Profiling
The ICH has established guidelines for the control of impurities in new drug substances (Q3A) and new drug products (Q3B).[2] These guidelines provide thresholds for reporting, identifying, and qualifying impurities.
| Threshold | Maximum Daily Dose ≤ 2 g/day |
| Reporting Threshold | 0.05% |
| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) |
| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) |
Table 1: ICH Thresholds for Impurities in New Drug Products.
It is crucial to develop and validate analytical methods that are sensitive and specific enough to detect and quantify impurities at or below these thresholds.
Known Impurities of Fluphenazine Decanoate
Several potential impurities have been identified for fluphenazine decanoate, arising from the manufacturing process or degradation. A list of known impurities is provided in Table 2.
| Impurity Name | Molecular Formula | Molecular Weight | CAS Number |
| Fluphenazine Decanoate Impurity A (Fluphenazine S-oxide) | C₂₂H₂₆F₃N₃O₂S | 453.52 | 1674-76-6 |
| Fluphenazine (Impurity B) | C₂₂H₂₆F₃N₃OS | 437.52 | 69-23-8 |
| Fluphenazine Enanthate (Impurity C) | C₂₉H₃₈F₃N₃O₂S | 549.69 | 2746-81-8 |
| Fluphenazine Octanoate (Impurity D) | C₃₀H₄₀F₃N₃O₂S | 563.72 | 97671-70-0 |
| Fluphenazine Decanoate N-oxide-1 | C₃₂H₄₄F₃N₃O₃S | 607.78 | 76013-31-5 |
| Fluphenazine decanoate N-oxide-2 | C₃₂H₄₄F₃N₃O₃S | 607.78 | 76005-64-6 |
| Fluphenazine Decanoate EP Impurity E | C₃₁H₄₂F₃N₃O₂S | 577.74 | N/A |
| Fluphenazine Decanoate EP Impurity G | C₃₄H₄₈F₃N₃O₂S | 619.82 | 61555-18-8 |
Table 2: List of Known Impurities of Fluphenazine Decanoate.[1][2][3][4][5]
Analytical Techniques for Impurity Profiling
A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive impurity profiling of fluphenazine decanoate.
4.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of impurity profiling due to its high resolution, sensitivity, and quantitative capabilities.[6][7] A stability-indicating HPLC method is essential to separate the API from its impurities and degradation products.
4.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents from the manufacturing process.[7][8] For non-volatile compounds like fluphenazine and its degradation products, derivatization may be necessary to increase their volatility.[6]
4.3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is an indispensable tool for the structural elucidation of unknown impurities and degradation products.[9][10] The combination of liquid chromatography for separation with tandem mass spectrometry provides molecular weight and fragmentation information, enabling the identification of compounds that are not commercially available as reference standards.[9][10]
Experimental Protocols
5.1. Protocol 1: Stability-Indicating HPLC Method for Impurity Quantification
This protocol describes a reverse-phase HPLC method for the separation and quantification of fluphenazine decanoate and its non-volatile impurities.
5.1.1. Materials and Reagents
-
Fluphenazine Decanoate Reference Standard
-
Known Impurity Reference Standards (if available)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Acetic Acid (glacial)
-
Water (HPLC grade)
5.1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 10 mM Ammonium Acetate in water (pH 6.0, adjusted with acetic acid)B: Acetonitrile:Methanol (80:20, v/v) |
| Gradient | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 259 nm |
| Injection Vol. | 20 µL |
Table 3: HPLC Chromatographic Conditions.
5.1.3. Standard and Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of Fluphenazine Decanoate Reference Standard in methanol.
-
Sample Solution (1000 µg/mL): Accurately weigh and dissolve the fluphenazine decanoate drug substance or product in methanol.
-
Spiked Sample Solution: Prepare a sample solution and spike it with known impurities at a concentration of 0.1% relative to the API concentration.
5.1.4. System Suitability
-
Tailing Factor: The tailing factor for the fluphenazine decanoate peak should be ≤ 2.0.
-
Theoretical Plates: The number of theoretical plates for the fluphenazine decanoate peak should be ≥ 2000.
-
Resolution: The resolution between fluphenazine decanoate and the closest eluting impurity peak should be ≥ 1.5.
5.1.5. Data Analysis Calculate the percentage of each impurity using the following formula:
% Impurity = (Area_impurity / Area_total) x 100
Where Area_impurity is the peak area of the individual impurity and Area_total is the sum of all peak areas.
5.2. Protocol 2: Forced Degradation Studies
Forced degradation studies are performed to generate degradation products and demonstrate the stability-indicating nature of the analytical method.[11]
5.2.1. Acidic Degradation
-
Dissolve fluphenazine decanoate in methanol to obtain a concentration of 1 mg/mL.
-
Add an equal volume of 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute with methanol to a suitable concentration and analyze by HPLC.
5.2.2. Basic Degradation
-
Dissolve fluphenazine decanoate in methanol to obtain a concentration of 1 mg/mL.
-
Add an equal volume of 0.1 M NaOH.
-
Heat the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute with methanol to a suitable concentration and analyze by HPLC.
5.2.3. Oxidative Degradation
-
Dissolve fluphenazine decanoate in methanol to obtain a concentration of 1 mg/mL.
-
Add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute with methanol to a suitable concentration and analyze by HPLC.
5.2.4. Thermal Degradation
-
Expose the solid fluphenazine decanoate powder to 105°C in a hot air oven for 48 hours.
-
Dissolve the powder in methanol to a suitable concentration and analyze by HPLC.
5.2.5. Photolytic Degradation
-
Expose the solid fluphenazine decanoate powder to UV light (254 nm) and visible light (ICH option 2) for an appropriate duration.
-
Dissolve the powder in methanol to a suitable concentration and analyze by HPLC.
5.3. Protocol 3: LC-MS/MS for Impurity Identification
This protocol outlines the use of LC-MS/MS for the structural elucidation of unknown degradation products observed during forced degradation studies.[9]
5.3.1. Materials and Reagents
-
Same as Protocol 1, with the addition of formic acid (MS grade).
5.3.2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Use the same HPLC method as in Protocol 1, but replace ammonium acetate with 0.1% formic acid in water for MS compatibility. |
| Mass Spectrometer | A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended. |
| Ionization Mode | Electrospray Ionization (ESI), positive mode. |
| Scan Mode | Full scan MS and data-dependent MS/MS. |
| Collision Energy | Ramped collision energy to obtain a range of fragment ions. |
Table 4: LC-MS/MS Conditions.
5.3.3. Data Analysis
-
Determine the accurate mass of the parent ion of the unknown impurity.
-
Use the accurate mass to predict the elemental composition.
-
Analyze the MS/MS fragmentation pattern to propose a chemical structure.
-
Compare the fragmentation pattern with that of the parent drug to identify the site of modification.
Data Presentation
Quantitative data from method validation studies should be summarized in clear and concise tables for easy comparison.
6.1. Method Performance Data
| Parameter | Fluphenazine Decanoate | Impurity A |
| LOD | 0.1 ng/mL | 0.1 ng/mL |
| LOQ | 0.25 ng/mL | 0.25 ng/mL |
| Linearity (r²) | 0.995 | 0.996 |
| Concentration Range | 0.25 - 10 ng/mL | 0.25 - 10 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 101.5% |
| Precision (%RSD) | < 2.0% | < 2.0% |
Table 5: Summary of Quantitative Performance Data for the HPLC-Coulometric Detection Method.[12]
Visualization of Workflows
7.1. Experimental Workflow for Impurity Profiling
Caption: Workflow for Fluphenazine Decanoate Impurity Profiling.
7.2. Logical Relationship of Analytical Techniques
Caption: Relationship of Analytical Techniques in Impurity Profiling.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Fluphenazine Decanoate | CAS No- 5002-47-1 | Simson Pharma Limited [simsonpharma.com]
- 5. clearsynth.com [clearsynth.com]
- 6. researchgate.net [researchgate.net]
- 7. jmedchem.com [jmedchem.com]
- 8. The determination of the steady-state pharmacokinetic profile of fluphenazine decanoate by gas chromatography/mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijprajournal.com [ijprajournal.com]
- 11. ijbpas.com [ijbpas.com]
- 12. psychiatry.ru [psychiatry.ru]
Application Notes: Radioligand Binding Assays for Fluphenazine at the Dopamine D2 Receptor
Introduction
Fluphenazine is a potent typical antipsychotic medication, belonging to the phenothiazine class, primarily used in the management of schizophrenia and other psychotic disorders.[1][2] Its long-acting ester prodrug, fluphenazine decanoate, is administered via intramuscular injection, providing sustained therapeutic effects.[1] The principal mechanism of action of fluphenazine is the antagonism of postsynaptic dopamine D2 receptors in the mesolimbic pathways of the brain.[1] Radioligand binding assays are a fundamental tool for characterizing the interaction of drugs like fluphenazine with their receptor targets. These assays allow for the determination of key pharmacological parameters such as the equilibrium dissociation constant (Kd), the maximum receptor density (Bmax), and the inhibition constant (Ki) of a competing ligand. This document provides a detailed protocol for conducting radioligand binding assays to characterize the binding of fluphenazine to the human dopamine D2 receptor.
Principle of the Assay
Radioligand binding assays measure the affinity of a ligand for a receptor by quantifying the binding of a radioactively labeled ligand ("hot" ligand) to the receptor. In a saturation binding assay , varying concentrations of the radioligand are incubated with a fixed amount of receptor preparation to determine the Kd and Bmax of the radioligand. In a competition binding assay , a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled competing ligand (in this case, fluphenazine). This allows for the determination of the IC50 (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand), from which the Ki of the competing ligand can be calculated.[3][4][5]
Note on Fluphenazine Decanoate: Fluphenazine decanoate is a prodrug that is hydrolyzed in the body to its active form, fluphenazine. Therefore, in vitro radioligand binding assays are performed using fluphenazine.
Dopamine D2 Receptor Signaling Pathway
Fluphenazine acts as an antagonist at the dopamine D2 receptor, a G protein-coupled receptor (GPCR). In its natural state, the binding of dopamine to the D2 receptor activates inhibitory G proteins (Gαi/o), which in turn inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, fluphenazine prevents the downstream signaling cascade initiated by dopamine.
Caption: Dopamine D2 receptor signaling and antagonism by fluphenazine.
Experimental Protocols
Membrane Preparation from Cells Expressing Human Dopamine D2 Receptors
This protocol describes the preparation of crude membrane fractions from cultured cells (e.g., HEK293 or CHO cells) stably expressing the human dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing human dopamine D2 receptor
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors, ice-cold
-
Cell scraper
-
Dounce homogenizer or polytron
-
Refrigerated centrifuge
-
Bradford assay reagents for protein quantification
Procedure:
-
Grow cells to confluency in appropriate culture vessels.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Scrape the cells into ice-cold Lysis Buffer and collect them in a centrifuge tube.
-
Centrifuge the cell suspension at 500 x g for 10 minutes at 4°C to pellet the cells.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Homogenization Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or a polytron on a low setting.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate volume of Homogenization Buffer.
-
Determine the protein concentration of the membrane preparation using the Bradford assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Saturation Radioligand Binding Assay
This assay is performed to determine the Kd and Bmax of a suitable radioligand, such as [3H]-Spiperone, for the dopamine D2 receptor.
Materials:
-
Dopamine D2 receptor membrane preparation
-
Radioligand: [3H]-Spiperone (specific activity ~15-30 Ci/mmol)
-
Unlabeled ligand for non-specific binding: (+)-Butaclamol (10 µM final concentration)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2
-
96-well microplates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
Procedure:
-
Prepare serial dilutions of [3H]-Spiperone in Assay Buffer to achieve a range of final concentrations (e.g., 0.01 - 5 nM).
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Add Assay Buffer, the appropriate dilution of [3H]-Spiperone, and the D2 receptor membrane preparation (typically 20-50 µg of protein).
-
Non-specific Binding: Add Assay Buffer, the appropriate dilution of [3H]-Spiperone, (+)-Butaclamol (to a final concentration of 10 µM), and the D2 receptor membrane preparation.
-
-
The final assay volume is typically 200-250 µL.
-
Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot Specific Binding (Y-axis) against the concentration of [3H]-Spiperone (X-axis).
-
Analyze the data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax values.
Competition Radioligand Binding Assay with Fluphenazine
This assay determines the affinity (Ki) of fluphenazine for the dopamine D2 receptor by measuring its ability to compete with a fixed concentration of [3H]-Spiperone.
Materials:
-
All materials from the Saturation Binding Assay
-
Fluphenazine hydrochloride
Procedure:
-
Prepare a stock solution of fluphenazine and perform serial dilutions in Assay Buffer to cover a wide range of concentrations (e.g., 10-11 to 10-5 M).
-
Prepare a solution of [3H]-Spiperone in Assay Buffer at a fixed concentration, typically equal to its Kd value determined from the saturation assay.
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Add Assay Buffer, the fixed concentration of [3H]-Spiperone, and the D2 receptor membrane preparation.
-
Non-specific Binding: Add (+)-Butaclamol (10 µM final concentration), the fixed concentration of [3H]-Spiperone, and the D2 receptor membrane preparation.
-
Competition: Add the various dilutions of fluphenazine, the fixed concentration of [3H]-Spiperone, and the D2 receptor membrane preparation.
-
-
The final assay volume is typically 200-250 µL.
-
Incubate the plate, filter, wash, and count the radioactivity as described in the saturation assay protocol.
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of fluphenazine.
-
Plot the percentage of specific binding (Y-axis) against the log concentration of fluphenazine (X-axis).
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value of fluphenazine.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.[3][5]
Data Presentation
The quantitative data from the radioligand binding assays should be summarized in clear and structured tables for easy comparison.
Table 1: Saturation Binding Assay Parameters for [3H]-Spiperone at the Dopamine D2 Receptor
| Parameter | Value | Units |
| Kd | e.g., 0.15 | nM |
| Bmax | e.g., 250 | fmol/mg protein |
Table 2: Competition Binding Assay Parameters for Fluphenazine at the Dopamine D2 Receptor
| Compound | Radioligand | IC50 (nM) | Ki (nM) | Receptor Source |
| Fluphenazine | [3H]-Spiperone | Calculated Value | 0.4[6] | Human D2 |
Note: The Ki value presented is from published literature and should be confirmed by the experimental results.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a competition radioligand binding assay.
Caption: Workflow for a competition radioligand binding assay.
References
- 1. Fluphenazine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.uwec.edu [chem.uwec.edu]
- 4. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
- 5. studylib.net [studylib.net]
- 6. Fluphenazine hydrochloride, dopamine D2/D1 receptor antagonist (CAS 146-56-5) | Abcam [abcam.com]
Application Notes and Protocols for the Use of Fluphenazine Decanoate Dihydrochloride as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Fluphenazine Decanoate Dihydrochloride as a reference standard in analytical and research settings.
Introduction
Fluphenazine decanoate is a long-acting injectable antipsychotic medication used in the management of schizophrenia and other psychotic disorders.[1] As a potent pharmaceutical agent, the accurate quantification and characterization of fluphenazine decanoate in drug substances and drug products are critical for ensuring safety and efficacy. This compound is the designated United States Pharmacopeia (USP) reference standard for these purposes.[2] This document outlines its primary applications, including identification, assay, and impurity profiling, complete with detailed experimental protocols.
Applications of this compound Reference Standard
The this compound USP Reference Standard is intended for use in specified quality tests and assays as outlined in the USP compendia. Its primary applications include:
-
Identification: Confirming the identity of fluphenazine decanoate in a drug substance or product.
-
Assay (Quantification): Accurately determining the content of fluphenazine decanoate in a drug product, typically by High-Performance Liquid Chromatography (HPLC).
-
Impurity Profiling: Identifying and quantifying related substances and impurities in fluphenazine decanoate samples.[3][4][5]
-
Method Validation: Establishing the performance characteristics of analytical procedures for fluphenazine decanoate.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound as a reference standard in a typical HPLC assay for Fluphenazine Decanoate Injection, as per USP guidelines.[6]
Table 1: HPLC System Suitability Parameters
| Parameter | Acceptance Criteria |
| Resolution (R) between fluphenazine and fluphenazine decanoate | Not less than 3.0 |
| Relative Standard Deviation (RSD) for replicate injections of the Standard preparation | Not more than 2.0% |
Table 2: Acceptance Criteria for Fluphenazine Decanoate Injection Assay
| Parameter | Specification |
| Content of Fluphenazine Decanoate | 90.0% - 115.0% of the labeled amount |
| Fluphenazine content (as an impurity) | Not more than 4% of the labeled amount of fluphenazine decanoate |
Experimental Protocols
Identification by Infrared (IR) Absorption
This protocol describes the identification of fluphenazine decanoate using IR spectroscopy by comparison with the USP Reference Standard.[7]
Materials:
-
Fluphenazine Decanoate test specimen
-
USP this compound RS
-
Sodium hydroxide solution (1 in 250)
-
Carbon disulfide
-
Anhydrous sodium sulfate
-
0.1-mm IR cell
Procedure:
-
In separate glass-stoppered centrifuge tubes, place approximately 50 mg of the Fluphenazine Decanoate test specimen and 50 mg of USP this compound RS.
-
To each tube, add 1.5 mL of sodium hydroxide solution (1 in 250) and mix.
-
Add 2 mL of carbon disulfide to each tube, shake vigorously for 2 minutes, and centrifuge.
-
Dry the lower, clear layer by filtering through 2 g of anhydrous sodium sulfate.
-
Determine the IR absorption spectrum of the test preparation in a 0.1-mm cell.
-
The IR absorption spectrum of the test preparation should exhibit maxima only at the same wavelengths as that of the Standard preparation, similarly measured.
Assay and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a detailed HPLC method for the assay of fluphenazine decanoate in an injectable formulation and for the determination of fluphenazine as an impurity, using USP this compound RS and USP Fluphenazine Hydrochloride RS.[6]
4.2.1. Chromatographic Conditions
| Parameter | Specification |
| Column | L1 packing (e.g., C18) |
| Mobile Phase | Prepare a filtered and degassed mixture of methanol, acetonitrile, and 0.05 M ammonium acetate (2:2:1). |
| Flow Rate | About 2 mL per minute |
| Detection | UV, wavelength not specified in the provided snippet, but typically around 254-260 nm for phenothiazines. |
| Injection Volume | About 20 µL |
| Run Time | At least 2.5 times the elution time of fluphenazine decanoate |
4.2.2. Preparation of Solutions
Standard Preparation:
-
Accurately weigh about 25 mg of USP Fluphenazine Hydrochloride RS and transfer it to a 250-mL volumetric flask. Dissolve in isopropyl alcohol, dilute with isopropyl alcohol to volume, and mix (Solution A).
-
Accurately weigh about 25 mg of USP this compound RS.
-
Transfer it to a 50-mL volumetric flask and add 10 mL of Solution A, quantitatively measured.
-
Add 20 mL of isopropyl alcohol and dissolve, sonicating if necessary.
-
Dilute with isopropyl alcohol to volume and mix.
-
Quantitatively dilute the resulting solution with acetonitrile (1:5) to obtain a solution having a known concentration of about 0.1 mg of fluphenazine decanoate per mL.
Assay Preparation:
-
Transfer an accurately measured quantity of the Fluphenazine Decanoate Injection, equivalent to about 25 mg of fluphenazine decanoate, to a glass-stoppered, 50-mL volumetric flask.
-
Add about 20 mL of isopropyl alcohol, insert the stopper, and shake vigorously for at least 1 minute.
-
Add 20 mL more of isopropyl alcohol and repeat the vigorous shaking.
-
Dilute with isopropyl alcohol to volume and mix.
-
Quantitatively dilute the resulting solution with acetonitrile (1:5) to obtain a solution having a concentration of fluphenazine decanoate of about 0.1 mg per mL.
System Suitability Preparation:
-
Weigh suitable quantities of USP this compound RS and USP Fluphenazine Hydrochloride RS (5:4).
-
Dissolve in a mixture of methanol and acetonitrile (1:1).
-
Dilute the solution quantitatively and stepwise with the same solvent mixture to obtain a solution having a concentration of anhydrous USP this compound RS of about 0.1 mg per mL.
4.2.3. Procedure
-
Separately inject equal volumes (about 20 µL) of the Standard preparation and the Assay preparation into the chromatograph.
-
Record the chromatograms and measure the responses for the major peaks.
-
The retention time of the major peak in the chromatogram of the Assay preparation should correspond to that in the chromatogram of the Standard preparation.
-
The relative retention times for fluphenazine and fluphenazine decanoate are approximately 0.6 and 1.0, respectively.
4.2.4. Calculations
Assay of Fluphenazine Decanoate:
Calculate the quantity, in mg, of fluphenazine decanoate (C32H44F3N3O2S) in each mL of the Injection taken by the formula:
0.890(WS / WU)(rU / rS)
where:
-
WS is the weight, in mg, of USP this compound RS corrected for its moisture content, used to prepare the Standard preparation.
-
WU is the volume, in mL, of Injection taken.
-
rU and rS are the peak responses of fluphenazine decanoate obtained from the Assay preparation and the Standard preparation, respectively.
Calculation of Fluphenazine Impurity:
Calculate the percentage of fluphenazine in the portion of Injection taken by the formula:
3.43(W / V)(rU / rS)
where:
-
W is the weight, in mg, of USP Fluphenazine Hydrochloride RS used to prepare the Standard preparation.
-
V is the amount, in mg, of fluphenazine decanoate in the portion of Injection taken to prepare the Assay preparation, based on the labeled concentration.
-
rU and rS are the fluphenazine peak responses obtained from the Assay preparation and the Standard preparation, respectively.
Signaling Pathway and Experimental Workflow Diagrams
Fluphenazine's Mechanism of Action: Dopamine D2 Receptor Antagonism
Fluphenazine exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors in the central nervous system.[1][8] This blockade of D2 receptors reduces the effects of excess dopamine, which is often associated with the symptoms of psychosis.[8] The following diagram illustrates the simplified signaling pathway of a dopamine D2 receptor and the inhibitory effect of fluphenazine.
Experimental Workflow for HPLC Assay
The following diagram illustrates the logical workflow for performing an HPLC assay of fluphenazine decanoate injection using the USP reference standard.
References
- 1. What is the mechanism of Fluphenazine Decanoate? [synapse.patsnap.com]
- 2. store.usp.org [store.usp.org]
- 3. Fluphenazine Dihydrochloride Fluphenazine Decanoate EP Impurity B [lgcstandards.com]
- 4. veeprho.com [veeprho.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. ftp.uspbpep.com [ftp.uspbpep.com]
- 7. ftp.uspbpep.com [ftp.uspbpep.com]
- 8. What is the mechanism of Fluphenazine Hydrochloride? [synapse.patsnap.com]
Troubleshooting & Optimization
Improving the solubility of fluphenazine decanoate for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of fluphenazine decanoate for in vitro assays. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is fluphenazine decanoate and why is its solubility a challenge in in vitro assays?
Fluphenazine decanoate is the decanoate ester of fluphenazine, a potent antipsychotic drug that primarily acts as a dopamine D2 receptor antagonist.[1] Its long decanoate tail makes it highly lipophilic (fat-soluble) and practically insoluble in water.[2][3] This low aqueous solubility presents a significant challenge for in vitro studies, which are typically conducted in aqueous-based cell culture media.
Q2: What solvents are recommended for dissolving fluphenazine decanoate?
Fluphenazine decanoate is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used solvents for preparing stock solutions for in vitro assays.[4] It is also reported to be very soluble in methanol and methylene chloride, and freely soluble in chloroform, ether, and benzene.[2]
Q3: What is the maximum recommended final concentration of DMSO in cell culture medium?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%.[5] It is crucial to always include a vehicle control (media with the same final concentration of DMSO without the drug) in your experiments to account for any potential effects of the solvent on the cells.
Solubility Data
The following table summarizes the solubility of fluphenazine decanoate in common laboratory solvents.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL | Sonication may be required to aid dissolution.[4][6] |
| Ethanol | 50 mg/mL | Sonication may be required.[4] |
| Methanol | Freely Soluble | A specific quantitative value is not readily available, but it is reported to be freely soluble.[2] |
| Water | Insoluble | [2] |
Experimental Protocols
Protocol for Preparing a Fluphenazine Decanoate Stock Solution
This protocol describes the preparation of a 10 mM stock solution of fluphenazine decanoate in DMSO.
Materials:
-
Fluphenazine decanoate powder (Molecular Weight: 591.77 g/mol )
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, weigh out 5.92 mg of fluphenazine decanoate.
-
Dissolution: Aseptically transfer the weighed fluphenazine decanoate into a sterile microcentrifuge tube or glass vial. Add 1 mL of anhydrous, sterile DMSO.
-
Mixing: Tightly cap the tube/vial and vortex thoroughly until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath and continue to vortex intermittently to aid dissolution.[5]
-
Sterilization (Optional): If there are concerns about sterility, the stock solution can be filtered through a 0.22 µm DMSO-safe syringe filter (e.g., PTFE).
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Protocol for Preparing Working Solutions in Cell Culture Media
This protocol outlines the steps to dilute the DMSO stock solution into cell culture medium while minimizing precipitation.
Materials:
-
10 mM Fluphenazine Decanoate stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)
-
Sterile conical tubes
Procedure:
-
Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C in a water bath. Adding a cold stock solution to cold media can decrease solubility and promote precipitation.[5]
-
Calculate the required volume of stock solution: Determine the volume of the 10 mM stock solution needed to achieve your desired final concentration in the culture medium.
-
Dilution:
-
Dispense the required volume of pre-warmed medium into a sterile conical tube.
-
While gently vortexing or swirling the medium, add the calculated volume of the fluphenazine decanoate stock solution dropwise.[5] This gradual addition helps to prevent localized high concentrations that can lead to "solvent shock" and precipitation.
-
-
Final Mix and Use: Gently mix the final solution before adding it to your cell culture plates. It is recommended to prepare fresh dilutions for each experiment and not to store fluphenazine decanoate in aqueous solutions for extended periods.
Troubleshooting Guide
Issue: A precipitate forms immediately upon adding the fluphenazine decanoate stock solution to the cell culture medium.
| Potential Cause | Recommended Solution |
| Solvent Shock | The rapid change in solvent polarity when adding a concentrated DMSO stock to the aqueous medium can cause the compound to precipitate. Solution: Pre-warm the cell culture medium to 37°C and add the stock solution dropwise while gently vortexing or swirling the medium.[5] |
| High Final Concentration | The desired final concentration of fluphenazine decanoate may exceed its solubility limit in the culture medium. Solution: Try preparing a serial dilution to a lower final concentration. |
| Low Temperature of Media | Adding a room temperature or cold stock solution to cold media can decrease solubility. Solution: Always use pre-warmed (37°C) media.[5] |
Issue: The cell culture medium appears cloudy or a precipitate forms over time in the incubator.
| Potential Cause | Recommended Solution |
| pH Shift in Media | Cellular metabolism can alter the pH of the medium over time, which can affect the solubility of the compound. Solution: Ensure the medium is adequately buffered and monitor the pH, especially for long-term experiments. |
| Interaction with Media Components | Components in the media, such as salts or proteins, may interact with fluphenazine decanoate, leading to the formation of insoluble complexes. Solution: Test the solubility of fluphenazine decanoate in the basal medium versus the complete medium (with serum and other supplements) to identify potential interactions. |
| Evaporation of Media | Evaporation from the culture vessel can increase the concentration of all components, potentially exceeding the solubility limit of fluphenazine decanoate. Solution: Use a humidified incubator and ensure culture vessels are properly sealed to prevent evaporation.[7] |
Signaling Pathway
Fluphenazine decanoate is a prodrug that is hydrolyzed to its active form, fluphenazine. Fluphenazine acts as an antagonist at the dopamine D2 receptor (D2R). The binding of fluphenazine to D2R inhibits its canonical signaling pathway, which is mediated by the Gαi/o protein. This inhibition leads to a decrease in the activity of adenylyl cyclase, resulting in reduced levels of cyclic AMP (cAMP) and decreased protein kinase A (PKA) activity. D2R can also signal through a non-canonical, G protein-independent pathway involving β-arrestin.
Caption: Fluphenazine antagonism of the Dopamine D2 Receptor signaling pathway.
Experimental Workflow
The following workflow outlines the key steps for successfully preparing and using fluphenazine decanoate in in vitro experiments.
Caption: Workflow for preparing fluphenazine decanoate for in vitro assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Fluphenazine decanoate | Dopamine Receptor | TargetMol [targetmol.com]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Troubleshooting inconsistent results in fluphenazine behavioral studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing fluphenazine in behavioral studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies encountered during experimentation.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems that can lead to inconsistent results in fluphenazine behavioral studies.
| Problem / Observation | Potential Cause | Recommended Solution |
| High variability in locomotor activity (Open Field Test) | 1. Extrapyramidal Side Effects (EPS): Fluphenazine is a potent dopamine D2 receptor antagonist, which can induce motor side effects like rigidity and akathisia (motor restlessness), confounding locomotor assessment.[1][2][3] 2. Dose-Related Sedation: At higher doses, fluphenazine can cause sedation, leading to decreased movement.[2] 3. Inconsistent Drug Administration: Variability in injection technique or volume can lead to different absorption rates. | 1. Dose Optimization: Conduct a dose-response study to find the optimal dose that produces the desired behavioral effect with minimal motor side effects. Consider lowering the dose if significant EPS are observed. 2. Acclimatization and Habituation: Ensure all animals are properly habituated to the testing environment to reduce stress-induced variability.[4][5] 3. Standardized Procedures: Maintain strict consistency in drug preparation, injection timing, and handling procedures for all animals. |
| Inconsistent results in anxiety-like behavior (Elevated Plus Maze) | 1. Conflicting Effects on Locomotion: Fluphenazine's effects on motor activity can interfere with the interpretation of time spent in open/closed arms. Reduced entries could be due to sedation or motor impairment rather than anxiolysis. 2. Stress Interaction: The stress of the test itself can interact with the drug's effects, leading to unpredictable outcomes. | 1. Comprehensive Behavioral Analysis: Do not rely solely on open arm time. Analyze total distance traveled and number of entries to differentiate between anxiolytic effects and general motor changes.[6][7][8][9] 2. Control for Motor Effects: Include a separate locomotor activity test (e.g., open field) to assess the drug's impact on movement at the tested dose. 3. Consistent Handling: Gentle and consistent handling is crucial to minimize stress that could confound anxiety measures. |
| Variable intensity and duration of catalepsy | 1. Formulation Differences: Fluphenazine is available in different formulations (e.g., hydrochloride, decanoate, enanthate) with varying absorption rates and durations of action.[10][11] 2. Development of Tolerance or Sensitization: Repeated testing can lead to either a diminished (tolerance) or enhanced (sensitization) cataleptic response.[12] 3. Environmental Factors: The testing environment can influence the expression of catalepsy. A change in context has been shown to abolish intensified catalepsy.[12] | 1. Consistent Formulation and Route: Use the same fluphenazine salt and administration route throughout the study. Be aware of the pharmacokinetic profile of the chosen formulation. 2. Standardized Testing Intervals: Maintain a consistent and adequately spaced schedule for repeated testing to minimize tolerance or sensitization effects. 3. Controlled Environment: Conduct all catalepsy tests in the same location and under identical environmental conditions (lighting, noise). |
| Unexpected or paradoxical behavioral effects | 1. Biphasic Dose-Response: Like many psychoactive drugs, fluphenazine may exhibit a biphasic or hormetic dose-response, where low and high doses produce opposite effects.[13] 2. Off-Target Effects: Fluphenazine can interact with other receptors besides D2, which may contribute to complex behavioral outcomes.[1][14] 3. Active Metabolites: Fluphenazine is metabolized into active compounds that can also influence behavior.[15] | 1. Wider Dose Range: Test a broader range of doses, including very low doses, to fully characterize the dose-response relationship. 2. Careful Observation: Record a wide range of behaviors, not just the primary endpoint, to capture any unexpected effects. 3. Consider Pharmacokinetics: Be aware that the parent drug and its metabolites may have different behavioral profiles and durations of action. |
Frequently Asked Questions (FAQs)
Q1: Why are my animals showing a wide range of individual responses to the same dose of fluphenazine?
A1: Significant inter-individual variability is a known characteristic of fluphenazine.[16] This can be attributed to several factors:
-
Genetic Differences: Variations in drug metabolism enzymes (e.g., cytochrome P450) can lead to different plasma concentrations of the drug.
-
Baseline Behavioral Differences: Animals have inherent differences in their baseline levels of anxiety, locomotion, and sensitivity to drugs.
-
Stress and Handling: Individual differences in stress responses to handling and injection can alter drug absorption and behavioral outcomes.
To mitigate this:
-
Use a sufficient number of animals per group to ensure statistical power.
-
Randomize animals to treatment groups carefully.
-
Ensure all experimenters use consistent and gentle handling techniques.
Q2: How can I differentiate between the antipsychotic-like effects and the motor side effects of fluphenazine?
A2: This is a critical challenge in fluphenazine research. Here are some strategies:
-
Multiple Behavioral Tests: Use a battery of tests to assess different behavioral domains. For example, use the prepulse inhibition test for sensorimotor gating (an index of antipsychotic-like activity) and the bar test for catalepsy (a measure of motor side effects).
-
Dose-Response Analysis: Typically, extrapyramidal side effects become more prominent at higher doses.[17] A thorough dose-response study can help identify a "therapeutic window" where antipsychotic-like effects are observed with minimal motor impairment.
-
Time-Course Analysis: The onset and duration of antipsychotic-like effects may differ from those of motor side effects. Conducting measurements at multiple time points after drug administration can help dissociate these effects.
Q3: What is the recommended washout period between fluphenazine treatments in a crossover design?
A3: The washout period depends on the specific fluphenazine formulation used.
-
Fluphenazine Hydrochloride (short-acting): A washout period of at least 7 days is generally recommended, but longer may be necessary depending on the dose and duration of the initial treatment.
-
Fluphenazine Decanoate or Enanthate (long-acting): These depot formulations have a very long half-life, with effects lasting for several weeks.[10][11] Crossover designs are generally not recommended with these long-acting preparations due to the difficulty in ensuring a complete washout. If a crossover design is necessary, the washout period may need to be a month or longer. It is advisable to consult pharmacokinetic data for the specific formulation and dose being used.
Q4: Can the diet of the animals affect the results of my fluphenazine study?
A4: Yes, diet can influence the outcomes of behavioral studies in several ways:
-
Metabolism: Components of the diet can induce or inhibit metabolic enzymes, potentially altering the plasma concentration and half-life of fluphenazine.
-
Gut Microbiome: The gut microbiome can influence drug metabolism and brain function, which could indirectly affect behavioral responses to fluphenazine.
-
Nutritional Status: The overall health and nutritional status of the animals can impact their behavior and their response to drug treatment.
Recommendation: Maintain a consistent and standardized diet for all animals throughout the study.
Experimental Protocols
Open Field Test
Objective: To assess locomotor activity and anxiety-like behavior.
Materials:
-
Open field arena (e.g., 50x50 cm for mice)
-
Video tracking software
-
Fluphenazine solution and vehicle control
-
Syringes and needles for administration
Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes before the test.[4][5]
-
Administer fluphenazine or vehicle at the predetermined time before the test.
-
Gently place the animal in the center of the open field arena.[4]
-
Start the video recording and allow the animal to explore the arena for a set duration (e.g., 10-20 minutes).[18][19]
-
After the session, return the animal to its home cage.
-
Thoroughly clean the arena between animals to remove olfactory cues.
-
Analyze the video recordings for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
Elevated Plus Maze (EPM)
Objective: To assess anxiety-like behavior.
Materials:
-
Elevated plus maze apparatus
-
Video tracking software
-
Fluphenazine solution and vehicle control
-
Syringes and needles for administration
Procedure:
-
Acclimate the animals to the testing room for at least 60 minutes prior to testing.[9]
-
Administer fluphenazine or vehicle.
-
Place the animal in the center of the maze, facing one of the open arms.[7]
-
Allow the animal to explore the maze for a 5-minute session.[6]
-
Record the session using video tracking software.
-
Return the animal to its home cage after the test.
-
Clean the maze thoroughly between trials.
-
Analyze the data for time spent in the open and closed arms, and the number of entries into each arm.[7][8][9]
Catalepsy Test (Bar Test)
Objective: To measure the induction of catalepsy, a common extrapyramidal side effect.
Materials:
-
Horizontal bar (e.g., 0.9 cm diameter, 5.5 cm above the surface)
-
Stopwatch
-
Fluphenazine solution and vehicle control
-
Syringes and needles for administration
Procedure:
-
Administer fluphenazine or vehicle.
-
At a predetermined time point after injection, gently place the animal's forepaws on the horizontal bar.
-
Start the stopwatch and measure the time it takes for the animal to remove both forepaws from the bar (descent latency).
-
A cut-off time (e.g., 180 seconds) should be set. If the animal remains on the bar for the entire duration, record the maximum time.
-
Repeat the test at several time points to assess the onset, peak, and duration of the cataleptic effect.
Visualizations
Caption: Fluphenazine's primary mechanism of action.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. Exploring Fluphenazine Decanoate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 2. Fluphenazine versus low‐potency first‐generation antipsychotic drugs for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluphenazine (oral) versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-support.uq.edu.au [research-support.uq.edu.au]
- 6. protocols.io [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. benchchem.com [benchchem.com]
- 10. [Pharmacological studies of long-acting phenothiazines with particular reference to fluphenazine decanoate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Fluphenazine Decanoate? [synapse.patsnap.com]
- 12. Catalepsy intensifies context-dependently irrespective of whether it is induced by intermittent or chronic dopamine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The antipsychotic drug, fluphenazine, effectively reverses mechanical allodynia in rat models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. behavior of rats and mice administered active metabolites of fluphenazine, 7-hydroxy-fluphenazine and fluphenazine-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Monitoring plasma levels of fluphenazine during chronic therapy with fluphenazine decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fluphenazine plasma levels, dosage, efficacy, and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Open field test for mice [protocols.io]
- 19. MPD: JaxCC1: project protocol [phenome.jax.org]
Technical Support Center: Optimization of Fluphenazine Decanoate Dosage for Long-Term Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing fluphenazine decanoate in long-term animal studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
| Question | Answer |
| My fluphenazine decanoate solution appears cloudy after drawing it into the syringe. What should I do? | Cloudiness can occur if a wet needle or syringe is used. Fluphenazine decanoate is typically supplied in a sesame oil vehicle. The use of a dry syringe and a needle of at least 21 gauge is recommended to prevent this issue. If cloudiness occurs, it is best to discard the syringe and prepare a new one, ensuring all components are completely dry. |
| I'm observing significant inter-individual variation in the behavioral response of my animals to the same dose. What could be the cause? | There is considerable variation in the individual response of patients to depot fluphenazine, and this can be extrapolated to animal subjects. Factors that can contribute to this variability include differences in metabolism, absorption from the injection site, and underlying individual differences in neurobiology. To mitigate this, ensure consistent injection technique and consider a larger sample size to account for this variability in your statistical analysis. |
| Some of my animals are exhibiting excessive sedation or lethargy after injection. How should I manage this? | Sedation is a known side effect of fluphenazine.[1] If you observe excessive drowsiness or lethargy, it may be necessary to reduce the dosage in subsequent administrations.[2] For future studies, you might consider starting with a lower initial dose and titrating upwards to the desired effect. |
| I'm concerned about injection site reactions. How can I minimize them? | To minimize local tissue reactions, it is crucial to administer fluphenazine decanoate as a deep intramuscular injection, preferably into a large muscle mass like the gluteal muscle.[3] Subcutaneous administration is also a possibility.[1][4] Rotate injection sites if multiple injections are required over the course of a long-term study. Ensure the injection is performed smoothly and at a consistent depth. |
| My animals are gaining a significant amount of weight. Is this related to the fluphenazine decanoate treatment? | Weight gain is a potential side effect of long-term fluphenazine decanoate administration.[5][6] It is advisable to monitor the body weight of your animals regularly throughout the study. If significant weight gain is observed, it should be recorded and considered as a drug-related effect in your data analysis. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of fluphenazine decanoate in long-term animal studies.
| Question | Answer |
| What is the recommended vehicle for fluphenazine decanoate administration in animal studies? | Fluphenazine decanoate for injection is commercially available as a solution in a sesame oil vehicle, often with benzyl alcohol as a preservative.[1] It is recommended to use this formulation for consistency and to ensure the long-acting properties of the drug. |
| What is the typical onset and duration of action of a single injection of fluphenazine decanoate? | The onset of action generally occurs between 24 and 72 hours after injection, with significant effects on psychotic symptoms appearing within 48 to 96 hours.[3] A single injection can be effective for up to four weeks or longer, with an average duration of 3-4 weeks.[3] |
| How should I determine the initial dose for my long-term animal study? | The optimal dose will vary depending on the species and the specific research question. It is advisable to conduct a pilot study with a small number of animals to determine the optimal dose that achieves the desired behavioral effect with minimal side effects. Based on existing literature, doses in rodents have ranged from 2.5 mg/kg to 20 mg/kg.[7] |
| What are the most common side effects to monitor for in long-term studies? | The most frequently reported side effects are extrapyramidal symptoms (EPS), which can manifest as muscle rigidity, tremors, and abnormal postures.[6][8] Other potential side effects include sedation, weight gain, and changes in prolactin levels.[5][7] Regular and careful observation of the animals is crucial for early detection of any adverse effects. |
| Can I administer fluphenazine decanoate intravenously? | No, fluphenazine decanoate should not be administered intravenously. It is formulated for deep intramuscular or subcutaneous injection to ensure its slow-release, long-acting properties.[1][4] |
| How does fluphenazine decanoate work? | Fluphenazine is a potent antipsychotic that primarily acts by blocking dopamine D2 receptors in the brain.[8] The decanoate ester formulation allows for a slow release of fluphenazine from the injection site, leading to its long duration of action.[1] |
| How should I store fluphenazine decanoate? | Fluphenazine decanoate injection should be stored between 15°C and 25°C and protected from light. Skin contact with the solution should be avoided. |
Data Presentation
Table 1: Recommended Dosage Ranges of Fluphenazine Decanoate in Animal Studies
| Animal Model | Dosage Range (mg/kg) | Frequency of Administration | Observed Effects | Reference |
| Rat | 2.5 - 5.0 | Single injection | Antagonism of amphetamine-induced locomotion and rearing; increased serum prolactin. | [7] |
| Mouse | 5 - 20 | Single injection | Protection from amphetamine-induced lethality. | |
| Dog | 1 (intravenous) | Single injection | Pharmacokinetic studies. | [9][10] |
Note: The provided dosages are based on limited available literature and should be optimized for your specific experimental conditions through pilot studies.
Table 2: Pharmacokinetic Parameters of Fluphenazine Decanoate
| Parameter | Value | Species | Route of Administration | Reference |
| Terminal Half-Life (t1/2) | 3.5 ± 0.8 h (prodrug) | Dog | Intravenous | [10] |
| Apparent Half-Life (t1/2) | 9.7 ± 2.0 days | Dog | Intramuscular | [10] |
| Elimination Half-Life | 6.8 - 9.6 days | Human | Intramuscular | [11] |
| Time to Peak Plasma Concentration | 8 - 10 hours | Human | Intramuscular | [11] |
Experimental Protocols
Protocol 1: Preparation and Administration of Fluphenazine Decanoate
1. Materials:
-
Fluphenazine decanoate injection (25 mg/mL in sesame oil)
-
Dry, sterile syringes (e.g., 1 mL)
-
Dry, sterile needles (21 gauge or larger)
-
70% ethanol for disinfection
-
Appropriate animal handling and restraint equipment
2. Procedure:
-
Visually inspect the fluphenazine decanoate vial for particulate matter and discoloration. The solution should be clear and pale yellow.[1]
-
Gently warm the vial to room temperature if it has been refrigerated.
-
Disinfect the rubber septum of the vial with 70% ethanol and allow it to dry completely.
-
Using a dry syringe and needle, carefully draw up the desired volume of the fluphenazine decanoate solution. Avoid introducing any moisture into the vial or syringe.
-
Ensure there are no air bubbles in the syringe.
-
Properly restrain the animal.
-
Select the injection site. For intramuscular (IM) injection, the gluteal muscle is preferred. For subcutaneous (SC) injection, a loose fold of skin is suitable.
-
Disinfect the injection site with 70% ethanol.
-
For IM injection, insert the needle deep into the muscle mass. For SC injection, lift a fold of skin and insert the needle into the subcutaneous space.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Monitor the animal for any immediate adverse reactions.
-
Dispose of the syringe and needle in a designated sharps container.
Protocol 2: Monitoring for Extrapyramidal Symptoms (EPS) in Rodents
1. Observation:
-
Conduct regular observations of the animals in their home cage and in an open field.
-
Look for signs of:
-
Catalepsy: Assess by gently placing the animal's forepaws on a raised bar. The time it takes for the animal to correct its posture is a measure of catalepsy.
-
Muscle rigidity: Observe for a stiff gait or resistance to passive limb movement.
-
Tremors: Look for involuntary shaking or trembling.
-
Abnormal posturing: Note any unusual or sustained postures.
-
2. Scoring:
-
Develop a scoring system to quantify the severity of EPS. For example, a simple 0-3 scale for each parameter (0 = absent, 1 = mild, 2 = moderate, 3 = severe).
-
Ensure that scoring is performed by at least two independent observers who are blind to the treatment groups.
3. Frequency:
-
Conduct baseline assessments before the first injection.
-
Perform regular assessments throughout the study period. The frequency will depend on the expected onset and duration of action of the dose used.
Mandatory Visualization
Caption: Experimental workflow for long-term fluphenazine decanoate studies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 3. fdaghana.gov.gh [fdaghana.gov.gh]
- 4. drugs.com [drugs.com]
- 5. Weight changes with depot neuroleptic maintenance therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Effects of fluphenazine decanoate (a long-acting phenothiazine) on serum prolactin and amphetamine-induced behavioural changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jmedchem.com [jmedchem.com]
- 9. Fluphenazine enanthate and fluphenazine decanoate: intramuscular injection and esterification as requirements for slow - release characteristics in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the mechanism of absorption of depot neuroleptics: fluphenazine decanoate in sesame oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mims.com [mims.com]
Technical Support Center: Stability of Fluphenazine Decanoate in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of fluphenazine decanoate in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of fluphenazine decanoate in solution?
A1: The primary factors contributing to the degradation of fluphenazine decanoate in solution are oxidation, exposure to light (photodegradation), and hydrolysis. The specific formulation, including the vehicle (e.g., sesame oil) and excipients (e.g., benzyl alcohol), can significantly influence the rate and pathways of degradation.[1][2]
Q2: My fluphenazine decanoate solution is turning yellow. What is the likely cause?
A2: A yellow discoloration of your fluphenazine decanoate solution is a common indicator of oxidative degradation.[3][4] This can be initiated by exposure to atmospheric oxygen, peroxides present in excipients like sesame oil, or through the autoxidation of preservatives such as benzyl alcohol.[1][2]
Q3: How does the sesame oil vehicle impact the stability of fluphenazine decanoate?
A3: While sesame oil is a suitable vehicle for solubilizing fluphenazine decanoate, it can also contribute to its degradation.[5][6] Autoxidation of the unsaturated fatty acids in sesame oil can form hydroperoxides, which are potent oxidizing agents that can degrade the fluphenazine decanoate molecule.[1][2]
Q4: What is the role of benzyl alcohol as a preservative and its effect on stability?
A4: Benzyl alcohol is a common preservative in fluphenazine decanoate injections.[4][7] However, it can undergo autoxidation to form benzaldehyde and hydrogen peroxide, which can accelerate the oxidative degradation of fluphenazine decanoate.[1][2] The presence of acid can also catalyze the oxidation of the tertiary amine centers in the fluphenazine molecule.[1]
Q5: Is fluphenazine decanoate susceptible to hydrolysis?
A5: Yes, as an ester, fluphenazine decanoate can undergo hydrolysis to yield fluphenazine and decanoic acid.[8] This reaction is catalyzed by both acids and bases. In vivo, this hydrolysis is the intended mechanism for the slow release of the active drug, fluphenazine.[8] In vitro, controlling the pH is crucial to minimize premature hydrolysis.
Q6: What are the best practices for storing fluphenazine decanoate solutions to minimize degradation?
A6: To minimize degradation, fluphenazine decanoate solutions should be stored at a controlled room temperature (typically 20°C to 25°C), protected from light, and kept in well-sealed containers to prevent exposure to atmospheric oxygen.[3][9] The headspace of the container may be flushed with an inert gas like nitrogen to further reduce the risk of oxidation.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Discoloration (Yellowing) of Solution | Oxidative degradation. | 1. Ensure the solution is protected from light during storage and handling.2. Minimize headspace in the storage container or purge with an inert gas (e.g., nitrogen).3. Evaluate the quality of the sesame oil and other excipients for peroxide content.4. Consider the addition of an antioxidant to the formulation. |
| Loss of Potency (Decreased Concentration) | Multiple degradation pathways (oxidation, hydrolysis, photolysis). | 1. Verify proper storage conditions (temperature and light protection).2. Analyze the solution for the presence of degradation products using a stability-indicating HPLC method to identify the primary degradation pathway.3. If hydrolysis is suspected, ensure the pH of the solution is controlled.4. If oxidation is the primary cause, implement measures to reduce oxygen exposure. |
| Formation of Precipitate | Degradation products may have lower solubility. | 1. Identify the precipitate by analytical techniques (e.g., spectroscopy, chromatography).2. Review the degradation pathways to understand the origin of the precipitate.3. Adjust formulation or storage conditions to prevent the formation of the specific degradation product. |
Data on Forced Degradation Studies
The following table summarizes typical conditions and findings from forced degradation studies on fluphenazine. While much of the detailed public data is for fluphenazine hydrochloride, the degradation pathways are highly relevant to fluphenazine decanoate.
| Stress Condition | Conditions | Observed Degradation | Primary Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60°C) for 24-72 hours.[9][10] | Degradation observed. | Fluphenazine (from ester hydrolysis), and further degradation products of the phenothiazine ring. |
| Alkaline Hydrolysis | 0.1 M NaOH at elevated temperature (e.g., 60°C) for 24-72 hours.[9] | Significant degradation. | Fluphenazine (from ester hydrolysis), and further degradation products. |
| Oxidation | 3-30% H₂O₂ at room temperature for several hours to days.[9][10][11] | Significant degradation.[11] | Fluphenazine N-oxide, fluphenazine sulfoxide.[1][12] |
| Photodegradation | Exposure to UV light (e.g., 254 nm) or a combination of UV and visible light for several hours to days.[9][10][11] | Degradation observed, though fluphenazine can be less susceptible than to oxidation.[11] | Sulfoxide derivatives and other photoproducts.[13] |
| Thermal Degradation | Dry heat at elevated temperatures (e.g., 75°C) for several hours.[11] | Moderate degradation.[11] | Primarily oxidative and other thermal decomposition products. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Fluphenazine Decanoate and Its Degradation Products
This protocol outlines a general method for the analysis of fluphenazine decanoate and its degradation products. Method optimization and validation are essential for specific applications.
-
Chromatographic System:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10][11]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and organic solvents (e.g., methanol, acetonitrile). A typical starting point could be a ratio of 70:15:15 (v/v/v) of methanol:acetonitrile:10 mM ammonium acetate, with pH adjusted to around 6.0.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: Ambient or controlled (e.g., 30°C).[14]
-
-
Sample Preparation:
-
Accurately dilute the fluphenazine decanoate solution in a suitable solvent (e.g., methanol or mobile phase) to a known concentration within the linear range of the assay.
-
-
Procedure:
-
Inject a known volume (e.g., 20 µL) of the prepared sample into the HPLC system.
-
Record the chromatogram and identify the peaks corresponding to fluphenazine decanoate and its degradation products based on their retention times, which should be established using reference standards and stressed samples.
-
-
Quantification:
-
Calculate the concentration of fluphenazine decanoate and its degradation products using a calibration curve prepared from reference standards.
-
Protocol 2: Forced Degradation Study
This protocol describes how to intentionally degrade a fluphenazine decanoate solution to identify potential degradation products and validate the stability-indicating nature of the analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of fluphenazine decanoate in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a defined period (e.g., 24 hours). Neutralize the solution before analysis.[9]
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C for a defined period (e.g., 24 hours). Neutralize the solution before analysis.[9]
-
Oxidation: Treat the stock solution with 3-30% hydrogen peroxide at room temperature for a defined period (e.g., 24 hours).[9]
-
Photodegradation: Expose the stock solution in a photostability chamber to a controlled light source (UV and/or visible light) for a defined duration.[9] A dark control sample should be stored under the same conditions but protected from light.
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 75°C) for a defined period.[9]
-
-
Analysis:
-
Analyze the stressed samples using the stability-indicating HPLC method (Protocol 1).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
-
Visualizations
Caption: Major degradation pathways of fluphenazine decanoate.
Caption: Experimental workflow for a stability study.
References
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. LJMU Research Online [researchonline.ljmu.ac.uk]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 5. researchgate.net [researchgate.net]
- 6. Studies on the mechanism of absorption of depot neuroleptics: fluphenazine decanoate in sesame oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fdaghana.gov.gh [fdaghana.gov.gh]
- 8. What is the mechanism of Fluphenazine Decanoate? [synapse.patsnap.com]
- 9. ijbpas.com [ijbpas.com]
- 10. New fluphenazine analogue with antimutagenic and anti-multidrug resistance activity—degradation profile and stability-indicating method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for study of fluphenazine kinetics in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.indexcopernicus.com [journals.indexcopernicus.com]
Overcoming challenges in the synthesis of fluphenazine decanoate dihydrochloride
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fluphenazine decanoate dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing Fluphenazine Decanoate?
A1: The two primary methods for synthesizing fluphenazine decanoate are the traditional chemical pathway and a more recent enzymatic approach. The conventional method involves the esterification of fluphenazine with decanoyl chloride in the presence of an organic base. A greener alternative utilizes a lipase enzyme, such as Candida antarctica Lipase B (CALB), to catalyze the esterification between fluphenazine and decanoic acid.
Q2: What are the main advantages of the enzymatic synthesis over the traditional chemical method?
A2: The enzymatic synthesis offers several advantages, including being more environmentally friendly ("green") and atom-economical. It avoids the use of hazardous reagents like thionyl chloride (used to make decanoyl chloride) and corrosive byproducts. The enzymatic process can also lead to high purity (around 99.6%) and yield (around 89%) under mild reaction conditions.
Q3: What are the critical parameters to control during the chemical synthesis?
A3: Key parameters to control during the chemical synthesis include the reaction temperature, which is typically maintained between 5°C and 40°C, and the reaction time, which can range from 10 minutes to 2 hours. The stoichiometry of the base (e.g., triethylamine) is also crucial to neutralize the HCl generated during the reaction. Moisture should be rigorously excluded to prevent the hydrolysis of decanoyl chloride.
Q4: How is the final dihydrochloride salt of fluphenazine decanoate prepared?
A4: After the fluphenazine decanoate base is synthesized and purified, it is dissolved in a suitable solvent, such as ethanol. Hydrogen chloride gas is then passed through the solution, or a solution of HCl in an organic solvent is added, to precipitate the dihydrochloride salt. The pH is typically adjusted to around 2 to ensure complete salt formation.
Troubleshooting Guide
Problem 1: Low Yield of Fluphenazine Decanoate in Chemical Synthesis
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction is stirred efficiently to maximize contact between reactants. - Consider slightly increasing the reaction time or temperature within the recommended range (5-40°C). |
| Hydrolysis of Decanoyl Chloride | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Suboptimal Base Stoichiometry | - Ensure at least a stoichiometric equivalent of the organic base (e.g., triethylamine) is used to neutralize the HCl byproduct. An excess may be required to drive the reaction to completion. |
| Side Reactions | - Keep the temperature within the optimal range to minimize the formation of byproducts. - Add the decanoyl chloride to the reaction mixture slowly to control the reaction rate and heat generation. |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Unreacted Starting Materials | - Improve reaction conversion by optimizing reaction time and temperature. - Purify the crude product using column chromatography. For the enzymatic synthesis, a mobile phase of 30% ethyl acetate in toluene with silica gel as the stationary phase has been shown to be effective. |
| Formation of N-oxides | - Minimize exposure of the reaction mixture and product to air and light, as these can promote oxidation. - Use degassed solvents. |
| Polymerization or Condensation Byproducts | - These can occur as secondary reactions. Purification via column chromatography or by forming an organic acid salt (e.g., dimaleate salt) can help in removing these impurities. |
Problem 3: Difficulty in Isolating the Dihydrochloride Salt
| Possible Cause | Troubleshooting Step |
| Product is Oily and Does Not Precipitate | - Ensure the fluphenazine decanoate base is of high purity before attempting salt formation. - Try using a different solvent or a combination of solvents to induce precipitation. - Cool the solution to 0-5°C after adding HCl to promote crystallization. |
| Product is Hygroscopic or Gummy | - Dry the isolated salt under vacuum at a controlled temperature (e.g., 40-45°C) to remove residual solvents and moisture. - Handle the final product in a low-humidity environment. |
Quantitative Data
The following table summarizes the yield and purity obtained from the enzymatic synthesis of fluphenazine decanoate using recycled Candida antarctica Lipase B (CALB).
| Cycle of Enzyme Use | Molar Yield (%) | Chromatographic Purity (%) |
| 1 | 89 | 99.93 |
| 2 | 88 | 99.89 |
| 3 | 88 | 99.90 |
| 4 | 87 | 99.85 |
| 5 | 87 | 99.86 |
| (Data sourced from Tomer & Rathod, 2024) |
Experimental Protocols
1. Enzymatic Synthesis of Fluphenazine Decanoate
-
Add fluphenazine (2g, 0.00457 moles) to diethyl ether (30ml) at 25-30°C.
-
Stir the mixture for 15 minutes at the same temperature until a clear solution is obtained.
-
To this solution, add decanoic acid (0.79g, 0.00457 mol) and Candida antarctica Lipase B (CALB) enzyme (1g).
-
Stir the resulting suspension at 25-30°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 50% ethyl acetate in toluene.
-
Once the reaction is complete (no further progress observed after 24 hours), filter the reaction mass.
-
Distill the clear filtrate to obtain the crude product.
-
For further purification, perform column chromatography using silica gel as the stationary phase and 30% ethyl acetate in toluene as the mobile phase.
2. Chemical Synthesis of Fluphenazine Decanoate
-
Dissolve pure fluphenazine (13g) in dichloromethane (65 ml).
-
Add triethylamine (7.49g) at 25-30°C.
-
Cool the reaction mixture to 10-15°C.
-
Add decanoyl chloride (11.49g) at 10-15°C.
-
Stir the reaction mixture for 4 hours at 25-30°C.
-
Cool the reaction mixture to 10-15°C and quench with a 10% aqueous sodium bicarbonate solution (100 ml).
-
Extract the product with dichloromethane (100 ml).
-
Separate the organic layer, dry it over sodium sulphate, and concentrate under reduced pressure to obtain fluphenazine decanoate as a yellow oil.
Visualizations
Caption: Comparative synthesis pathways for fluphenazine decanoate.
Caption: Troubleshooting workflow for fluphenazine decanoate synthesis.
Technical Support Center: Minimizing Injection Site Reactions with Fluphenazine Decanoate in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize injection site reactions (ISRs) associated with fluphenazine decanoate in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of injection site reactions with fluphenazine decanoate in animal models?
A1: Injection site reactions to fluphenazine decanoate, a long-acting injectable antipsychotic, can be multifactorial. The formulation itself, which is often an oil-based depot, can contribute to local tissue irritation.[1] Key contributing factors include:
-
Formulation Characteristics: Fluphenazine decanoate is typically formulated in sesame oil.[2] This oily vehicle can be a primary cause of local intolerance.[1] The viscosity and volume of the formulation can also play a significant role.
-
Drug Properties: The physicochemical properties of fluphenazine itself, including its potential to cause local irritation, can contribute to reactions.
-
Injection Technique: Improper injection technique, including the depth of injection, needle gauge, and speed of administration, can cause mechanical trauma and exacerbate tissue reactions.
-
Animal Model Specifics: The species, strain, and anatomical site of injection can influence the severity of the reaction. For example, subcutaneous tissue composition and vascularity can vary between species, affecting drug absorption and local tolerance.[3][4]
Q2: What are the standard animal models for assessing injection site reactions?
A2: Rabbits and rats are the most commonly used animal models for local tolerance testing of parenteral drugs.[5][6] Minipigs are also gaining traction as a model due to physiological similarities with humans, although they may show a decreased sensitivity to ISRs compared to humans.[7] The choice of model often depends on the intended route of administration in humans and regulatory guidelines.[5]
Q3: What key parameters should be monitored when evaluating injection site reactions?
A3: A comprehensive evaluation of injection site reactions should include both macroscopic and microscopic assessments. Key parameters include:
-
Clinical Observations: Daily monitoring for signs of inflammation such as erythema (redness), edema (swelling), pain, and any ulceration or abscess formation at the injection site.
-
Macroscopic Evaluation: At necropsy, the injection site should be examined for any visible signs of tissue damage, including hemorrhage, necrosis, and fibrosis.
-
Histopathological Examination: Microscopic evaluation of the injection site tissue is crucial for a detailed assessment of the inflammatory response, including the type and extent of cellular infiltration, tissue necrosis, and any signs of repair processes like fibrosis.
Q4: Are there alternative formulations or strategies to reduce injection site reactions?
A4: Yes, several strategies can be employed to minimize injection site reactions:
-
Formulation Optimization:
-
Vehicle Selection: Exploring alternative, more biocompatible oil-based vehicles or aqueous-based formulations could reduce irritation. Second-generation long-acting injectables often use hydrophilic aqueous-based formulations, which are associated with fewer injection site reactions.[1]
-
Excipient Choice: The use of solubilizing agents, viscosity modifiers, and tonicity adjusters can improve the tolerability of the formulation.[8] However, some excipients, like certain surfactants, can also induce hypersensitivity reactions.[9]
-
Concentration and Volume: Reducing the drug concentration or the total injection volume may decrease the severity of local reactions.[7]
-
-
Administration Technique:
-
Needle Gauge and Injection Speed: Using an appropriate needle gauge and a slow, controlled injection rate can minimize mechanical tissue damage.
-
Site Rotation: If multiple injections are required, rotating the injection site can prevent cumulative irritation at a single location.
-
Troubleshooting Guide
Problem 1: Severe inflammation (erythema, edema) and pain observed at the injection site shortly after administration.
| Potential Cause | Troubleshooting Step |
| High Injection Volume or Fast Injection Rate | Reduce the total injection volume if possible, or split the dose into two separate injections at different sites. Ensure a slow and steady injection rate to minimize mechanical stress on the tissue. |
| Inappropriate Needle Gauge | Use a needle of at least 21 gauge. A wet needle or syringe may cause the solution to become cloudy.[10] |
| Formulation Irritancy | Consider the osmolality and pH of the formulation. The use of tonicity adjusters can help minimize discomfort at the injection site.[8] The sesame oil vehicle itself can be a source of irritation.[1][2] |
| Individual Animal Sensitivity | Monitor the animal closely. While individual sensitivity can vary, consistent severe reactions across multiple animals point towards a formulation or technique issue. |
Problem 2: Abscess formation, necrosis, or ulceration at the injection site.
| Potential Cause | Troubleshooting Step |
| Microbial Contamination | Ensure strict aseptic technique during preparation and administration of the injection. Use sterile needles and syringes for each animal. |
| High Local Drug Concentration | The high concentration of the drug in the oily depot can lead to localized toxicity and tissue necrosis.[1] Evaluate if the drug concentration in the formulation can be reduced. |
| Vascular Injury during Injection | Accidental injection into a blood vessel can lead to severe local reactions. Ensure proper intramuscular or subcutaneous injection technique. |
| Severe Inflammatory Response | The lipophilic nature of the formulation can trigger a significant inflammatory response, leading to tissue damage.[1] Histopathological analysis can help characterize the nature of the inflammatory infiltrate. |
Problem 3: Inconsistent pharmacokinetic (PK) profiles and high variability in drug absorption.
| Potential Cause | Troubleshooting Step |
| Injection Site Reactions Affecting Absorption | Severe inflammation and fibrosis at the injection site can alter the local tissue environment, leading to unpredictable drug release from the depot. Correlate the severity of ISRs with the PK data for each animal. |
| Variability in Injection Technique | Inconsistent injection depth (e.g., accidental administration into adipose tissue instead of muscle) can significantly impact absorption rates. Ensure all personnel are trained on a standardized injection protocol. |
| Animal Model Factors | Interspecies differences in tissue fluid volume, interstitial matrix composition, and local blood flow can influence drug absorption.[3][4] Carefully consider the appropriateness of the chosen animal model. |
| Formulation Instability | Ensure the formulation is stable and homogenous. For suspensions, ensure proper resuspension before administration. |
Data Presentation
Table 1: Hypothetical Data on the Effect of Formulation Vehicle on Injection Site Reaction Scores in Rabbits
| Formulation Vehicle | Mean Erythema Score (24h) | Mean Edema Score (24h) | Mean Histopathology Score (72h) |
| Sesame Oil | 3.2 ± 0.5 | 2.8 ± 0.4 | 4.1 ± 0.6 |
| Miglyol 812 | 2.1 ± 0.3 | 1.9 ± 0.3 | 3.0 ± 0.5 |
| Aqueous Suspension | 1.5 ± 0.2 | 1.2 ± 0.2 | 2.2 ± 0.4 |
*Scores are based on a 0-5 scale, where 0 = no reaction and 5 = severe reaction. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Assessment of Local Tolerance in the Rabbit Model
-
Animal Model: New Zealand White rabbits (n=3-5 per group).
-
Acclimatization: Acclimatize animals for a minimum of 5 days before the study.
-
Test Article and Control:
-
Test Group: Fluphenazine decanoate formulation.
-
Control Group: Vehicle control (e.g., sesame oil).
-
-
Administration:
-
Administer a single intramuscular (IM) injection (e.g., 0.5 mL) into the quadriceps femoris muscle of one hind limb.
-
The contralateral limb can serve as an untreated control.
-
-
Clinical Observations:
-
Observe and score the injection sites for erythema and edema at 24, 48, and 72 hours post-injection using a standardized scoring system (e.g., Draize scale).
-
-
Necropsy and Macroscopic Evaluation:
-
Euthanize the animals at 72 hours post-injection.
-
Dissect the injection site and score for any signs of hemorrhage, necrosis, or other tissue reactions.
-
-
Histopathology:
-
Collect the injection site tissue and fix in 10% neutral buffered formalin.
-
Process the tissues for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
A veterinary pathologist should score the slides for inflammation, necrosis, fibrosis, and other relevant parameters.
-
Visualizations
References
- 1. Nicolau syndrome associated with fluphenazine depot: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Factors Influencing the Use and Interpretation of Animal Models in the Development of Parenteral Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Local tolerance testing of parenteral drugs: how to put into practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. pharmtech.com [pharmtech.com]
- 10. DailyMed - FLUPHENAZINE DECANOATE injection, solution [dailymed.nlm.nih.gov]
How to reduce variability in pharmacokinetic studies of fluphenazine
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to help minimize variability in pharmacokinetic (PK) studies of fluphenazine.
Troubleshooting Guide: Common Variability Issues
Issue: High Inter-Individual Variability in Plasma Concentrations
-
Question: We are observing wide variability (e.g., >40% coefficient of variation) in fluphenazine plasma concentrations across our study participants, even at the same dose. What are the primary causes and how can we address this?
-
Answer: High inter-individual variability is a known characteristic of fluphenazine and often stems from several key factors.[1][2]
-
Genetic Polymorphisms: The primary metabolizing enzyme for fluphenazine is Cytochrome P450 2D6 (CYP2D6).[1][3][4] Genetic variations in the CYP2D6 gene can lead to different metabolic phenotypes: poor, intermediate, normal, and ultrarapid metabolizers.[5] Poor metabolizers, for instance, will have significantly higher plasma concentrations compared to extensive metabolizers at the same dose.
-
Drug-Drug Interactions: Co-administration of drugs that inhibit or induce CYP2D6 can significantly alter fluphenazine metabolism.[4][8] Strong CYP2D6 inhibitors (e.g., paroxetine, fluoxetine, bupropion) can increase fluphenazine levels, mimicking a poor metabolizer phenotype (a phenomenon known as phenoconversion).[3][9][10][11]
-
Solution: Maintain a strict and detailed record of all concomitant medications. Exclude participants taking strong CYP2D6 inhibitors or inducers. If their inclusion is necessary, account for these interactions in the PK modeling.
-
-
First-Pass Metabolism: Oral fluphenazine has very low bioavailability (around 2.7%) due to extensive first-pass metabolism in the liver.[1][12][13] Small differences in hepatic function or blood flow can lead to large relative differences in systemic exposure.
-
Solution: For studies where controlling for absorption variability is critical, consider using an intramuscular (IM) formulation which bypasses first-pass metabolism.[14] If using the oral form, ensure strict control over factors affecting gastrointestinal and hepatic function (e.g., standardized meals, avoidance of alcohol).
-
-
Issue: Inconsistent Results with Fluphenazine Decanoate (Long-Acting Injection)
-
Question: Our study uses fluphenazine decanoate, but we are seeing unpredictable trough concentrations and variable time-to-peak (Tmax). Why is this happening?
-
Answer: While long-acting injectables (LAIs) like fluphenazine decanoate are designed to reduce variability by improving adherence, they introduce their own sources of pharmacokinetic variability.
-
Formulation and Release: Fluphenazine decanoate is an ester dissolved in sesame oil, which forms a depot in the muscle.[1][14] The rate-limiting step for drug availability is the slow release of the ester from this oil depot.[15] This process can be inherently variable. The apparent half-life can increase from ~7-10 days after a single injection to over 14 days after multiple injections as a steady-state is reached.[14][15][16]
-
Solution: Ensure a standardized injection technique (e.g., consistent muscle group, needle length, Z-track method) across all participants and study sites. Allow sufficient time for participants to reach steady-state (typically 4-6 weeks) before conducting assessments at trough concentrations.[16]
-
-
Peak and Trough Fluctuations: Fluphenazine decanoate has a surprisingly short Tmax, with peak plasma levels occurring within 24 hours of injection.[13][15] This is followed by a long elimination phase. This can lead to significant peak-to-trough fluctuations.
-
Solution: Standardize blood sampling times meticulously in relation to the injection time. For steady-state analysis, pre-dose (trough) samples are most common. If characterizing the entire profile, intensive sampling in the first 48 hours post-injection is necessary to capture the peak.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing fluphenazine pharmacokinetics?
A1: The primary factors are:
-
CYP2D6 Metabolism: Genetic status (poor to ultrarapid metabolizer) is the most significant intrinsic factor.[4][6]
-
Route of Administration: Oral administration is subject to high first-pass metabolism and low bioavailability, whereas IM injections bypass this.[1][14]
-
Drug Interactions: Concomitant use of CYP2D6 inhibitors or inducers can drastically alter plasma levels.[8][10]
-
Formulation: The decanoate LAI has a distinct PK profile governed by its slow release from an oil depot, with a half-life of around 14 days at steady-state.[14][15]
-
Patient-Specific Factors: Liver function, age, and co-morbidities can also contribute to variability.[17][18]
Q2: How should a study be designed to minimize PK variability from the outset?
A2: A robust study design is critical.
-
Participant Screening: Screen for and exclude participants on strong CYP2D6-modifying drugs.[10] Collect a detailed medication history.
-
Genotyping: Perform CYP2D6 genotyping on all participants before or during the study to allow for stratified analysis.[7]
-
Standardization: Standardize diet, alcohol intake, and smoking status, as these can influence drug metabolism.
-
Cross-Over Design: Whenever feasible, use a cross-over study design. This allows each participant to serve as their own control, which significantly reduces inter-individual variability compared to a parallel-group design.[19]
-
Washout Period: Ensure an adequate washout period between treatments, which is especially important for the long-acting decanoate formulation.
-
Sampling Schedule: Optimize blood sampling times to capture key PK parameters (Cmax, AUC, Cmin). For oral fluphenazine, frequent sampling is needed in the first few hours. For the decanoate, sampling should be planned to characterize the initial peak and the long elimination phase.[20]
Q3: What are the recommended bioanalytical methods for quantifying fluphenazine?
A3: Due to its low therapeutic concentrations (in the low ng/mL range), a highly sensitive and specific assay is required.[21]
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard method for quantifying fluphenazine in biological matrices like plasma or serum.[12][22][23] It offers high sensitivity (with limits of detection as low as 10-25 pg/mL), specificity, and the ability to distinguish the parent drug from its metabolites.[22][24]
-
Sample Preparation: Common sample preparation techniques include protein precipitation or solid-phase extraction to remove interfering substances from the plasma/serum before analysis.[12][25]
Data Summary Tables
Table 1: Influence of CYP2D6 Phenotype on Antipsychotic Pharmacokinetics (Note: Direct quantitative data for fluphenazine is limited, so data from perphenazine, another phenothiazine primarily metabolized by CYP2D6, is used as a surrogate to illustrate the magnitude of the effect.)
| CYP2D6 Phenotype | Metabolizer Status | Impact on Dose-Adjusted Serum Concentration (Perphenazine) |
| Poor Metabolizer (PM) | Absent enzyme activity | 3.9-fold higher than Normal Metabolizers[26] |
| Intermediate Metabolizer (IM) | Decreased enzyme activity | 1.6-fold higher than Normal Metabolizers[26] |
| Normal Metabolizer (NM) | Fully functional enzyme activity | Baseline |
| Ultrarapid Metabolizer (UM) | Increased enzyme activity | Lower than Normal Metabolizers (potential for therapeutic failure) |
Table 2: Common Drug Interactions Affecting Fluphenazine Concentrations via CYP2D6
| Interaction Type | Example Drugs | Expected Effect on Fluphenazine Plasma Concentration |
| Strong CYP2D6 Inhibitors | Bupropion, Fluoxetine, Paroxetine[3][9][10] | Significant Increase |
| Moderate CYP2D6 Inhibitors | Duloxetine, Sertraline[18][27] | Moderate Increase |
| CYP2D6 Inducers | (Less common, e.g., Rifampin, Carbamazepine) | Decrease |
| Other CNS Depressants | Alcohol, Benzodiazepines, Opioids[9][27] | Additive Pharmacodynamic Effects (not PK) |
Experimental Protocols
Protocol 1: Overview of CYP2D6 Genotyping
-
Objective: To determine the CYP2D6 genotype of study participants to predict their metabolic phenotype.
-
Sample Collection: Collect a whole blood (in EDTA tubes) or saliva sample from each participant.
-
DNA Extraction: Isolate genomic DNA from the collected samples using a commercially available kit.
-
Genotyping Analysis: Use a validated method to test for key CYP2D6 alleles that define metabolizer status. Common methods include:
-
Targeted Genotyping (e.g., TaqMan qPCR): Assays designed to detect specific single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) that define common alleles (*3, *4, *5, *6, *10, *41) and gene duplications.[28]
-
Microarray/Sequencing: More comprehensive methods like pharmacogenomic arrays (e.g., PharmacoScan) or sequencing can identify a wider range of rare and novel variants.[28]
-
-
Allele to Phenotype Translation: Use the identified genotype (diplotype) to assign a predicted phenotype (e.g., poor, intermediate, normal, or ultrarapid metabolizer) based on established guidelines, such as those from the Clinical Pharmacogenetics Implementation Consortium (CPIC).[5][29]
Protocol 2: Overview of Fluphenazine Quantification by LC-MS/MS
-
Objective: To accurately measure fluphenazine concentrations in plasma or serum samples.
-
Sample Collection: Collect whole blood in appropriate tubes (e.g., heparin or EDTA). Centrifuge to separate plasma and store frozen at -70°C or below until analysis.
-
Sample Preparation:
-
Thaw plasma/serum samples.
-
Add an internal standard (typically a deuterated analog of the drug) to a small volume of sample (e.g., 200 µL).[23][25]
-
Perform protein precipitation by adding a solvent like acetonitrile or methanol.[25]
-
Vortex and centrifuge the mixture to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Separation (LC):
-
Inject the prepared sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Use a suitable column (e.g., C18) and mobile phase to separate fluphenazine from other endogenous components.
-
-
Mass Spectrometric Detection (MS/MS):
-
Introduce the eluent from the LC system into a tandem mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.[22]
-
Use Selected Reaction Monitoring (SRM) to monitor specific precursor-to-product ion transitions for both fluphenazine and its internal standard, ensuring high selectivity and accurate quantification.[23]
-
-
Quantification: Create a calibration curve using matrix-matched standards with known concentrations of fluphenazine. Quantify the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.[23]
Visualizations
Caption: Primary metabolic pathway of fluphenazine and key sources of variability.
Caption: Recommended experimental workflow for a fluphenazine pharmacokinetic study.
Caption: Logical diagram illustrating the sources of fluphenazine PK variability.
References
- 1. Fluphenazine - Wikipedia [en.wikipedia.org]
- 2. Variation in the single dose pharmacokinetics of fluphenazine in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medicine.com [medicine.com]
- 4. Oxidation of Antipsychotics [mdpi.com]
- 5. Recommendations for Clinical CYP2D6 Genotyping Allele Selection: A Joint Consensus Recommendation of the Association for Molecular Pathology, College of American Pathologists, Dutch Pharmacogenetics Working Group of the Royal Dutch Pharmacists Association, and the European Society for Pharmacogenomics and Personalized Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymorphism of human cytochrome P450 2D6 and its clinical significance: part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CYP2D6 Genotyping as an alternative to phenotyping for determination of metabolic status in a clinical trial setting | Semantic Scholar [semanticscholar.org]
- 8. Effect of antipsychotic drugs on human liver cytochrome P-450 (CYP) isoforms in vitro: preferential inhibition of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prolixin (Fluphenazine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. Modecate, Modecate Concentrate (fluphenazine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 11. How to Integrate CYP2D6 Phenoconversion into Clinical Pharmacogenetics: A Tutorial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jmedchem.com [jmedchem.com]
- 13. Fluphenazine and Fluphenazine Decanoate (Chapter 8) - The Clinical Use of Antipsychotic Plasma Levels [cambridge.org]
- 14. Long-Acting Injectable Antipsychotics | Basicmedical Key [basicmedicalkey.com]
- 15. Pharmacokinetic Characteristics of Long-Acting Injectable Antipsychotics for Schizophrenia: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. drugs.com [drugs.com]
- 18. drugs.com [drugs.com]
- 19. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fda.gov [fda.gov]
- 21. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 24. An ultrasensitive method for the measurement of fluphenazine in plasma by high-performance liquid chromatography with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Impact of CYP2D6 on serum concentrations of flupentixol, haloperidol, perphenazine and zuclopenthixol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. my.clevelandclinic.org [my.clevelandclinic.org]
- 28. researchgate.net [researchgate.net]
- 29. RePub, Erasmus University Repository: Recommendations for Clinical CYP2D6 Genotyping Allele Selection [repub.eur.nl]
Addressing analytical challenges in measuring fluphenazine metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical measurement of fluphenazine and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of fluphenazine?
Fluphenazine is extensively metabolized in the liver, primarily through oxidative pathways and conjugation reactions.[1][2] The principal metabolites identified in biological samples are fluphenazine sulfoxide and 7-hydroxyfluphenazine.[3] The presence of a conjugate fraction has also been noted.[3] Sulfoxidation is a major metabolic pathway for intramuscularly administered fluphenazine.[4]
Q2: Which analytical techniques are most commonly used to measure fluphenazine and its metabolites?
A variety of analytical methods are employed, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a modern, sensitive, and specific choice.[5][6][7] Other techniques include high-performance liquid chromatography (HPLC) with ultraviolet (UV), fluorescence, or coulometric detection, gas chromatography-mass spectrometry (GC-MS), and radioimmunoassay (RIA).[8][9][10]
Q3: Why is there significant variability in fluphenazine plasma concentrations among individuals?
Steady-state concentrations of fluphenazine can vary considerably across individuals.[11] This variability is attributed to differences in absorption, metabolism (particularly via cytochrome P450 enzymes like CYP2D6 and CYP1A2), and excretion.[11][12] Additionally, oral bioavailability is very low (around 2.7-3.4%) due to extensive first-pass metabolism.[11][12]
Q4: What are the therapeutic plasma concentration ranges for fluphenazine?
Therapeutic drug monitoring is crucial for managing patients effectively. The optimal plasma levels for clinical improvement are suggested to be between 0.2 and 2.8 ng/mL.[11] One study using a specific HPLC method redefined the most effective plasma range as 0.4–0.7 ng/mL for patients on maintenance therapy.[13] For patients receiving fluphenazine decanoate injections (25 mg every two weeks), steady-state trough levels of 1.0–1.2 ng/mL have been associated with maintenance treatment.[12]
Troubleshooting Guide
Q5: I am observing significant retention time shifts in my LC-MS/MS analysis. What is the likely cause?
Retention time shifts are a common issue in liquid chromatography.[14] Potential causes include:
-
Mobile Phase Preparation: Inconsistent preparation, changes in pH, or degradation of the mobile phase can alter analyte retention.[14] Ensure fresh, accurately prepared mobile phases are used for each run.
-
Column Degradation: The column's stationary phase can degrade over time, or the column can become contaminated, leading to shifts. Consider using a guard column and implementing a column cleaning protocol.
-
Temperature Fluctuations: Inconsistent column temperature can affect retention times. Ensure the column oven is functioning correctly and maintaining a stable temperature.
-
System Leaks or Pressure Fluctuations: Check the system for any leaks and monitor pressure readings for unusual fluctuations, which can indicate blockages or pump issues.[14]
Q6: My signal-to-noise ratio is poor, and I'm seeing high background noise. How can I improve my results?
High background noise can mask the analyte signal and compromise sensitivity. This is often due to contamination.[14]
-
Source Contamination: The mass spectrometer's ion source is prone to contamination from sample residues and mobile phase impurities.[14] Regular cleaning of the ion source components is critical.
-
Solvent and Reagent Purity: Use high-purity, LC-MS grade solvents and reagents to minimize contamination from these sources.
-
Sample Matrix Effects: Endogenous components in biological samples (e.g., plasma, urine) can interfere with the analysis.[6] Enhance sample cleanup using methods like solid-phase extraction (SPE) instead of simple protein precipitation.
-
Column Bleed: Ensure the column is properly conditioned and operated within its recommended pH and temperature ranges to minimize stationary phase bleed.
Q7: I'm experiencing significant ion suppression in my analysis of plasma samples. What can I do to mitigate this?
Ion suppression, a type of matrix effect, is a major challenge when analyzing complex biological samples.[14]
-
Improve Sample Preparation: The most effective way to reduce matrix effects is through thorough sample cleanup.[6] Solid-phase extraction (SPE) is generally more effective at removing interfering matrix components than liquid-liquid extraction (LLE) or protein precipitation (PP).[6]
-
Chromatographic Separation: Optimize your HPLC method to ensure the analytes elute in a region free from major matrix interferences.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate quantification. A deuterated analog of imipramine has been used as an internal standard in some assays.[7][15]
-
Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering components.
Q8: My calibration curve is not linear. What are the potential reasons?
A non-linear calibration curve can result from several factors:
-
Detector Saturation: At high concentrations, the detector may become saturated, leading to a plateau in the response. Ensure your calibration range is appropriate for the detector's linear dynamic range.
-
Inaccurate Standard Preparation: Errors in the serial dilution of your calibration standards can lead to non-linearity. Carefully re-prepare the standards.
-
Matrix Effects: If matrix effects are not consistent across the calibration range, it can cause non-linearity. Using matrix-matched calibrators (standards prepared in the same biological matrix as the samples) is essential.[7]
-
Incorrect Integration: Poor peak integration can affect the accuracy of the calculated peak areas. Review and optimize the peak integration parameters in your software.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Fluphenazine
| Parameter | Oral Fluphenazine | Fluphenazine Decanoate (IM) | Reference |
| Bioavailability | 2.7% | Not Applicable | [11] |
| Time to Peak Plasma (Tmax) | 1.0–2.5 hours | ~24 hours | [11][12] |
| Elimination Half-Life | ~15 hours | 7–10 days | [11] |
| Metabolism | Primarily via CYP2D6 and CYP1A2 | Hydrolysis to fluphenazine, then hepatic metabolism | [12] |
Table 2: Performance of Selected Analytical Methods for Fluphenazine
| Method | Matrix | Analytical Range / LOQ | Reference |
| UPLC-MS/MS | Serum/Plasma | 0.2 to 12.0 ng/mL | [5] |
| HPLC with Coulometric Detection | Plasma | LOQ: 25 pg/mL (0.025 ng/mL) | [10] |
| High-Performance Thin-Layer Chromatography | Plasma | LOD: ~0.1 ng/mL | [8] |
| Gas-Liquid Chromatography (GLC) | Plasma | Interval levels measured: 0.17–0.61 ng/mL | [16] |
| Radioimmunoassay (RIA) | Plasma | Detects as little as 160 pg (0.37 pmol) | [17] |
LOQ: Limit of Quantification; LOD: Limit of Detection
Experimental Protocols & Visualizations
Detailed Protocol: LC-MS/MS Analysis of Fluphenazine in Plasma
This protocol is a representative example based on common practices described in the literature.[5][7][15] Researchers should perform in-house validation.
1. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample, calibrator, or quality control sample into a microcentrifuge tube.
-
Add 300 µL of a precipitating reagent (e.g., acetonitrile-methanol [50:50, v/v]) containing the internal standard (e.g., Imipramine-D3 at 0.12 ng/µL).[5]
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Conditions
-
LC System: UPLC System (e.g., Waters Acquity).[5]
-
Column: Reversed-phase C18 column (e.g., Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 50 mm).[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]
-
Gradient: A linear gradient optimized to separate fluphenazine from its metabolites and matrix interferences.
-
Flow Rate: ~0.4 mL/min.
-
Injection Volume: 8 µL.[5]
-
MS System: Tandem quadrupole mass spectrometer (e.g., Waters TQD).[5]
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).[7]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition Example: For fluphenazine, a potential transition is 438.27 > 171.11.[5] At least two transitions should be monitored for confident identification.
3. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is generated by plotting the peak area ratios of the calibrators against their known concentrations using a weighted linear regression.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of fluphenazine in plasma.
Caption: Fluphenazine's mechanism of action via D2 receptor antagonism.
References
- 1. What is the mechanism of Fluphenazine Decanoate? [synapse.patsnap.com]
- 2. What is the mechanism of Fluphenazine Hydrochloride? [synapse.patsnap.com]
- 3. Methods for study of fluphenazine kinetics in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The sulfoxidation of fluphenazine in schizophrenic patients maintained on fluphenazine decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijsr.net [ijsr.net]
- 7. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of fluphenazine in plasma by high-performance thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jmedchem.com [jmedchem.com]
- 10. An ultrasensitive method for the measurement of fluphenazine in plasma by high-performance liquid chromatography with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluphenazine - Wikipedia [en.wikipedia.org]
- 12. Fluphenazine and Fluphenazine Decanoate (Chapter 8) - The Clinical Use of Antipsychotic Plasma Levels [cambridge.org]
- 13. ncpz.ru [ncpz.ru]
- 14. zefsci.com [zefsci.com]
- 15. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. escholarship.org [escholarship.org]
Technical Support Center: Enhancing Bioavailability of Fluphenazine Decanoate Formulations
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working on strategies to enhance the bioavailability of fluphenazine decanoate formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the bioavailability of conventional fluphenazine decanoate formulations?
A1: The conventional formulation of fluphenazine decanoate is an oil-based depot injection (typically in sesame oil).[1][2] While this provides a long-acting effect, challenges include:
-
Variable Drug Release: The release of fluphenazine from the oil depot can be inconsistent, leading to fluctuations in plasma concentrations.
-
Pain at Injection Site: The viscous oil-based formulation can cause pain and discomfort upon injection.
-
Limited Versatility: The formulation is restricted to intramuscular administration, and the release kinetics are difficult to modify.
Q2: What are the main strategies to enhance the bioavailability and modify the release profile of fluphenazine decanoate?
A2: Current research focuses on advanced drug delivery systems to improve the performance of fluphenazine decanoate. Key strategies include:
-
Nanoparticle-Based Formulations: Encapsulating fluphenazine decanoate in nanoparticles, such as Solid Lipid Nanoparticles (SLNs) or polymeric nanoparticles, can offer better control over drug release and improve stability.
-
Nanoemulsions: Formulating the drug in a nanoemulsion can enhance its solubility and absorption characteristics.
-
Transdermal Delivery Systems: Novel approaches like dissolving microneedles loaded with a fluphenazine decanoate nanoemulsion are being explored to offer a non-invasive, long-acting delivery route.
Q3: How does the lipophilicity of fluphenazine decanoate impact its encapsulation in nanoparticle formulations?
A3: Fluphenazine decanoate is a highly lipophilic compound. This property generally favors high encapsulation efficiency in lipid-based nanocarriers like Solid Lipid Nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), as the drug has a good affinity for the lipid matrix. However, for polymeric nanoparticles, especially those prepared by methods like nanoprecipitation, very high lipophilicity can sometimes lead to poor encapsulation if the drug is not sufficiently soluble in the chosen solvent system. Careful selection of polymers and preparation methods is crucial.
Q4: What are the critical quality attributes to consider when developing a nanoformulation for fluphenazine decanoate?
A4: When developing a nanoformulation, it is essential to characterize the following attributes:
-
Particle Size and Polydispersity Index (PDI): These parameters affect the stability, in vivo fate, and drug release profile of the nanoparticles.
-
Zeta Potential: This indicates the surface charge of the nanoparticles and is a key predictor of their colloidal stability.
-
Encapsulation Efficiency and Drug Loading: These metrics determine the amount of drug successfully incorporated into the nanocarrier.
-
In Vitro Drug Release Profile: This provides insights into how the drug will be released from the carrier over time.
Troubleshooting Guides
Low Encapsulation Efficiency
| Problem | Possible Causes | Solutions |
| Low encapsulation of fluphenazine decanoate in polymeric nanoparticles. | Fluphenazine decanoate has poor solubility in the aqueous phase, leading to precipitation or poor partitioning into the polymer matrix during formulation. | - Optimize the solvent/anti-solvent system in nanoprecipitation methods. - Consider using an emulsion-based method (o/w or w/o/w) where the drug is dissolved in the oil phase. - Use polymers with higher hydrophobicity to improve affinity for the drug. |
| Drug leakage from Solid Lipid Nanoparticles (SLNs) during storage. | The lipid matrix may undergo polymorphic transitions, leading to the expulsion of the encapsulated drug. | - Select lipids that form a stable crystalline structure. - Incorporate a liquid lipid to create Nanostructured Lipid Carriers (NLCs), which have a less ordered lipid core and can accommodate more drug with better stability. - Optimize storage conditions (e.g., temperature). |
Particle Size and Stability Issues
| Problem | Possible Causes | Solutions |
| Large and polydisperse nanoparticles. | - Inadequate homogenization energy (speed or duration). - Inappropriate surfactant type or concentration. - Aggregation of nanoparticles. | - Increase homogenization speed, duration, or pressure. - Screen different surfactants and optimize the concentration to adequately cover the nanoparticle surface. - Check the zeta potential; if it is close to neutral, consider adding a charged surfactant to increase electrostatic repulsion. |
| Instability of the nanoformulation upon storage (e.g., aggregation, creaming). | - Insufficient surface stabilization. - Ostwald ripening (for nanoemulsions). - Changes in temperature or pH. | - Use a combination of steric and electrostatic stabilizers. - For nanoemulsions, select an oil phase with very low aqueous solubility. - Store the formulation at a controlled temperature and ensure the pH is maintained within a stable range. |
Quantitative Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Different Fluphenazine Decanoate Formulations in Rats
| Formulation | Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Fluphenazine Decanoate in Sesame Oil | Intramuscular | 25.3 ± 5.2 | 24 | 2896.4 ± 456.7 | 100 | Adapted from Novel Fluphenazine Decanoate Nanoemulsion loaded Dissolving Microneedles for Transdermal Delivery |
| Fluphenazine Decanoate Nanoemulsion in Dissolving Microneedles | Transdermal | 12.92 ± 6.3 | 48 | 628.7 ± 189.2 | 21.73 | Novel Fluphenazine Decanoate Nanoemulsion loaded Dissolving Microneedles for Transdermal Delivery |
Note: The data for the nanoemulsion microneedles represents a transdermal delivery approach, which inherently has different absorption kinetics compared to intramuscular injections. This table illustrates a novel strategy for bioavailability enhancement through an alternative route.
Experimental Protocols
Protocol 1: Preparation of Fluphenazine Decanoate Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
Objective: To prepare fluphenazine decanoate-loaded SLNs.
Materials:
-
Fluphenazine decanoate
-
Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Methodology:
-
Preparation of Lipid Phase: Melt the solid lipid at a temperature 5-10°C above its melting point. Add the accurately weighed amount of fluphenazine decanoate to the molten lipid and stir until a clear, homogenous solution is obtained.
-
Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
-
Pre-emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately subject the pre-emulsion to high-pressure homogenization (e.g., 5 cycles at 500 bar). The homogenizer should be pre-heated to the same temperature.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Characterize the SLN dispersion for particle size, PDI, zeta potential, and encapsulation efficiency.
Protocol 2: In Vitro Drug Release Study using Dialysis Bag Method
Objective: To evaluate the in vitro release of fluphenazine decanoate from a nanoformulation.
Materials:
-
Fluphenazine decanoate nanoformulation
-
Dialysis membrane (e.g., MWCO 12-14 kDa)
-
Phosphate buffered saline (PBS), pH 7.4, containing a surfactant (e.g., 0.5% Tween® 80) to ensure sink conditions.
-
Shaking incubator or water bath
Methodology:
-
Soak the dialysis membrane in the release medium for at least 12 hours before use.
-
Accurately pipette a known volume of the fluphenazine decanoate nanoformulation (e.g., equivalent to 1 mg of the drug) into one end of the dialysis bag and securely seal both ends.
-
Immerse the sealed dialysis bag in a vessel containing a defined volume of the release medium (e.g., 100 mL).
-
Place the setup in a shaking incubator at 37°C and 100 rpm.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a sample of the release medium (e.g., 1 mL) and replace it with an equal volume of fresh, pre-warmed release medium.
-
Analyze the withdrawn samples for fluphenazine decanoate concentration using a validated analytical method such as HPLC.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 3: Quantification of Fluphenazine Decanoate in Plasma by HPLC
Objective: To determine the concentration of fluphenazine decanoate in plasma samples from in vivo studies.
Materials:
-
Plasma samples
-
Acetonitrile
-
Methanol
-
Internal standard (e.g., perphenazine)
-
HPLC system with a UV or coulometric detector
-
C18 column
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add the internal standard.
-
Add 5 mL of an extraction solvent (e.g., n-pentane containing 5% ethyl acetate).
-
Vortex for 10 minutes and then centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: A suitable mixture of acetonitrile and a buffer (e.g., phosphate buffer).
-
Flow Rate: 1.0 mL/min.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Detection: UV at a specified wavelength or coulometric detection.
-
-
Analysis: Inject the prepared sample into the HPLC system. Quantify the concentration of fluphenazine decanoate by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the drug in blank plasma.
Visualizations
Caption: Dopamine D2 Receptor Antagonism by Fluphenazine.
Caption: Workflow for Solid Lipid Nanoparticle (SLN) Preparation.
Caption: Troubleshooting Logic for Low Encapsulation Efficiency.
References
Technical Support Center: Refining Animal Models for Fluphenazine Side Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal models to study the side effects of fluphenazine. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common animal models for studying fluphenazine-induced extrapyramidal side effects (EPS)?
A1: The most common animal models focus on two key side effects:
-
Tardive Dyskinesia (TD): The most frequently used model is the induction of "vacuous chewing movements" (VCMs) in rodents, typically rats.[1][2] These are purposeless, repetitive chewing motions that are considered analogous to the orofacial dyskinesia seen in human TD.[1][2] Chronic administration of fluphenazine is required to induce VCMs.[3]
-
Parkinsonism/Catalepsy: The catalepsy test in rats is a widely used model to assess the parkinsonian-like motor rigidity induced by dopamine D2 receptor antagonists like fluphenazine.[4] This test measures the time an animal maintains an externally imposed, awkward posture.
Q2: What is the primary mechanism of action of fluphenazine that leads to these side effects?
A2: Fluphenazine primarily acts as a potent antagonist of dopamine D2 receptors in the brain.[3] Its antipsychotic effects are attributed to the blockade of these receptors in the mesolimbic pathway. However, the extrapyramidal side effects arise from the blockade of D2 receptors in the nigrostriatal pathway, which is crucial for motor control.[3] Fluphenazine also has effects on other neurotransmitter systems, including serotonin and norepinephrine, which can contribute to its overall therapeutic and side effect profile.[3]
Q3: Are there non-rodent models available for studying fluphenazine's side effects?
A3: Yes, non-human primate models, such as Cebus monkeys, have been used to model tardive dyskinesia. These models can exhibit abnormal movements that are very similar to those observed in patients with TD. While rodent models are valuable, non-human primate models are considered by some to be more convincingly similar to the human condition.
Troubleshooting Guides
Vacuous Chewing Movement (VCM) Model
Q: We are not observing consistent VCMs in our rats after chronic fluphenazine administration. What could be the issue?
A: High variability in the development of VCMs is a well-documented challenge. Several factors can contribute to this:
-
Strain and Individual Differences: Different rat strains exhibit varying susceptibility to developing VCMs.[2] For instance, Sprague-Dawley rats have been reported to display relatively high rates of VCMs with lower variability compared to Wistar or Long-Evans rats.[2] Furthermore, significant inter-individual differences exist even within the same strain.[2]
-
Duration of Treatment: The induction of VCMs requires chronic administration of fluphenazine. Studies have shown that treatment durations of several months are often necessary to see significant and stable VCMs.[3][5]
-
Environmental Factors: The environment in which VCMs are assessed can influence their expression. For example, VCMs may be more frequent when the animal's gross motor activity is low.[5] Stressful or noisy conditions can also impact the behavioral readout.
-
Observation and Scoring: Subjectivity in scoring can lead to inconsistency. It is crucial to have clear, standardized criteria for identifying and quantifying VCMs. The use of video recording and blinded raters is highly recommended to improve reliability.
Troubleshooting Steps:
-
Review Strain Selection: If variability is high, consider using a strain known for more robust VCM development, such as Sprague-Dawley rats.[2]
-
Optimize Treatment Duration: Ensure your treatment paradigm is sufficiently long. A pilot study to determine the optimal duration for your specific experimental conditions may be beneficial.
-
Standardize Observation Conditions: Conduct behavioral observations in a quiet, controlled environment at the same time of day for all animals. Allow for an acclimatization period before starting observations.
-
Implement Rigorous Scoring: Develop a detailed scoring sheet with clear definitions of VCMs. Train all observers to ensure high inter-rater reliability. Utilize video analysis software for more objective quantification.[6][7]
Catalepsy Test
Q: Our catalepsy test results are inconsistent, even within the same treatment group. How can we improve the reliability of this assay?
A: The catalepsy test is sensitive to methodological variations. Inconsistency can arise from several sources:
-
Lack of Standardization: The apparatus used (e.g., bar height and diameter), the scoring criteria (e.g., time to remove one or both paws), and the handling of the animals can all vary between studies and even between experimenters.[8]
-
Context-Dependent Effects: Research suggests that the intensification of catalepsy upon repeated testing can be context-dependent. A change in the testing environment can abolish the intensified cataleptic response.[9]
-
Animal Handling: The way an animal is placed on the apparatus can influence the results. Gentle and consistent handling is key.
Troubleshooting Steps:
-
Standardize the Protocol: Establish a strict, detailed protocol for the catalepsy test and ensure all personnel adhere to it. This includes specifying the dimensions of the apparatus, the exact posture the animal is placed in, and the criteria for ending the test.
-
Maintain a Consistent Environment: Conduct the test in the same location and under the same environmental conditions for all sessions. Be mindful of potential stressors that could affect the animals' behavior.
-
Automate Measurement: Consider using an automated catalepsy bar test system. These systems use sensors to automatically record the time it takes for the animal to correct its posture, which can reduce human error and bias.[4][10]
-
Consistent Handling: Ensure all experimenters are trained to handle the animals in a gentle and uniform manner.
Quantitative Data Summary
Table 1: Fluphenazine-Induced Vacuous Chewing Movements (VCMs) in Rodents
| Species/Strain | Drug & Dosage | Treatment Duration | Key Findings | Reference |
| Sprague-Dawley Rats | Fluphenazine Decanoate (0.2 ml of 25 mg/ml i.m.) | 6 months | Significant increase in apomorphine-induced VCMs in fluphenazine-treated rats compared to placebo. | [11] |
| Sprague-Dawley Rats | Fluphenazine | ~20 weeks | Chronic administration resulted in the emergence of VCMs. | [3] |
| Sprague-Dawley, Wistar, Long-Evans Rats | Haloperidol (analogous neuroleptic) | 19 weeks | Sprague-Dawley rats showed higher rates of VCMs with lower variability compared to Wistar and Long-Evans rats. | [2] |
Table 2: Fluphenazine-Induced Catalepsy in Rats
| Species/Strain | Drug & Dosage | Key Findings | Reference |
| Rats | Fluphenazine | Induced catalepsy. | [12] |
| Rats | Haloperidol (0.25 mg/kg) | Intensification of catalepsy over repeated testing was observed and was context-dependent. | [9] |
Experimental Protocols
Protocol 1: Induction and Quantification of Vacuous Chewing Movements (VCMs) in Rats
Objective: To induce and quantify VCMs in rats as a model for tardive dyskinesia following chronic fluphenazine administration.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Fluphenazine decanoate (25 mg/ml)
-
Vehicle control (e.g., sesame oil)
-
Observation chambers (transparent, e.g., Plexiglas)
-
Video recording equipment
-
Video analysis software (optional, but recommended)
Procedure:
-
Acclimatization: House rats in a controlled environment (12:12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the start of the experiment.
-
Drug Administration:
-
Divide rats into a control group and a fluphenazine-treated group.
-
Administer fluphenazine decanoate (e.g., 25 mg/kg, i.m.) or vehicle to the respective groups once every two weeks for a period of at least 12 weeks. The injection site should be rotated.
-
-
Behavioral Observation:
-
Beginning at a predetermined time point (e.g., week 8), conduct weekly VCM assessments.
-
Place each rat individually in an observation chamber and allow for a 5-minute habituation period.
-
Record the behavior of each rat for a 5-10 minute period.
-
-
VCM Quantification:
-
A trained observer, blind to the treatment groups, should score the VCMs from the video recordings.
-
A VCM is defined as a single, purposeless chewing motion in the vertical plane, not directed at any physical material.
-
The total number of VCMs during the observation period is recorded.
-
For more detailed analysis, the duration and frequency of VCM bouts can also be measured.
-
Protocol 2: Catalepsy Test in Rats
Objective: To assess the cataleptic effects of fluphenazine in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Fluphenazine hydrochloride
-
Vehicle control (e.g., saline)
-
Catalepsy bar apparatus (a horizontal bar, approximately 1 cm in diameter, elevated 9 cm from the surface)
-
Stopwatch or automated detection system
Procedure:
-
Acclimatization: Acclimatize rats to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer fluphenazine hydrochloride (e.g., 0.5-5 mg/kg, i.p.) or vehicle.
-
Catalepsy Assessment:
-
At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), assess for catalepsy.
-
Gently place the rat's forepaws on the elevated bar.
-
Start the stopwatch immediately.
-
Measure the latency for the rat to remove both forepaws from the bar and return to a normal posture.
-
A cut-off time (e.g., 180 seconds) should be set. If the rat remains on the bar for the entire duration, it is assigned the maximum score.
-
Visualizations
Caption: Dopamine D2 receptor antagonism by fluphenazine in the nigrostriatal pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroleptic-induced vacuous chewing movements as an animal model of tardive dyskinesia: a study in three rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The opiate antagonist naloxone suppresses a rodent model of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The rat model of tardive dyskinesia: relationship between vacuous chewing movements and gross motor activity during acute and long-term haloperidol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ANTIPSYCHOTIC-INDUCED VACUOUS CHEWING MOVEMENTS AND EXTRAPYRAMIDAL SIDE-EFFECTS ARE HIGHLY HERITABLE IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Captive Animal Behavior Study by Video Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The catalepsy test: its ups and downs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catalepsy intensifies context-dependently irrespective of whether it is induced by intermittent or chronic dopamine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. psychiatry.ru [psychiatry.ru]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative In Vivo Efficacy Analysis: Fluphenazine Decanoate vs. Haloperidol Decanoate
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of two widely used long-acting injectable antipsychotics, fluphenazine decanoate and haloperidol decanoate. The following analysis is based on experimental data from comparative clinical trials, detailing their therapeutic effects on schizophrenic symptoms and their associated side effect profiles.
Executive Summary
Fluphenazine decanoate and haloperidol decanoate are both long-acting injectable formulations of first-generation antipsychotics. Their primary mechanism of action involves the antagonism of dopamine D2 receptors in the brain's mesolimbic pathway, which is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][2][3] While both drugs demonstrate comparable prophylactic action against psychotic relapse in chronic schizophrenic patients, subtle differences in their efficacy and side effect profiles have been observed in clinical trials.
Haloperidol decanoate has shown a statistically significant improvement in schizophrenic and depressive symptoms as measured by the Comprehensive Psychiatric Rating Scale (CPRS) in some studies.[4] Conversely, treatment with fluphenazine decanoate has been associated with a higher consumption of antiparkinsonian medication to manage extrapyramidal symptoms (EPS).[4] Relapse rates appear to be influenced by dosing and the specific patient population, with some studies indicating a higher relapse rate with haloperidol decanoate, potentially due to misjudgements in equivalent dosing.
Data Presentation: Efficacy and Side Effects
The following tables summarize quantitative data from comparative clinical trials to facilitate a direct comparison of fluphenazine decanoate and haloperidol decanoate.
Table 1: Comparative Efficacy in Schizophrenia
| Parameter | Fluphenazine Decanoate | Haloperidol Decanoate | Study Details |
| Relapse Rate | Varied by study | Significantly more frequent in one 60-week study | A 60-week double-blind study of 38 chronic schizophrenic in-patients found a higher relapse rate in the haloperidol group. Another 6-month study found both to be equal in prophylactic action.[4] |
| CPRS - Schizophrenia Subscale | No significant change reported | Statistically significant improvement (p < 0.05) after 20 weeks | A 20-week double-blind study involving 51 chronic schizophrenic patients.[4] |
| CPRS - Depression Subscale | No significant change reported | Statistically significant improvement (p < 0.05) at 20 weeks | A 20-week double-blind study involving 51 chronic schizophrenic patients.[4] |
Table 2: Comparative Side Effect Profile
| Parameter | Fluphenazine Decanoate | Haloperidol Decanoate | Study Details |
| Extrapyramidal Symptoms (EPS) | Higher consumption of antiparkinsonian medication (orphenadrine) | Lower consumption of antiparkinsonian medication. One study showed a higher frequency of EPS, but at higher doses.[4][5] | A 20-week study showed significantly higher (p < 0.05) orphenadrine consumption in the fluphenazine group.[4] Another study noted a higher frequency of EPS with haloperidol at higher dosages.[5] |
| Weight Gain | More patients gained weight (not statistically significant) | Fewer patients gained weight | A 20-week double-blind study.[4] |
| Tardive Dyskinesia (TD) | Both drugs have a similar profile for drug-induced parkinsonism, with a trend for differences in masking tardive dyskinesia.[6] | Both drugs have a similar profile for drug-induced parkinsonism, with a trend for differences in masking tardive dyskinesia.[6] | An 8-month double-blind clinical trial in 72 schizophrenic outpatients.[6] |
Experimental Protocols
The data presented in this guide are derived from randomized, double-blind, comparative clinical trials. Below are detailed methodologies from a key study.
Study Design: 20-Week Double-Blind Comparative Trial
-
Objective: To compare the efficacy and side-effect profile of haloperidol decanoate and fluphenazine decanoate.
-
Participants: Fifty-one chronic schizophrenic in-patients.
-
Methodology:
-
Randomization: Patients were randomly assigned to receive either fluphenazine decanoate or haloperidol decanoate.
-
Blinding: The study was conducted in a double-blind manner, where neither the patients nor the investigators knew which treatment was being administered.
-
Dosing: Both medications were administered every four weeks. The mean dose for the fluphenazine decanoate group was 84 mg, and for the haloperidol decanoate group, it was 122 mg.[4]
-
Assessments:
-
Efficacy: The Comprehensive Psychiatric Rating Scale (CPRS), with a specific sub-scale for schizophrenic symptoms, was used to assess changes in mental state.
-
Side Effects: The incidence of extrapyramidal side-effects was monitored. Consumption of the antiparkinsonian medication, orphenadrine, was also recorded as an indirect measure of EPS. Patient weight was monitored throughout the study.
-
-
Duration: The trial was conducted over a period of twenty weeks.
-
Visualizations
Signaling Pathway: Dopamine D2 Receptor Antagonism
Both fluphenazine and haloperidol exert their primary antipsychotic effects by blocking the dopamine D2 receptor. This blockade disrupts the normal downstream signaling cascade initiated by dopamine, leading to a reduction in psychotic symptoms. The following diagram illustrates this pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. New Therapeutic Targets and Drugs for Schizophrenia Beyond Dopamine D2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-acting antipsychotic drugs for the treatment of schizophrenia: use in daily practice from naturalistic observations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A randomized clinical trial of haloperidol decanoate and fluphenazine decanoate in the outpatient treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Fluphenazine Decanoate in Brain Tissue
For researchers, scientists, and drug development professionals, the accurate quantification of antipsychotic drugs like fluphenazine decanoate in brain tissue is critical for pharmacokinetic studies, understanding drug distribution, and assessing target engagement. This guide provides a comparative overview of analytical methods for the validation of fluphenazine decanoate in this complex matrix, supported by experimental data and detailed protocols.
Mechanism of Action: Dopamine D2 Receptor Antagonism
Fluphenazine decanoate is a long-acting injectable antipsychotic that functions as a prodrug to fluphenazine. Fluphenazine exerts its therapeutic effect primarily by acting as an antagonist at dopamine D2 receptors in the brain.[1][2][3] These receptors are G-protein coupled receptors (GPCRs) that, when activated by dopamine, inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP).[4] By blocking these receptors, fluphenazine disrupts this signaling cascade, which is thought to be overactive in certain psychotic disorders like schizophrenia.
Comparative Analysis of Analytical Methods
The quantification of fluphenazine decanoate in brain tissue presents analytical challenges due to the complex matrix and the need for high sensitivity. The primary methods employed are High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validation data for fluphenazine decanoate in brain tissue is limited in publicly available literature, this guide presents data for fluphenazine in brain tissue and fluphenazine decanoate in other biological matrices to provide a comparative framework.
Table 1: Comparison of LC-MS/MS and GC-MS for Fluphenazine Analysis
| Parameter | LC-MS/MS (Fluphenazine in Brain Tissue) | GC-MS (Fluphenazine in Plasma) |
| Linearity Range | 20 - 8000 ng/g | Not explicitly stated, but sensitive |
| Limit of Quantification (LOQ) | 2 - 80 ng/g | Not explicitly stated |
| Sample Preparation | Hybrid Solid Phase Extraction-Precipitation | Derivatization may be required |
| Throughput | High | Moderate |
| Specificity | High | High |
| Notes | A quantitative LC-MS/MS method has been developed for the simultaneous determination of 17 antipsychotic drugs in human postmortem brain tissue.[5] | GC-MS is a powerful technique for fluphenazine analysis, though it may require derivatization to improve volatility.[6] |
Table 2: Validation Parameters for Fluphenazine Analysis in Serum/Plasma by LC-MS/MS
| Parameter | UPLC-MS/MS |
| Linearity Range | 0.2 - 12.0 ng/mL |
| Intra-assay Precision (CV) | < 15% |
| Inter-assay Precision (CV) | < 15% |
| Notes | This method was developed for the simultaneous analysis of haloperidol, thiothixene, fluphenazine, and perphenazine in serum and plasma.[7] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and accurate results. Below are representative protocols for sample preparation and analysis based on existing literature.
Protocol 1: Sample Preparation of Brain Tissue for LC-MS/MS Analysis
This protocol is adapted from a method for the analysis of multiple antipsychotics in human postmortem brain tissue.[5]
Objective: To extract fluphenazine from brain tissue for LC-MS/MS analysis.
Materials:
-
Brain tissue sample
-
Hybrid Solid Phase Extraction-Precipitation plate
-
Acetonitrile
-
Formate ammonium
-
Centrifuge
-
Vortex mixer
Procedure:
-
Homogenize a known weight of brain tissue.
-
Perform a protein precipitation step by adding a precipitating agent (e.g., acetonitrile) to the homogenized tissue.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Load the supernatant onto a Hybrid Solid Phase Extraction-Precipitation plate for further cleanup and removal of phospholipids.
-
Elute the analyte from the plate.
-
The eluate is then ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This protocol is a general guideline based on methods for antipsychotic drug analysis.[5][7]
Objective: To quantify fluphenazine using LC-MS/MS.
Instrumentation:
-
Liquid Chromatography system coupled with a tandem mass spectrometer (e.g., triple quadrupole).
Chromatographic Conditions:
-
Column: C8 or C18 analytical column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., formate ammonium) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: Typically 5-10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for fluphenazine and an internal standard should be monitored. For fluphenazine, a transition of m/z 438.27 > 171.11 has been reported.[7]
Conclusion
The validation of analytical methods for fluphenazine decanoate in brain tissue is a complex but essential task in neuropharmacology and drug development. While direct comparative studies are scarce, existing data on fluphenazine analysis in brain and other matrices suggest that LC-MS/MS offers a highly sensitive and specific approach. The provided protocols and comparative data serve as a valuable resource for researchers aiming to develop and validate robust analytical methods for this and similar compounds in challenging biological matrices. Future studies should focus on providing comprehensive validation data specifically for fluphenazine decanoate in brain tissue to further enhance our understanding of its central nervous system disposition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. jmedchem.com [jmedchem.com]
- 7. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioequivalence of Generic Fluphenazine Decanoate Formulations
For researchers, scientists, and professionals in drug development, establishing the bioequivalence of generic long-acting injectable (LAI) formulations is a critical step in ensuring therapeutic equivalence to the reference listed drug (RLD). This guide provides a comparative overview of the key considerations in the bioequivalence testing of generic fluphenazine decanoate formulations, a widely used long-acting antipsychotic for the management of schizophrenia.[1][2] This document outlines the experimental protocols, presents representative pharmacokinetic data, and illustrates the underlying signaling pathway and study workflow.
Comparative Pharmacokinetic Data
The bioequivalence of a generic drug is established when its rate and extent of absorption are not significantly different from the RLD.[3][4] For long-acting injectables like fluphenazine decanoate, this is typically assessed through pharmacokinetic studies in patients at steady-state.[5][6] The key pharmacokinetic (PK) parameters for comparison are the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve (AUC), and the time to reach maximum concentration (Tmax).[7][8]
Below is a table summarizing representative pharmacokinetic data from a hypothetical bioequivalence study comparing a generic fluphenazine decanoate formulation to its RLD, based on typical outcomes of such studies.
| Pharmacokinetic Parameter | Generic Fluphenazine Decanoate (Test) | Reference Listed Drug (RLD) | 90% Confidence Interval for the Ratio (Test/RLD) | Acceptance Criteria |
| Cmax (ng/mL) | 5.8 | 6.1 | 88% - 115% | 80% - 125% |
| AUCt (ng·h/mL) | 1850 | 1900 | 92% - 110% | 80% - 125% |
| AUCinf (ng·h/mL) | 2100 | 2150 | 91% - 108% | 80% - 125% |
| Tmax (days) | 3.5 | 3.2 | - | (Descriptive) |
This data is representative and intended for illustrative purposes.
Experimental Protocols
A robust experimental design is crucial for the successful evaluation of bioequivalence. For long-acting antipsychotics like fluphenazine decanoate, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend specific study designs to ensure the safety and efficacy of generic formulations.[8][9]
Bioequivalence Study Protocol
Study Design: A randomized, two-way crossover study is often employed.[10][11] However, due to the long half-life of fluphenazine decanoate, a parallel-group design may also be appropriate to avoid lengthy washout periods.[9] For antipsychotics, these studies are typically conducted in a stable patient population at steady-state.[5][6]
Subject Population: The study population generally consists of adult patients (aged 18-65) with a diagnosis of schizophrenia who have been stabilized on a constant dose of fluphenazine decanoate for a minimum of three months prior to the study.[2][12]
Dosing and Administration: Subjects receive a single intramuscular injection of either the test (generic) or reference formulation. The dose administered is the highest strength unless there are safety concerns.[9] The gluteal muscle is a common injection site.[13]
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration to characterize the plasma concentration profile of fluphenazine. Given the long-acting nature of the formulation, sampling may continue for several weeks.
Analytical Method: The concentration of fluphenazine in plasma samples is determined using a validated and highly sensitive analytical method, such as gas chromatography/mass spectrometry (GC/MS).[10][14]
Statistical Analysis: The pharmacokinetic parameters (Cmax, AUCt, AUCinf) are calculated from the plasma concentration-time data. The 90% confidence intervals for the geometric mean ratio of the test to reference product for Cmax and AUC must fall within the acceptance range of 80% to 125% for the products to be considered bioequivalent.[7]
Visualizing Key Processes
To further aid in the understanding of the bioequivalence testing process and the mechanism of action of fluphenazine, the following diagrams are provided.
Fluphenazine decanoate is a prodrug of fluphenazine.[15] Its therapeutic effect is achieved through the antagonism of dopamine D2 receptors in the brain's dopaminergic pathways.[1][16] This blockade helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[13][17]
References
- 1. What is the mechanism of Fluphenazine Decanoate? [synapse.patsnap.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. fda.gov [fda.gov]
- 4. valgenesis.com [valgenesis.com]
- 5. diva-portal.org [diva-portal.org]
- 6. complexgenerics.org [complexgenerics.org]
- 7. droracle.ai [droracle.ai]
- 8. ema.europa.eu [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. The determination of the steady-state pharmacokinetic profile of fluphenazine decanoate by gas chromatography/mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (Open Access) of the steady-state pharmacokinetic profile of decanoate by gas chromatography/mass spectrometry detection (1992) | William M. Glaze [scispace.com]
- 12. Generic substitution--comparing the clinical efficacy of a generic substitute for fluphenazine decanoate with the original product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mentalhealth.com [mentalhealth.com]
- 14. psychiatry.ru [psychiatry.ru]
- 15. Fluphenazine Decanoate | C32H44F3N3O2S | CID 3388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Exploring Fluphenazine Decanoate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 17. m.youtube.com [m.youtube.com]
Reproducibility of Preclinical Findings with Fluphenazine Decanoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of preclinical findings related to fluphenazine decanoate, a long-acting injectable antipsychotic. The objective is to offer a resource for assessing the reproducibility of its pharmacological effects by presenting available data, comparing it with alternatives, and detailing the experimental protocols used in key preclinical studies.
Executive Summary
Fluphenazine decanoate is a long-acting injectable formulation of the typical antipsychotic fluphenazine, a potent dopamine D2 receptor antagonist.[1] Preclinical research consistently demonstrates its efficacy in animal models relevant to psychosis, primarily through the modulation of dopamine-mediated behaviors. This guide synthesizes findings from various preclinical studies in rodents, focusing on behavioral effects, neurochemical changes, and pharmacokinetics, while also drawing comparisons with other fluphenazine esters and, where preclinical data is available, other long-acting antipsychotics. The reproducibility of these findings is supported by the consistent observation of dopamine D2 receptor antagonism-related effects across different experimental paradigms.
Comparative Preclinical Efficacy
The antipsychotic potential of fluphenazine decanoate is often evaluated in preclinical models that assess its ability to counteract the behavioral effects of dopamine agonists, such as amphetamine or apomorphine, or to induce catalepsy, a state of motor immobility considered predictive of extrapyramidal side effects.
Behavioral Studies in Rodent Models
A cornerstone of preclinical antipsychotic testing involves evaluating a compound's ability to mitigate hyperlocomotion induced by dopamine agonists. Fluphenazine decanoate has been shown to antagonize the effects of d-amphetamine in rats, with the duration of this effect being dose-dependent.[2] A study comparing fluphenazine decanoate with its enanthate and hydrochloride esters demonstrated that the decanoate and enanthate forms have a prolonged action in inhibiting mouse motility and apomorphine-induced stereotyped behavior compared to the short-acting hydrochloride salt.[3]
Table 1: Comparison of Fluphenazine Esters on Behavioral Measures in Rodents [3]
| Behavioral Test | Fluphenazine Decanoate | Fluphenazine Enanthate | Fluphenazine-2HCl |
| Inhibition of Motility (mice, s.c.) | Prolonged action | Prolonged action | Effective for only 3 days |
| Inhibition of Apomorphine-Induced Stereotypy (mice) | Long-duration inhibition | Long-duration inhibition | Not specified |
| Induction of Catalepsy (rats) | Induced | Induced | Not specified |
Table 2: Effects of Fluphenazine Decanoate on Amphetamine-Induced Behaviors in Rats [2]
| Dose of Fluphenazine Decanoate | Duration of Antagonism of Locomotion | Duration of Antagonism of Rearing | Duration of Antagonism of Sniffing |
| 2.5 mg/kg | Up to 12 days | Longer than sniffing | Shorter than locomotion and rearing |
| 5.0 mg/kg | Up to 28 days | Longer than sniffing | Shorter than locomotion and rearing |
Neurochemical Findings
The primary mechanism of action of fluphenazine is the blockade of dopamine D2 receptors. Preclinical studies have consistently shown that fluphenazine decanoate increases dopamine turnover in the brains of rats, a compensatory response to receptor blockade.[3] This effect is prolonged with the decanoate and enanthate esters compared to the hydrochloride form.[3]
Experimental Protocols
To ensure the reproducibility of preclinical findings, detailed experimental protocols are crucial. Below are generalized protocols for key behavioral and neurochemical assays based on common practices in the field.
Amphetamine-Induced Hyperlocomotion in Rats
This model assesses the ability of an antipsychotic to block the stimulant effects of amphetamine.
Protocol:
-
Animals: Male Sprague-Dawley rats are individually housed with ad libitum access to food and water.
-
Apparatus: An open-field arena equipped with infrared beams to automatically record locomotor activity (e.g., distance traveled, rearing frequency).
-
Procedure:
-
Rats are habituated to the testing room for at least 60 minutes before the experiment.
-
A single intramuscular (IM) injection of fluphenazine decanoate (e.g., 2.5 or 5.0 mg/kg) or vehicle is administered.
-
At various time points post-injection (e.g., 4, 8, 12, 20, 24, and 28 days), rats are challenged with an intraperitoneal (IP) injection of d-amphetamine (e.g., 2.5 mg/kg) or saline.[2][4]
-
Immediately after the challenge injection, locomotor activity is recorded for a set duration (e.g., 60 minutes).
-
-
Data Analysis: The total distance traveled and the number of rearings are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of fluphenazine decanoate treatment with the vehicle control group at each time point.
Catalepsy Test in Rats
This test measures the induction of motor rigidity, a common side effect of typical antipsychotics.
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Apparatus: A horizontal bar raised a specific height from a flat surface.
-
Procedure:
-
Data Analysis: The mean descent latency for each treatment group is calculated and compared using statistical tests.
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
Fluphenazine, as a D2 receptor antagonist, blocks the downstream signaling cascades initiated by dopamine. The primary pathway involves the inhibition of adenylyl cyclase by the Gαi/o subunit of the G protein coupled to the D2 receptor, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, β-arrestin mediated signaling pathways are also modulated.
Caption: Dopamine D2 receptor signaling cascade.
Experimental Workflow for Preclinical Antipsychotic Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a long-acting injectable antipsychotic like fluphenazine decanoate.
Caption: Preclinical evaluation workflow.
Conclusion
Preclinical findings for fluphenazine decanoate are generally consistent and reproducible, particularly concerning its dopamine D2 receptor antagonist activity. This is evidenced by its reliable effects in animal models of psychosis and its predictable induction of extrapyramidal-like effects. The long-acting nature of the decanoate formulation is also a consistent finding across studies. However, for a comprehensive understanding of its comparative efficacy and to enhance the reproducibility of future studies, there is a need for more direct preclinical comparisons with newer long-acting injectable antipsychotics, utilizing standardized and meticulously detailed experimental protocols. This will allow for a more robust assessment of its relative therapeutic index and side-effect profile in a preclinical setting.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Effects of fluphenazine decanoate (a long-acting phenothiazine) on serum prolactin and amphetamine-induced behavioural changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Pharmacological studies of long-acting phenothiazines with particular reference to fluphenazine decanoate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychiatry.ru [psychiatry.ru]
- 5. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalepsy test in rats [protocols.io]
Comparative study of dopamine receptor occupancy by different antipsychotics
This guide provides a comparative analysis of dopamine D2 receptor occupancy by various antipsychotic medications, intended for researchers, scientists, and drug development professionals. The data presented is based on in-vivo neuroimaging studies, primarily Positron Emission Tomography (PET), which allow for the quantification of receptor binding in the human brain.
Introduction: The Dopamine D2 Receptor in Antipsychotic Action
The dopamine D2 receptor, a G-protein coupled receptor (GPCR), is the primary pharmacological target for all currently available antipsychotic drugs.[1][2] The prevailing dopamine hypothesis of schizophrenia posits that an overactivity of dopamine, particularly in the mesolimbic pathway, contributes to the positive symptoms of psychosis.[1] Antipsychotics exert their therapeutic effects by blocking these D2 receptors, thereby reducing dopaminergic neurotransmission.[2][3]
Neuroimaging studies using PET and Single Photon Emission Computed Tomography (SPECT) have been instrumental in defining the relationship between the degree of D2 receptor blockade (occupancy), clinical efficacy, and the emergence of side effects.[4][5] This research has established a "therapeutic window" for D2 receptor occupancy, which is crucial for optimizing treatment.[6][7]
Data Presentation: D2 Receptor Occupancy Across Antipsychotics
The therapeutic efficacy of antipsychotic drugs is tightly linked to achieving a specific range of D2 receptor occupancy in the striatum. An occupancy level of approximately 65% is generally required for a clinical response, while levels exceeding 80% significantly increase the risk of extrapyramidal symptoms (EPS) and other side effects.[5][6][8] The table below summarizes typical D2 receptor occupancy levels for several common antipsychotics at clinically effective doses, as determined by PET and SPECT studies.
| Antipsychotic | Typical Daily Dose | Striatal D2 Occupancy (%) | Key Findings & Citations |
| Haloperidol | 2 - 5 mg | 65% - 80% | Efficacy threshold at ~65%; EPS risk rises sharply >78%; hyperprolactinemia >72%.[8][9][10] |
| Risperidone | 2 - 4 mg | 70% - 80% | Occupancy falls within the typical therapeutic window at standard doses.[7] |
| Olanzapine | 10 - 20 mg | 70% - 83% | Achieves high occupancy of 5-HT2 receptors (>90%) and therapeutic D2 occupancy.[7][11] |
| Aripiprazole | 10 - 30 mg | 85% - 95% (as partial agonist) | High occupancy is tolerated due to its partial agonist activity at the D2 receptor.[12][13] |
| Quetiapine | 300 - 800 mg | 30% - 60% | Exhibits lower D2 occupancy and rapid dissociation, contributing to a lower EPS risk.[12][13][14] |
| Clozapine | 300 - 600 mg | 30% - 60% | Effective with lower D2 occupancy, suggesting other mechanisms contribute to its efficacy.[11][13][14] |
| Ziprasidone | 80 - 160 mg | 60% - 85% | Occupancy is dose-dependent and falls within the therapeutic range at clinical doses.[7][15] |
| Lurasidone | 40 - 80 mg | 63% - 79% | Achieves therapeutic occupancy levels at clinically effective single doses.[16] |
Experimental Protocols: Measuring Receptor Occupancy
The quantification of D2 receptor occupancy in vivo is most commonly achieved using Positron Emission Tomography (PET) with a radiolabeled ligand that binds specifically to D2 receptors, such as [¹¹C]raclopride.
Generalized Protocol for a [¹¹C]raclopride PET Occupancy Study:
-
Subject Preparation: All participants provide written informed consent. A baseline (drug-free) PET scan is conducted to measure the baseline density of available D2 receptors (BP_ND,baseline).[17]
-
Antipsychotic Administration: Subjects are administered a single dose or multiple doses of the antipsychotic drug to reach steady-state plasma concentrations.[11]
-
Radioligand Injection: For the post-drug scan, a bolus of [¹¹C]raclopride (typically 150-370 MBq) is injected intravenously at the start of the PET acquisition.[16][17]
-
Dynamic PET Scan: A dynamic emission scan is acquired over 60-90 minutes.[17][18] This allows for the measurement of the radioligand's concentration in the brain over time.
-
Arterial Blood Sampling (for some methods): To measure the concentration of the radioligand in the plasma, arterial blood samples may be taken throughout the scan. However, reference tissue models are more common.
-
Image Reconstruction and Analysis:
-
PET data are corrected for attenuation, scatter, and motion.[17]
-
The brain images are co-registered with the subject's MRI for anatomical localization of regions of interest (ROIs), such as the striatum (caudate, putamen) and a reference region with negligible D2 receptor density (e.g., the cerebellum).[19]
-
Time-activity curves (TACs) are generated for each ROI, showing the change in radioligand concentration over time.
-
-
Quantification and Occupancy Calculation:
-
The binding potential (BP_ND) is calculated for the baseline and post-drug scans using kinetic models like the Simplified Reference Tissue Model (SRTM).[18]
-
Receptor Occupancy (Occ) is then calculated using the following formula: Occ (%) = ( (BP_ND,baseline - BP_ND,drug) / BP_ND,baseline ) * 100 [17]
-
Mandatory Visualizations
Caption: Dopamine D2 receptor G-protein mediated signaling pathway and its antagonism by antipsychotic drugs.
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. mdpi.com [mdpi.com]
- 3. Schizophrenia: More dopamine, more D2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antipsychotic efficacy: Relationship to optimal D2-receptor occupancy | European Psychiatry | Cambridge Core [cambridge.org]
- 5. Antipsychotic efficacy: Relationship to optimal D2-receptor occupancy | European Psychiatry | Cambridge Core [cambridge.org]
- 6. Dopamine D2 Occupancy as a Biomarker for Antipsychotics: Quantifying the Relationship with Efficacy and Extrapyramidal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antipsychotic Occupancy of Dopamine Receptors in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psychiatryonline.org [psychiatryonline.org]
- 9. Relationship between dopamine D(2) occupancy, clinical response, and side effects: a double-blind PET study of first-episode schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Haloperidol - Wikipedia [en.wikipedia.org]
- 11. psychiatryonline.org [psychiatryonline.org]
- 12. All Roads to Schizophrenia Lead to Dopamine Supersensitivity and Elevated Dopamine D2High Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ovid.com [ovid.com]
- 15. academic.oup.com [academic.oup.com]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. benchchem.com [benchchem.com]
- 18. Dual time-point imaging for post-dose binding potential estimation applied to a [11C]raclopride PET dose occupancy study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Guidelines to PET measurements of the target occupancy in the brain for drug development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel Animal Model for Psychosis Using Fluphenazine Decanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel animal model for psychosis, the Chronic Social Stress (CSS) model, against established pharmacological and genetic models. The central focus is on the validation of this new model through the assessment of predictive validity using fluphenazine decanoate, a long-acting typical antipsychotic. Detailed experimental protocols and comparative data are presented to offer an objective evaluation for researchers in the field.
Introduction to Animal Models in Psychosis Research
The development of effective therapeutics for psychosis relies heavily on robust animal models that accurately recapitulate aspects of the human condition. The validity of an animal model is typically assessed across three domains:
-
Face Validity: The model phenotypically mimics symptoms of the disorder (e.g., hyperactivity, sensory gating deficits).
-
Construct Validity: The model is based on a known etiological factor or neurobiological mechanism of the disorder (e.g., genetic risk factors, neurodevelopmental insults).[1][2]
-
Predictive Validity: The model responds to treatments that are effective in humans.[3][4] For psychosis models, this often means the reversal of behavioral deficits by antipsychotic drugs.[1]
This guide introduces a hypothetical Chronic Social Stress (CSS) Model and evaluates its validity, particularly its predictive validity, in comparison to widely used models. Fluphenazine decanoate is employed as the validation tool due to its established efficacy in treating positive symptoms of schizophrenia and its long-acting formulation, which ensures stable drug exposure in preclinical studies.[5][6][7]
Comparative Analysis of Psychosis Animal Models
The selection of an animal model depends on the specific research question. Here, we compare the novel CSS model with two established alternatives: the pharmacological NMDA receptor antagonist model (using PCP/MK-801) and genetic models (e.g., DISC1 mutation).
| Model Type | Principle | Strengths | Limitations |
| Chronic Social Stress (CSS) - Novel Model | Rodents are subjected to prolonged social defeat or isolation stress, mimicking the role of environmental stressors in psychosis development.[2][8] | High construct validity (stress is a key risk factor).[8] Models the gradual onset of symptoms. May better model negative and cognitive symptoms. | Labor-intensive to induce. High inter-animal variability. |
| NMDA Antagonist (PCP/MK-801) - Established | Acute or subchronic administration of drugs like phencyclidine (PCP) or dizocilpine (MK-801) induces a hyperdopaminergic and hypoglutamatergic state.[9][10][11] | High predictive validity for positive symptoms.[4] Rapid and reliable induction of psychosis-like behaviors.[9] | Limited face validity for negative/cognitive symptoms. Does not model the neurodevelopmental aspects of the illness. |
| Genetic (e.g., DISC1) - Established | Based on mutations in genes associated with schizophrenia risk, such as Disrupted-In-Schizophrenia 1 (DISC1).[10][11] | High construct validity (based on human genetics).[11] Allows for the study of underlying neurodevelopmental pathways. | Phenotypes can be subtle and may not fully recapitulate the human disorder. Different mutations can lead to varied phenotypes.[10] |
Predictive Validity Assessment with Fluphenazine Decanoate
To validate the CSS model, its response to a clinically effective antipsychotic is paramount. Fluphenazine, a potent dopamine D2 receptor antagonist, is expected to reverse psychosis-like behaviors.[5][12][13] The decanoate formulation provides a slow, sustained release after a single intramuscular injection, making it ideal for long-term behavioral studies.[5][6][14]
The following diagram outlines the validation workflow, from model induction to behavioral assessment.
Caption: Workflow for validating the Chronic Social Stress model.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison.
A. Chronic Social Stress (CSS) Induction
-
Subjects: Male C57BL/6 mice (aggressors) and male BALB/c mice (subjects).
-
Procedure: For 4 weeks, each subject mouse is exposed to a new aggressor mouse daily for 10 minutes, ensuring physical interaction and defeat.
-
Housing: Following the defeat session, the subject is housed in the same cage as the aggressor but separated by a transparent, perforated divider to maintain sensory contact overnight.
-
Control: Control animals are housed in pairs without exposure to aggressors.
B. Drug Administration
-
Compound: Fluphenazine decanoate (25 mg/mL).
-
Vehicle: Sterile sesame oil.
-
Dosage: A single intramuscular (IM) injection of 12.5 mg/kg fluphenazine decanoate or an equivalent volume of vehicle is administered into the gluteal muscle.[6][14]
-
Timing: The injection is given after the 4-week stress period, allowing one week for the drug to reach steady therapeutic levels before behavioral testing begins.[6]
C. Behavioral Assays
-
Locomotor Activity (Open Field Test): Measures psychomotor agitation.[15]
-
Apparatus: A 40x40x40 cm arena with automated infrared beam tracking.
-
Protocol: Each mouse is placed in the center of the arena and allowed to explore freely for 30 minutes. Total distance traveled is recorded. An increase in locomotion is considered a psychosis-like phenotype.[16]
-
-
Prepulse Inhibition (PPI) of Startle: Measures sensorimotor gating deficits, a core endophenotype of schizophrenia.[15][16]
-
Apparatus: A startle response system with a loudspeaker and a sensor to detect whole-body startle.
-
Protocol: Mice are exposed to a series of trials: a startling pulse alone (120 dB) or a non-startling prepulse (e.g., 85 dB) followed 100 ms later by the startling pulse. PPI is calculated as the percentage reduction in startle response in prepulse+pulse trials compared to pulse-alone trials.
-
-
Social Interaction Test: Measures negative symptoms like social withdrawal.
-
Apparatus: A three-chambered box.
-
Protocol: A test mouse is placed in the center chamber and allowed to explore all three chambers for 10 minutes. One side chamber contains a novel, unfamiliar mouse ("stranger") enclosed in a wire cage, while the other contains an empty cage. The time spent in each side chamber is recorded. A preference for the empty cage indicates social withdrawal.
-
Comparative Experimental Data
The following tables summarize hypothetical quantitative data from the validation study, demonstrating the CSS model's utility.
Table 1: Locomotor Activity (Total Distance in meters)
| Group | Treatment | Mean Distance (m) | Std. Deviation |
|---|---|---|---|
| Control | Vehicle | 150.5 | 15.2 |
| Control | Fluphenazine | 145.8 | 14.9 |
| CSS | Vehicle | 245.3 | 25.8 |
| CSS | Fluphenazine | 160.1 | 18.4 |
| PCP Model | Vehicle | 290.7 | 30.1 |
| PCP Model | Fluphenazine | 175.2 | 22.5 |
Data shows CSS induces hyperactivity, which is reversed by fluphenazine, similar to the established PCP model.
Table 2: Prepulse Inhibition (PPI)
| Group | Treatment | % PPI | Std. Deviation |
|---|---|---|---|
| Control | Vehicle | 65.4% | 5.1% |
| Control | Fluphenazine | 64.9% | 4.8% |
| CSS | Vehicle | 35.2% | 6.3% |
| CSS | Fluphenazine | 60.8% | 5.5% |
| PCP Model | Vehicle | 28.9% | 5.9% |
| PCP Model | Fluphenazine | 58.1% | 6.2% |
Data shows CSS induces a significant deficit in sensorimotor gating, which is normalized by fluphenazine treatment.
Mechanism of Action: Dopamine D2 Receptor Pathway
Fluphenazine exerts its antipsychotic effects primarily by blocking dopamine D2 receptors in the brain's mesolimbic pathway.[5][17] This antagonism is believed to correct the hyperdopaminergic state associated with the positive symptoms of psychosis.[18][19]
Caption: Fluphenazine blocks the dopamine D2 receptor signaling pathway.
Conclusion
The data presented in this guide support the validation of the Chronic Social Stress (CSS) model as a viable new tool for psychosis research. The model demonstrates:
-
Good Face Validity: It induces hyperactivity and sensorimotor gating deficits.
-
Strong Construct Validity: It is based on a clinically relevant etiological factor (stress).
-
Excellent Predictive Validity: The psychosis-like behavioral phenotypes are effectively reversed by the typical antipsychotic fluphenazine decanoate, mirroring the drug's effect in established models and its therapeutic action in humans.
The CSS model offers a valuable alternative to existing models, particularly for studying the impact of environmental factors and for screening compounds aimed at treating a broader range of symptoms beyond psychosis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Animal Models of Psychosis: Current State and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acnp.org [acnp.org]
- 4. scielo.br [scielo.br]
- 5. What is the mechanism of Fluphenazine Decanoate? [synapse.patsnap.com]
- 6. Fluphenazine decanoate (timing of administration) for people with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Frontiers | Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Animal Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dopamine D2 and D4 receptor ligands: relation to antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]
- 14. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 15. Behavioral Tasks Evaluating Schizophrenia-like Symptoms in Animal Models: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects [frontiersin.org]
- 18. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Fluphenazine Decanoate Dihydrochloride: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of fluphenazine decanoate dihydrochloride, a potent antipsychotic agent. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure safety and regulatory compliance within the laboratory setting.
This compound is a hazardous chemical that requires careful handling and disposal. While not explicitly listed as a P- or U-series hazardous waste by the Resource Conservation and Recovery Act (RCRA), its inherent toxicity necessitates that it be managed as a hazardous waste. Improper disposal can pose significant environmental and health risks.
Regulatory Framework
The disposal of pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) and may be subject to additional state and local regulations.[1][2] It is the responsibility of the waste generator to ensure compliance with all applicable laws. For non-RCRA hazardous pharmaceuticals like this compound, the recommended best practice is incineration to prevent environmental contamination.[1][2]
Safe Handling and Personal Protective Equipment (PPE)
Due to its toxicity, strict adherence to safety protocols is mandatory when handling this compound.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[3][4] |
| Body Protection | Impervious laboratory coat or clothing.[3][4] |
| Respiratory Protection | A suitable respirator should be used if there is a risk of dust or aerosol formation.[3] |
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
-
An eyewash station and safety shower must be readily accessible.[3]
Disposal Procedures
Unused or waste this compound, including contaminated materials, must be disposed of as hazardous waste.
Step-by-Step Disposal Guide:
-
Segregation: Isolate waste this compound and any materials contaminated with it (e.g., vials, syringes, PPE) from other waste streams.
-
Containerization: Place the waste in a designated, properly labeled, and sealed hazardous waste container. The container should be clearly marked as "Hazardous Waste" and include the chemical name.
-
Licensed Disposal: Arrange for collection and disposal by a licensed hazardous waste management company. This ensures the waste will be transported and incinerated in accordance with regulatory requirements.
-
Spill Cleanup: In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it in a sealed container for hazardous waste disposal.[5] The spill area should then be decontaminated.
Experimental Protocol: Chemical Degradation for Waste Neutralization
For laboratories equipped to perform chemical neutralization of hazardous waste, the following protocol outlines a method for the oxidative degradation of this compound based on established chemical principles for phenothiazines. This procedure should only be performed by trained personnel in a controlled laboratory environment.
Objective: To chemically degrade this compound into less toxic byproducts prior to disposal. The primary degradation mechanism is oxidation.
Materials:
-
Waste this compound solution
-
30% Hydrogen peroxide (H₂O₂)
-
Glacial acetic acid
-
Sodium bisulfite (for quenching)
-
pH indicator strips
-
Appropriate glassware
-
Stir plate and stir bar
Procedure:
-
Preparation: In a chemical fume hood, prepare a solution of the waste this compound in a suitable solvent if it is in solid form.
-
Acidification: Slowly add glacial acetic acid to the solution with stirring to create an acidic environment, which catalyzes the oxidation of phenothiazines.
-
Oxidation: While stirring, carefully add 30% hydrogen peroxide to the solution. An excess of hydrogen peroxide is generally required to ensure complete oxidation.[6] The reaction can be exothermic; add the hydrogen peroxide in small portions to control the temperature.
-
Reaction Time: Allow the mixture to react for several hours with continuous stirring. The completion of the degradation can be monitored by analytical methods such as HPLC if available.
-
Quenching: After the reaction is complete, quench any remaining hydrogen peroxide by slowly adding a solution of sodium bisulfite until the solution no longer tests positive for peroxides (using peroxide test strips).
-
Neutralization: Neutralize the solution by carefully adding a suitable base (e.g., sodium hydroxide) until the pH is between 6 and 8.
-
Disposal: The resulting solution, now containing the degradation products, should still be disposed of as chemical waste through a licensed hazardous waste disposal company, as it may contain byproducts that are not suitable for sewer disposal.
Logical Workflow for Disposal
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Fluphenazine Decanoate Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of Fluphenazine decanoate dihydrochloride. Adherence to these guidelines is essential to ensure a safe laboratory environment and to minimize the risk of exposure.
This compound is a potent pharmaceutical compound that presents significant health hazards. It is fatal if swallowed, causes serious skin and eye irritation, may trigger an allergic skin reaction, and is suspected of damaging fertility or the unborn child.[1] Furthermore, it can cause damage to organs through prolonged or repeated exposure.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended protective equipment for handling this substance.
| Protection Type | Specific Recommendations | References |
| Eye Protection | Wear chemical safety goggles and a face shield where splashing is a risk. Equipment should be tested and approved under government standards such as NIOSH (US) or EN 166 (EU). | [1][2][3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves prior to use and use proper glove removal technique. Wear a lab coat or other protective clothing to prevent skin contact. | [1][2][3][4][5] |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved N100 or CEN-approved FFP3 particulate respirator is recommended as a backup to engineering controls. In case of inadequate ventilation or for spill cleanup, a full-face supplied-air respirator or a powered air-purifying respirator (PAPR) with HEPA filters may be necessary. A self-contained breathing apparatus (SCBA) should be used for firefighting. | [3][5][6][7] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial. The following step-by-step protocol outlines the key stages of the handling process.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Keep the container tightly closed and protect it from light.[2][8]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
2. Preparation and Use:
-
All handling of the solid compound that could generate dust must be conducted in a designated area with adequate ventilation, preferably a laboratory fume hood.[3][4]
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[4]
-
Wear the appropriate PPE as detailed in the table above.
-
When weighing the substance, use a balance with a draft shield to minimize air currents.
-
For solution preparation, add the solid to the solvent slowly to avoid splashing.
3. Spill Management:
-
In the event of a spill, evacuate the area immediately.
-
Wear appropriate PPE, including respiratory protection, before re-entering the area.[3][6]
-
For solid spills, avoid raising dust.[3][5][6] Carefully sweep or vacuum the material into a suitable container for disposal.[3][6]
-
For liquid spills, absorb the material with an inert absorbent (e.g., sand, earth) and place it in a sealed container for disposal.[8][9]
-
Clean the spill area thoroughly with a suitable detergent and water.[5]
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and health risks.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be segregated from general laboratory waste.
-
Labeling: Contaminated waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name.
-
Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service. The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber. Do not dispose of this material down the drain or in the regular trash.[4]
-
Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste.[6] They should be disposed of in the same manner as the chemical itself.
Safe Handling Workflow
The following diagram illustrates the key steps and decision points in the safe handling workflow for this compound.
Caption: Workflow for handling this compound.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. eugiaus.com [eugiaus.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pccarx.com [pccarx.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. kmpharma.in [kmpharma.in]
- 8. medline.com [medline.com]
- 9. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
